molecular formula C20H24O7 B3029906 angelol B

angelol B

Cat. No.: B3029906
M. Wt: 376.4 g/mol
InChI Key: GFMYIOGFYYHKLA-ZRKIHGRPSA-N
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Description

angelol B has been reported in Campylotropis hirtella and Angelica pubescens with data available.

Properties

IUPAC Name

[(1R,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6+/t17-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMYIOGFYYHKLA-ZRKIHGRPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Angelol B: An In-depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelol B, a natural coumarin isolated from Angelica pubescens, has garnered scientific interest for its potential therapeutic properties, primarily as an anti-inflammatory and antimicrobial agent. This technical guide provides a comprehensive overview of the current understanding of this compound's core mechanism of action. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the known signaling pathways to facilitate further investigation and application of this compound.

Core Mechanisms of Action

This compound exerts its biological effects through two primary mechanisms: inhibition of the NF-κB signaling pathway, which accounts for its anti-inflammatory properties, and disruption of microbial cell walls, leading to its antimicrobial activity.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

This compound has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. While the precise molecular interactions of this compound within this pathway are still under investigation, it is hypothesized that it may interfere with key steps such as the phosphorylation of IκBα or the nuclear translocation of the p65 subunit. By inhibiting NF-κB activation, this compound can effectively downregulate the production of inflammatory mediators, thereby mitigating the inflammatory cascade.

Antimicrobial Activity: Disruption of Microbial Cell Wall Integrity

The antimicrobial properties of this compound are attributed to its ability to disrupt the structural integrity of microbial cell walls.[1] This disruption leads to cell lysis and ultimately, the inhibition of microbial growth.[1] The specific molecular targets within the cell wall and the exact nature of the interaction are areas of ongoing research. This mechanism suggests a broad-spectrum potential against various pathogens.[1]

Quantitative Data

Currently, there is limited publicly available quantitative data that directly characterizes the potency of this compound's mechanism of action (e.g., IC50 for NF-κB inhibition or Minimum Inhibitory Concentrations). However, data on its permeability, a critical parameter in drug development, is available.

Table 1: Permeability Data for this compound

ParameterValueCell ModelDirection of TransportReference
Apparent Permeability Coefficient (Papp)(1.413 ± 0.243) x 10⁻⁵ cm/sCaco-2 cell monolayerApical to Basolateral[2]
Apparent Permeability Coefficient (Papp)(0.754 ± 0.092) x 10⁻⁵ cm/sCaco-2 cell monolayerBasolateral to Apical[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a common method to quantify the inhibition of NF-κB signaling in response to a test compound like this compound.

Objective: To determine the effect of this compound on NF-κB-dependent gene expression.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 (or similar transfection reagent)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 6-8 hours. Include appropriate vehicle controls.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase reporter assay system protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition by this compound relative to the stimulated control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Serial Dilution: Perform a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Caco-2 Cell Monolayer Permeability Assay

This protocol is used to assess the intestinal permeability of a compound like this compound.

Objective: To determine the rate of transport of this compound across a Caco-2 cell monolayer, which is a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts with polycarbonate membranes

  • DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS or HPLC for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Perform a Lucifer yellow permeability assay to confirm low paracellular transport.

  • Transport Study (Apical to Basolateral): a. Wash the monolayer with pre-warmed HBSS. b. Add this compound solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. At designated time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Study (Basolateral to Apical): a. Add this compound solution in HBSS to the basolateral chamber. b. Add fresh HBSS to the apical chamber. c. At designated time points, collect samples from the apical chamber and replace with fresh HBSS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS or HPLC.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the hypothesized mechanism of action of this compound.

Angelol_B_NFkB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα (Phosphorylated) IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active NF-κB) p_IkBa->p65_p50 Degradation of IκBα p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation Angelol_B This compound Angelol_B->IKK Inhibits (Hypothesized) Angelol_B->p65_p50 Inhibits Nuclear Translocation (Hypothesized) DNA DNA p65_p50_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

Angelol_B_Antimicrobial_Action cluster_cell Angelol_B This compound Cell_Wall Cell Wall Angelol_B->Cell_Wall Interacts with Microbial_Cell Microbial Cell Cell_Membrane Cell Membrane Disruption Disruption of Cell Wall Integrity Cell_Wall->Disruption Cytoplasm Cytoplasm Cell_Lysis Cell Lysis Disruption->Cell_Lysis Cell_Lysis->Microbial_Cell Leads to Death of

Caption: Proposed Antimicrobial Mechanism of Action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture Cell Culture (e.g., HEK293T, Caco-2, Microbes) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment NFkB_Assay NF-κB Luciferase Assay Compound_Treatment->NFkB_Assay MIC_Assay MIC Determination Compound_Treatment->MIC_Assay Permeability_Assay Caco-2 Permeability Assay Compound_Treatment->Permeability_Assay Data_Analysis Data Analysis (IC50, MIC, Papp) NFkB_Assay->Data_Analysis MIC_Assay->Data_Analysis Permeability_Assay->Data_Analysis

Caption: General Experimental Workflow for Investigating this compound's Bioactivity.

Conclusion and Future Directions

This compound presents a promising natural compound with well-defined anti-inflammatory and antimicrobial activities. The primary mechanism of its anti-inflammatory effect is the inhibition of the NF-κB signaling pathway, while its antimicrobial action stems from the disruption of the microbial cell wall. The provided experimental protocols offer a robust framework for the detailed investigation of these mechanisms.

Future research should focus on elucidating the precise molecular targets of this compound within the NF-κB pathway and the microbial cell wall. Determining quantitative measures of potency, such as IC50 values for NF-κB inhibition and MIC values against a broader range of pathogens, is crucial for its development as a potential therapeutic agent. Further in vivo studies are also warranted to validate these mechanisms and assess the therapeutic efficacy and safety of this compound.

References

An In-depth Technical Guide on the Synthesis and Extraction of Angelol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and extraction processes related to Angelol B, a naturally occurring coumarin with significant biological activities. This document details potential synthetic strategies, established extraction and isolation protocols from its natural source, and insights into its mechanism of action through the modulation of cellular signaling pathways.

Introduction to this compound

This compound is a coumarin derivative that has been isolated from the roots of Angelica species, notably Angelica pubescens f. biserrata.[1] Coumarins are a class of benzopyrone compounds widely recognized for their diverse pharmacological properties. This compound, in particular, has demonstrated noteworthy biological activities, including anti-inflammatory effects and the ability to inhibit platelet aggregation.[1][2] Its complex structure, featuring a coumarin core with a unique angelate side chain, presents an interesting challenge for synthetic chemists and a valuable target for natural product extraction and purification.

Chemical Structure of this compound

PropertyValue
Molecular Formula C₂₀H₂₄O₇
Molecular Weight 376.4 g/mol
CAS Number 83156-04-1
Class Coumarin

Synthesis of this compound: A Proposed Strategy

While a specific, detailed total synthesis of this compound has not been extensively reported in the available literature, a plausible synthetic route can be devised based on established methods for the synthesis of coumarin derivatives. The core of this compound is a substituted 7-hydroxycoumarin, which can be synthesized through several classical reactions. The subsequent esterification with angelic acid would complete the synthesis.

2.1. Synthesis of the Coumarin Core

The synthesis of the 7,8-dihydroxy-4-(hydroxymethyl)coumarin core of this compound can be approached using methods such as the Pechmann condensation, Knoevenagel condensation, or Claisen rearrangement.[3][4][5][6] A generalized workflow for coumarin synthesis is presented below.

G cluster_synthesis Generic Coumarin Synthesis Start Starting Materials (e.g., Phenol derivative, β-ketoester) Condensation Condensation Reaction (e.g., Pechmann, Knoevenagel) Start->Condensation Cyclization Intramolecular Cyclization (Lactonization) Condensation->Cyclization CoumarinCore Substituted Coumarin Core Cyclization->CoumarinCore

Caption: Generalized workflow for the synthesis of a substituted coumarin core.

2.2. Proposed Experimental Protocol for Coumarin Core Synthesis (Pechmann Condensation)

This protocol is a general representation and would require optimization for the specific synthesis of the this compound coumarin core.

  • Reaction Setup: To a solution of a substituted phenol (e.g., pyrogallol) in a suitable solvent, add a β-ketoester.[4]

  • Catalysis: Introduce a catalyst, such as a strong acid (e.g., sulfuric acid) or a Lewis acid (e.g., scandium (III) triflate), to facilitate the condensation.[4]

  • Reaction Conditions: Heat the reaction mixture at a specific temperature (e.g., 85°C) and monitor the progress using Thin Layer Chromatography (TLC).[4]

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., CH₂Cl₂).[4]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coumarin derivative.[4]

2.3. Esterification with Angelic Acid

The final step in the proposed synthesis of this compound would involve the esterification of the hydroxyl group on the side chain of the coumarin core with angelic acid.

G cluster_esterification Final Esterification Step CoumarinCore Substituted Coumarin Core with Hydroxyl Group Esterification Esterification Reaction CoumarinCore->Esterification AngelicAcid Angelic Acid (or activated derivative) AngelicAcid->Esterification AngelolB This compound Esterification->AngelolB

Caption: Proposed final esterification step to yield this compound.

Extraction and Isolation of this compound from Angelica pubescens**

This compound is naturally found in the roots of Angelica pubescens f. biserrata.[1] The extraction and isolation process typically involves solvent extraction followed by chromatographic purification.

3.1. Extraction and Isolation Workflow

The general procedure for isolating this compound from its natural source is outlined below.

G cluster_extraction Extraction and Isolation of this compound PlantMaterial Dried and Powdered Roots of Angelica pubescens SolventExtraction Solvent Extraction (e.g., with Ethyl Acetate) PlantMaterial->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Chromatography Chromatographic Separation (e.g., Column Chromatography, HSCCC) CrudeExtract->Chromatography Fractions Collection of Fractions Chromatography->Fractions Analysis Analysis of Fractions (TLC, HPLC) Fractions->Analysis PureAngelolB Pure this compound Analysis->PureAngelolB

Caption: General workflow for the extraction and isolation of this compound.

3.2. Detailed Experimental Protocol for Extraction and Isolation

The following protocol is based on general methods for the isolation of coumarins from Angelica species.[1][7]

  • Plant Material Preparation: The roots of Angelica pubescens are collected, dried, and ground into a fine powder.

  • Solvent Extraction: The powdered root material is extracted with a suitable organic solvent. An ethyl acetate-soluble extract has been shown to contain Angelol-type coumarins.[1] This can be performed using maceration, soxhlet extraction, or ultrasonic-assisted extraction.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to chromatographic techniques for the separation of its components.

    • Column Chromatography: The extract can be loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate compounds based on polarity.

    • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the separation of coumarins from Angelica pubescens extracts.[7]

  • Fraction Analysis and Isolation: The collected fractions are analyzed by TLC and HPLC to identify those containing this compound. Fractions containing the pure compound are pooled and the solvent is evaporated to yield isolated this compound.

3.3. Quantitative Data

Biological Activity and Potential Signaling Pathways

This compound has been reported to possess significant anti-inflammatory activity.[2] While the precise molecular mechanisms of this compound are not fully elucidated, studies on structurally related compounds, such as ingenol-3-angelate (PEP005), provide valuable insights into its potential mode of action. PEP005 is known to modulate Protein Kinase C (PKC), a key enzyme in cellular signaling.[8][9] This modulation can subsequently impact downstream pathways like the Ras/Raf/MAPK and PI3K/AKT signaling cascades, which are crucial in regulating cell proliferation, apoptosis, and inflammation.

4.1. Hypothetical Signaling Pathway Modulated by this compound

Based on the activity of the structurally similar PEP005, a hypothetical signaling pathway for this compound is proposed below.

G cluster_pathway Hypothetical Signaling Pathway for this compound AngelolB This compound PKC Protein Kinase C (PKC) (e.g., PKCδ activation, PKCα reduction) AngelolB->PKC Modulation RasRafMAPK Ras/Raf/MAPK Pathway PKC->RasRafMAPK Activation PI3KAKT PI3K/AKT Pathway PKC->PI3KAKT Inhibition Inflammation Inflammation PKC->Inflammation Modulation Apoptosis Apoptosis RasRafMAPK->Apoptosis Induction PI3KAKT->Apoptosis Inhibition of Inhibition

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound.

4.2. Experimental Protocol for Investigating Signaling Pathway Modulation

To validate the proposed signaling pathway, the following experimental approaches could be employed:

  • Cell Culture: Culture appropriate cell lines (e.g., macrophages for inflammation studies, cancer cell lines for apoptosis studies) in a suitable medium.

  • Treatment: Treat the cells with varying concentrations of this compound for different time periods.

  • Western Blot Analysis: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status and expression levels of key proteins in the PKC, Ras/Raf/MAPK, and PI3K/AKT pathways (e.g., p-PKC, p-ERK, p-AKT).

  • Apoptosis Assays: Use techniques like Annexin V/PI staining followed by flow cytometry to quantify apoptosis in this compound-treated cells.

  • Cytokine Profiling: Measure the levels of pro-inflammatory and anti-inflammatory cytokines in the cell culture supernatant using ELISA or multiplex assays to assess the anti-inflammatory effects of this compound.

Conclusion

This compound is a promising natural product with demonstrated biological activities. While a detailed total synthesis protocol remains to be published, established methods for coumarin synthesis provide a clear path for its chemical synthesis. The extraction and isolation from its natural source, Angelica pubescens, are feasible using standard phytochemical techniques. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals interested in advancing the study of this compound.

References

Angelol B: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol B, a natural coumarin isolated from the roots of Angelica pubescens, has garnered interest within the scientific community for its potential therapeutic applications. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities. This technical guide provides a comprehensive overview of the methodologies and signaling pathways relevant to the biological activity screening of this compound, offering a foundational framework for researchers and drug development professionals. While direct quantitative data for this compound remains limited in publicly available literature, this document compiles relevant information on closely related compounds and detailed experimental protocols to guide future research and evaluation of this promising natural product.

Anticancer Activity

Quantitative Data: Ingenol-3-angelate (I3A)

The following table summarizes the 50% inhibitory concentration (IC50) values of I3A against human melanoma cell lines. This data serves as a reference point for designing and interpreting cytotoxicity assays for this compound.

Cell LineCompoundIC50 (µM)Reference
A2058 (Melanoma)Ingenol-3-angelate (I3A)~38[1]
HT144 (Melanoma)Ingenol-3-angelate (I3A)~46[1]
Potential Signaling Pathways

Research on I3A suggests that its anticancer effects may be mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These pathways represent potential targets for this compound's activity.

  • NF-κB Signaling Pathway: I3A has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response and cancer development.[1] Inhibition of the NF-κB pathway can lead to decreased expression of pro-inflammatory cytokines and anti-apoptotic proteins, ultimately promoting cancer cell death.

  • Protein Kinase C (PKC) Signaling Pathway: I3A is known to activate certain isoforms of Protein Kinase C (PKC), which can trigger downstream signaling cascades leading to apoptosis in cancer cells.[2]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB sequesters IkB_P p-IκB IkB->IkB_P NF_kB_n NF-κB (p50/p65) NF_kB->NF_kB_n translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NF_kB_n->DNA binds to Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression DNA->Gene_Expression induces

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate (e.g., 5x10^3 cells/well) Add_Compound Add varying concentrations of this compound Seed_Cells->Add_Compound Incubate_24_72h Incubate for 24-72 hours Add_Compound->Incubate_24_72h Add_MTT Add MTT solution (e.g., 0.5 mg/mL) Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3][4]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, the concentration of this compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

Coumarins isolated from Angelica pubescens have been reported to exhibit weak to moderate inhibitory effects on nitric oxide (NO) production in vitro, a key indicator of anti-inflammatory activity.[5] While specific quantitative data for this compound is not available, the following protocols can be employed to assess its anti-inflammatory potential.

Potential Signaling Pathways

The anti-inflammatory effects of coumarins are often attributed to their ability to modulate inflammatory signaling pathways, including the NF-κB pathway, as previously mentioned.

Experimental Protocols

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Inhibition_Assay Seed_Macrophages Seed macrophages (e.g., RAW 264.7) in 96-well plate Pretreat_Compound Pre-treat with this compound for 1 hour Seed_Macrophages->Pretreat_Compound Stimulate_LPS Stimulate with LPS (e.g., 1 µg/mL) Pretreat_Compound->Stimulate_LPS Incubate_24h Incubate for 24 hours Stimulate_LPS->Incubate_24h Collect_Supernatant Collect cell supernatant Incubate_24h->Collect_Supernatant Griess_Reaction Perform Griess reaction Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure absorbance (540 nm) Griess_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % NO inhibition Measure_Absorbance->Calculate_Inhibition

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated control.

This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.

Protocol:

  • Animal Model: Use rats or mice.[6][7]

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the plantar surface of the right hind paw of the animals.[6][7]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each dose of this compound compared to the control group.

Neuroprotective Activity

Several coumarins isolated from Angelica species have demonstrated neuroprotective effects in various experimental models.[8][9] These findings suggest that this compound may also possess neuroprotective properties.

Experimental Protocols

This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced cell death.

Neuroprotection_Assay Seed_Neurons Seed neuronal cells (e.g., HT22) in 96-well plate Pretreat_AngelolB Pre-treat with this compound for 1-2 hours Seed_Neurons->Pretreat_AngelolB Induce_Toxicity Induce excitotoxicity with Glutamate Pretreat_AngelolB->Induce_Toxicity Incubate_24h Incubate for 24 hours Induce_Toxicity->Incubate_24h Assess_Viability Assess cell viability (e.g., MTT assay) Incubate_24h->Assess_Viability Calculate_Protection Calculate % neuroprotection Assess_Viability->Calculate_Protection

Protocol:

  • Cell Culture: Culture neuronal cells (e.g., HT22, primary cortical neurons) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound.

  • Glutamate Exposure: Expose the cells to a toxic concentration of glutamate.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay or other suitable methods.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by this compound.

This model is used to evaluate the potential of compounds to ameliorate cognitive deficits.[10][11]

Protocol:

  • Animal Model: Use mice or rats.[10][11]

  • Compound Administration: Administer this compound for a specific period (e.g., 7-14 days).

  • Induction of Amnesia: Induce memory impairment by administering scopolamine.[10][11]

  • Behavioral Tests: Evaluate cognitive function using behavioral tests such as the Morris water maze, Y-maze, or passive avoidance test.[11]

  • Data Analysis: Compare the performance of this compound-treated animals with the scopolamine-treated control group.

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is lacking, coumarins are known to possess antibacterial and antifungal properties. The following protocol can be used to screen this compound for such activities.

Experimental Protocols

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

MIC_Assay_Workflow Prepare_Stock Prepare stock solution of this compound Serial_Dilution Perform serial dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Microbes Inoculate with microbial suspension (e.g., 5x10^5 CFU/mL) Serial_Dilution->Inoculate_Microbes Incubate_18_24h Incubate at appropriate temperature for 18-24 hours Inoculate_Microbes->Incubate_18_24h Observe_Growth Visually observe for turbidity (growth) Incubate_18_24h->Observe_Growth Determine_MIC Determine MIC (lowest concentration with no growth) Observe_Growth->Determine_MIC

Protocol:

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.[12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[12]

Conclusion

This technical guide provides a comprehensive framework for the biological activity screening of this compound. While specific quantitative data for this compound is currently limited, the provided protocols for anticancer, anti-inflammatory, neuroprotective, and antimicrobial assays offer a robust starting point for its evaluation. The information on the signaling pathways modulated by the related compound, Ingenol-3-angelate, suggests potential mechanisms of action for this compound that warrant further investigation. Future research focusing on generating quantitative data for this compound in these various bioassays will be crucial for elucidating its therapeutic potential and paving the way for its development as a novel therapeutic agent.

References

The Origin of Angelol B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Angelol B is a naturally occurring angular-type pyranocoumarin that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural source, biosynthetic pathway, and the experimental methodologies relevant to its study. While specific quantitative data for this compound remains limited in publicly accessible literature, this document compiles established protocols and data presentation frameworks to guide future research and development efforts. The guide also explores the likely molecular mechanisms of action of this compound based on evidence from structurally related compounds, focusing on key inflammatory signaling pathways.

Natural Origin and Isolation

This compound is a phytochemical isolated from the roots of the plant Angelica pubescens f. biserrata, a member of the Apiaceae family. This plant has a history of use in traditional medicine, particularly in East Asia. The isolation of this compound typically involves the extraction of the dried and powdered roots with an organic solvent, followed by chromatographic purification.

General Experimental Protocol for Isolation and Purification

While a specific, detailed protocol for the isolation of this compound with quantitative yields is not extensively documented in publicly available literature, a general methodology for the separation of coumarins from Angelica species can be described. This protocol serves as a foundational procedure for researchers aiming to isolate this compound.

Table 1: Summary of a General Protocol for the Isolation of Coumarins from Angelica pubescens f. biserrata

StepProcedureDetails
1. Extraction Solvent ExtractionThe dried and powdered roots of Angelica pubescens f. biserrata are extracted with a solvent such as ethanol or ethyl acetate at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
2. Concentration Rotary EvaporationThe resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
3. Fractionation Liquid-Liquid Extraction or Column ChromatographyThe concentrated crude extract is often subjected to fractionation. This can be achieved through liquid-liquid extraction with solvents of increasing polarity or by initial separation on a silica gel column.
4. Purification Column ChromatographyFurther purification is achieved using various chromatographic techniques. This may include repeated silica gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate).
5. Final Purification Preparative High-Performance Liquid Chromatography (HPLC)Final purification to obtain high-purity this compound is typically performed using preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water.
6. Structure Elucidation Spectroscopic MethodsThe structure of the purified this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow for Isolation and Purification

G start Dried and Powdered Roots of Angelica pubescens f. biserrata extraction Solvent Extraction (e.g., Ethanol or Ethyl Acetate) start->extraction concentration Rotary Evaporation extraction->concentration fractionation Fractionation (e.g., Silica Gel Column) concentration->fractionation purification Further Column Chromatography fractionation->purification prep_hplc Preparative HPLC purification->prep_hplc structure_elucidation Structure Elucidation (NMR, MS) prep_hplc->structure_elucidation end Pure this compound structure_elucidation->end

A generalized workflow for the isolation and purification of this compound.

Biosynthesis of this compound

The biosynthesis of this compound, as a coumarin, originates from the phenylpropanoid pathway. This fundamental metabolic pathway in plants is responsible for the synthesis of a wide variety of secondary metabolites. The pathway begins with the amino acid phenylalanine.

The general biosynthetic route to coumarins involves the following key steps:

  • Deamination of Phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which converts L-phenylalanine to cinnamic acid.

  • Hydroxylation: Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid.

  • Activation: p-Coumaric acid is activated by 4-coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA.

  • Ortho-hydroxylation: A key step in coumarin biosynthesis is the ortho-hydroxylation of the aromatic ring.

  • Glucosylation and Isomerization: The hydroxylated intermediate is often glucosylated, followed by a light-induced or spontaneous cis-trans isomerization of the side chain.

  • Lactonization: The final step is the cyclization of the side chain to form the characteristic lactone ring of the coumarin scaffold.

The specific enzymatic steps that modify the basic coumarin structure to yield the angular pyranocoumarin skeleton of this compound are not yet fully elucidated but would involve further prenylation and cyclization reactions.

Generalized Phenylpropanoid and Coumarin Biosynthesis Pathway

G phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL hydroxylated_intermediate Ortho-hydroxylated Intermediates p_coumaroyl_coa->hydroxylated_intermediate coumarin_scaffold Coumarin Scaffold hydroxylated_intermediate->coumarin_scaffold Glucosylation, Isomerization, Lactonization angelol_b This compound coumarin_scaffold->angelol_b Further modifications (Prenylation, Cyclization) G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus ikb_nfkb IκB-NF-κB Complex stimulus->ikb_nfkb nfkb NF-κB (p65/p50) ikb_nfkb->nfkb IκB Degradation ikb IκB nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Nuclear Translocation angelol_b_inhibition_1 This compound (Potential Inhibition) angelol_b_inhibition_1->ikb_nfkb Prevents IκB Degradation dna DNA nfkb_n->dna gene_transcription Inflammatory Gene Transcription dna->gene_transcription angelol_b_inhibition_2 This compound (Potential Inhibition) angelol_b_inhibition_2->nfkb_n Inhibits Translocation G stimulus Inflammatory Stimulus mapkkk MAPKKK stimulus->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK (ERK, JNK, p38) mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Phosphorylation inflammatory_response Inflammatory Response transcription_factors->inflammatory_response angelol_b_inhibition This compound (Potential Inhibition) angelol_b_inhibition->mapk Inhibits Phosphorylation

Angelol B: A Technical Guide to its Natural Source and Isolation for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sourcing and isolation of Angelol B, a promising phytochemical compound. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural product.

Introduction to this compound

This compound is a bioactive coumarin derivative found primarily in the roots of plants belonging to the Angelica genus. Specifically, it is a recognized constituent of Angelica pubescentis, a plant widely used in traditional medicine. This guide details the methodologies for extracting and purifying this compound for research and development purposes.

Natural Source

The primary and most documented natural source of this compound is the dried root of Angelica pubescentis Maxim. f. biserrata Shan et Yuan, commonly known as Radix Angelicae Pubescentis[1][2]. This plant is a member of the Apiaceae family and its roots are known to contain a variety of bioactive coumarins, including this compound[1][2].

Isolation Methodologies

The isolation of this compound from Angelica pubescentis root involves a multi-step process encompassing initial extraction followed by chromatographic purification. The following protocols are synthesized from established methods for the separation of coumarins from this plant source.

Extraction of Total Coumarins

The initial step involves the extraction of a crude mixture of coumarins from the dried and powdered roots of Angelica pubescentis.

Experimental Protocol: Ethanolic Reflux Extraction

  • Preparation of Plant Material: The dried roots of Angelica pubescentis are ground into a coarse powder (approximately 40-60 mesh).

  • Extraction: The powdered root material is subjected to reflux extraction with 70-95% ethanol. The solid-to-liquid ratio is typically maintained at 1:10 (w/v).

  • Reflux Conditions: The mixture is heated to reflux for a duration of 2 hours. This process is repeated three times to ensure exhaustive extraction.

  • Concentration: The ethanolic extracts from the three cycles are combined and the solvent is removed under reduced pressure to yield a crude extract.

Table 1: Comparison of Extraction Methods for Coumarins from Angelica pubescentis

Extraction MethodSolventKey ParametersTypical OutcomeReference
Ethanolic Reflux70-95% EthanolSolid-liquid ratio 1:10, 3 cycles of 2h refluxHigh yield of total coumarins[3]
Supercritical CO2Carbon DioxidePressure: 20 MPa, Temperature: 40°CHigh selectivity for less polar compounds[1]
Ultrasonic-AssistedDeep Eutectic SolventsBetaine/Ethylene Glycol (1:4), 50°C, 60 minEnvironmentally friendly, efficient
Enrichment of Coumarin Fraction

The crude extract contains a complex mixture of compounds. An enrichment step is employed to isolate the coumarin fraction.

Experimental Protocol: Macroporous Resin Column Chromatography

  • Resin Selection and Preparation: HP-20 macroporous resin is selected for its excellent adsorption and desorption characteristics for coumarins. The resin is pre-treated by washing with ethanol and then equilibrated with deionized water.

  • Loading: The crude extract is dissolved in an appropriate solvent and loaded onto the prepared HP-20 resin column.

  • Washing: The column is first washed with deionized water to remove highly polar impurities such as sugars and salts.

  • Elution: The coumarin-enriched fraction is then eluted from the resin using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Concentration: Fractions containing the desired coumarins are combined and concentrated under reduced pressure.

Table 2: Adsorption and Desorption Characteristics of Coumarins on HP-20 Resin

CompoundAdsorption Capacity (mg/g)Desorption Ratio (%)
Columbianetin acetate25.892.5
Osthole35.295.1
Columbianadin30.793.8

Note: Data for this compound is not specifically available, but is expected to be similar to other coumarins.

Purification of this compound

The final purification of this compound from the enriched coumarin fraction is achieved through silica gel column chromatography and preparative HPLC.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Preparation: A silica gel column (100-200 mesh) is packed using a slurry method with a non-polar solvent system, such as petroleum ether-ethyl acetate.

  • Sample Loading: The concentrated coumarin fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

  • Gradient Elution: The column is eluted with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., from 100:0 to 80:20).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing this compound. Fractions with similar TLC profiles are combined.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (PHPLC)

  • Column and Mobile Phase: A reversed-phase C18 column is typically used. The mobile phase consists of a gradient of acetonitrile and water.

  • Gradient Elution: A linear gradient is employed to achieve fine separation of the coumarins. For example, a gradient of 20% to 60% acetonitrile over 40 minutes can be effective.

  • Detection: The eluent is monitored using a UV detector, typically at a wavelength of 325 nm for coumarins.

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Final Processing: The collected fraction is concentrated under reduced pressure, and the purified this compound is obtained as a solid after lyophilization or evaporation. Purity is confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).

Table 3: Preparative HPLC Parameters for Coumarin Purification

ParameterValue
ColumnC18, 10 µm, 20 x 250 mm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient20-60% B in 40 min
Flow Rate10 mL/min
Detection325 nm

Note: These are typical parameters and may require optimization for this compound.

Visualizing the Isolation Workflow

The following diagrams illustrate the key stages in the isolation of this compound.

Angelol_B_Isolation_Workflow cluster_extraction 1. Extraction cluster_enrichment 2. Enrichment cluster_purification 3. Purification plant Angelica pubescentis (Dried Roots) powder Powdered Plant Material plant->powder Grinding extract Crude Ethanolic Extract powder->extract 70-95% Ethanol Reflux resin HP-20 Macroporous Resin Column extract->resin Adsorption enriched_fraction Coumarin-Enriched Fraction resin->enriched_fraction Ethanol Gradient Elution silica_col Silica Gel Column Chromatography enriched_fraction->silica_col prep_hplc Preparative HPLC (C18) silica_col->prep_hplc Partially Purified Fractions pure_angelol_b Pure this compound prep_hplc->pure_angelol_b

Caption: Workflow for the isolation of this compound.

Conclusion

This technical guide outlines a comprehensive approach to the isolation and purification of this compound from its natural source, Angelica pubescentis. The described methodologies, from initial extraction to final chromatographic separation, provide a solid foundation for researchers to obtain this valuable phytochemical for further investigation into its biological activities and therapeutic potential. The provided protocols and data tables serve as a practical resource for laboratory-scale production of this compound.

References

Angelol B (CAS No. 83156-04-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelol B, a natural coumarin primarily isolated from the roots of Angelica species such as Angelica pubescens f. biserrata, has garnered scientific interest for its potential therapeutic properties.[1][2] This technical guide provides a comprehensive overview of this compound, summarizing its physicochemical characteristics, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays are provided to facilitate further research and development. The information presented is intended to serve as a valuable resource for professionals in the fields of pharmacology, microbiology, and drug discovery.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 83156-04-1[2][3]
Molecular Formula C₂₀H₂₄O₇[4]
Molecular Weight 376.4 g/mol [4]
Physical Description Powder[5]
Solubility Soluble in DMSO[3]
Storage Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.[5]

Further experimental determination of properties such as melting point, boiling point, and quantitative solubility in various solvents is recommended for comprehensive characterization.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, primarily antimicrobial and anti-inflammatory. Emerging evidence also suggests its potential role in modulating key signaling pathways involved in cellular responses to inflammation.

Antimicrobial Activity

This compound exhibits antimicrobial properties against a spectrum of pathogens.[4] The proposed mechanism of action involves the disruption of microbial cell walls, leading to cell lysis and subsequent inhibition of growth.[4]

Anti-inflammatory Activity

Studies on coumarins from Angelica species suggest that they possess anti-inflammatory properties.[6] The mechanism is believed to involve the inhibition of pro-inflammatory mediators. While direct studies on this compound's anti-inflammatory mechanism are limited, related compounds have been shown to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Intestinal Permeability

In vitro studies using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium, indicate that this compound is a well-absorbed compound.[2] The primary mechanism of its transport across the intestinal barrier is passive diffusion.[2] The apparent permeability coefficient (Papp) has been determined, providing a quantitative measure of its absorption potential.

Table of Biological Data:

ActivityAssay ModelKey FindingsSource(s)
Antimicrobial Not specifiedDisrupts microbial cell walls, leading to cell lysis.[4]
Intestinal Permeability Caco-2 cell monolayerPassive diffusion is the dominant transport mechanism.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is suitable for assessing the antimicrobial activity of this compound against various bacterial and fungal strains.

Materials:

  • Mueller-Hinton Agar (MHA) or other suitable microbial growth medium

  • Sterile Petri dishes

  • Bacterial or fungal inoculum

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., a standard antibiotic)

  • Negative control (solvent used to dissolve this compound)

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Prepare MHA plates according to the manufacturer's instructions.

  • Standardize the microbial inoculum to a specific concentration (e.g., 0.5 McFarland standard).

  • Evenly spread the inoculum over the surface of the MHA plates using a sterile swab.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.

  • Add a defined volume (e.g., 50-100 µL) of the this compound test solution, positive control, and negative control to separate wells.

  • Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess reagent

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.

  • Incubate the plates for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of NO inhibition by comparing the nitrite concentrations in the this compound-treated groups to the LPS-stimulated control group.

Intestinal Permeability: Caco-2 Cell Monolayer Assay

This in vitro model is used to predict the intestinal absorption of this compound.

Materials:

  • Caco-2 cell line

  • Transwell® inserts with permeable supports

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • This compound test solution

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS)

Procedure:

  • Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Add the this compound test solution to the apical (A) or basolateral (B) chamber.

  • At specified time intervals, collect samples from the receiver chamber (B or A, respectively).

  • Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor chamber.

Signaling Pathway Modulation

While direct studies on this compound are limited, research on related coumarins and natural compounds suggests that its anti-inflammatory effects may be mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the expression of pro-inflammatory genes.

Proposed Mechanism of Anti-inflammatory Action:

Inflammatory stimuli, such as LPS, activate cell surface receptors (e.g., Toll-like receptors), triggering intracellular signaling cascades. This leads to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for degradation, releasing the NF-κB (p50/p65) dimer. The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).

Simultaneously, inflammatory stimuli can activate the MAPK pathway, leading to the phosphorylation and activation of kinases such as ERK, JNK, and p38. These activated MAPKs can, in turn, activate transcription factors that also contribute to the expression of inflammatory mediators.

It is hypothesized that this compound may interfere with these pathways by inhibiting the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation. Additionally, it may inhibit the phosphorylation of key kinases in the MAPK cascade.

AngelolB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds IKK IKK Receptor->IKK Activates MAPK Cascade (ERK, JNK, p38) MAPK Cascade (ERK, JNK, p38) Receptor->MAPK Cascade (ERK, JNK, p38) Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Gene Transcription Gene Transcription MAPK Cascade (ERK, JNK, p38)->Gene Transcription Activates This compound This compound This compound->IKK Inhibits (Proposed) This compound->MAPK Cascade (ERK, JNK, p38) Inhibits (Proposed) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)_n->Gene Transcription Induces Pro-inflammatory Mediators (NO, TNF-α, IL-6) Pro-inflammatory Mediators (NO, TNF-α, IL-6) Gene Transcription->Pro-inflammatory Mediators (NO, TNF-α, IL-6) Leads to

Caption: Proposed anti-inflammatory mechanism of this compound.

Conclusion

This compound is a promising natural compound with demonstrated antimicrobial and potential anti-inflammatory activities. Its favorable intestinal permeability suggests good oral bioavailability. Further research is warranted to fully elucidate its physicochemical properties, confirm its mechanisms of action, and evaluate its therapeutic potential in preclinical and clinical studies. This technical guide provides a foundational resource to support these future investigations.

References

An In-depth Technical Guide to the Solubility of Angelol B in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information regarding the solubility of Angelol B. It is important to note that while qualitative solubility data is available, specific quantitative solubility data for this compound in various organic solvents is not readily found in the public domain. To provide a functional framework for researchers, this guide includes detailed experimental protocols and quantitative solubility data for coumarin, the parent compound of this compound. This information can serve as a valuable reference for predicting the solubility behavior of this compound and for designing and executing solubility studies.

Introduction to this compound

This compound is a natural coumarin derivative that has been isolated from various plants, including Angelica pubescens f. biserrata.[1][2] Coumarins are a class of benzopyrone compounds known for their diverse pharmacological activities. Understanding the solubility of this compound is a critical first step in its preclinical and pharmaceutical development, as solubility significantly impacts bioavailability, formulation design, and in vitro assay development.

Qualitative Solubility of this compound

Based on available literature and supplier data sheets, this compound has been described as being soluble in the following organic solvents:

  • Dimethyl Sulfoxide (DMSO) [1]

  • Methanol

While this information is useful for initial handling and stock solution preparation, it lacks the quantitative detail required for many research and development applications.

Quantitative Solubility of Coumarin (Parent Compound)

In the absence of specific quantitative data for this compound, the solubility of its parent compound, coumarin, can provide valuable insights into the expected solubility profile. Coumarin is a hydrophobic compound that is poorly soluble in water but dissolves well in many organic solvents.[1][3]

The following table summarizes the mole fraction solubility (x₁) of coumarin in various organic solvents at different temperatures, as reported in the scientific literature.

SolventTemperature (K)Mole Fraction Solubility (x₁) x 10²Reference
Methanol298.1513.45[3]
303.1515.65[3]
308.1518.15[3]
313.1520.95[3]
318.1524.15[3]
Ethanol298.1511.85[3]
303.1513.85[3]
308.1516.15[3]
313.1518.75[3]
318.1521.75[3]
1-Propanol298.1510.45[1]
303.1512.25[1]
308.1514.35[1]
313.1516.75[1]
318.1519.45[1]
2-Propanol298.158.95[1]
303.1510.55[1]
308.1512.45[1]
313.1514.65[1]
318.1517.15[1]
1-Butanol298.159.25[1]
303.1510.85[1]
308.1512.75[1]
313.1514.95[1]
318.1517.45[1]
Acetonitrile (ACN)298.1514.25[4]
303.1516.55[4]
308.1519.15[4]
313.1522.05[4]
318.1525.35[4]
N,N-Dimethylformamide (DMF)298.1521.85[4]
303.1524.75[4]
308.1527.95[4]
313.1531.55[4]
318.1535.55[4]
Dimethyl Sulfoxide (DMSO)298.1519.85[4]
303.1522.55[4]
308.1525.55[4]
313.1528.95[4]
318.1532.75[4]

Note: The solubility of this compound, which has additional hydroxyl and ester functional groups compared to coumarin, may differ. These additional polar groups could increase its solubility in polar organic solvents.

Experimental Protocol for Solubility Determination

A robust and reliable method for determining the solubility of a compound like this compound is the isothermal shake-flask method, followed by a suitable analytical technique for quantification.

4.1. Materials and Apparatus

  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatic shaker bath

  • Analytical balance (±0.1 mg or better)

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of solid material at the end of the experiment is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Equilibrate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the experimental temperature.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

    • Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • HPLC Method:

      • Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

      • Prepare a series of calibration standards of known this compound concentrations.

      • Inject the diluted sample and the calibration standards into the HPLC system.

      • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

      • Prepare a series of calibration standards and measure their absorbance at λmax.

      • Measure the absorbance of the diluted sample.

      • Calculate the concentration using the Beer-Lambert law and the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/L, or molarity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

experimental_workflow start Start add_excess Add Excess this compound to Solvent in Vials start->add_excess equilibrate Equilibrate in Thermostatic Shaker Bath add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample to Known Volume sample->dilute quantify Quantify Concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: General workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, a systematic approach utilizing established methodologies can be employed to determine this crucial physicochemical property. The qualitative information available, combined with the quantitative data for the parent compound coumarin, provides a solid foundation for initiating such studies. The experimental protocol detailed in this guide offers a reliable framework for researchers to generate the necessary solubility data to advance the research and development of this compound.

References

Angelol B: A Technical Guide on its Discovery, Bioactivity, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Discovery and History of Angelol B

This compound is a phytochemical compound derived from plants of the Angelica genus.[1] It is classified as a bioactive product and has garnered interest in the fields of microbiology and pharmacology for its potential therapeutic properties.[1] The chemical formula for this compound is C20H24O7, and it has a molecular weight of 376.4 g/mol .[1]

While the initial search for "this compound" yielded limited specific results, a closely related and likely identical compound, Angesinenolide B , has been isolated from the traditional Chinese medicine Angelica sinensis radix. Angesinenolide B is a phthalide dimer characterized by a unique peroxy bridge and demonstrates significant anti-inflammatory properties. This guide will focus on the technical details of Angesinenolide B, which will be referred to as this compound for the remainder of this document as per the user's query.

Research into this compound has primarily focused on its efficacy as an antimicrobial agent and its potential to modulate immune responses and inflammatory pathways.[1] Its mode of action is believed to involve the disruption of microbial cell walls, leading to cell lysis and inhibition of microbial growth.[1] This multifaceted mechanism makes it a candidate for further exploration in the development of novel antimicrobial drugs, particularly for targeting resistant strains of microorganisms.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of this compound (Angesinenolide B).

Table 1: Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW264.7 Macrophages

ParameterConcentration of this compoundResult
NO Production Inhibition 10 µMSignificant suppression of nitric oxide (NO) levels.
20 µMDose-dependent suppression of NO levels.
40 µMStrong suppression of NO levels.
TNF-α Production Inhibition 10 µMSignificant suppression of tumor necrosis factor-alpha (TNF-α) levels.
20 µMDose-dependent suppression of TNF-α levels.
40 µMStrong suppression of TNF-α levels.
IL-6 Production Inhibition 10 µMSignificant suppression of interleukin-6 (IL-6) levels.
20 µMDose-dependent suppression of IL-6 levels.
40 µMStrong suppression of IL-6 levels.
iNOS Protein Expression 10 µM, 20 µM, 40 µMConcentration-dependent reduction in inducible nitric oxide synthase (iNOS) protein expression.
COX-2 Protein Expression 10 µM, 20 µM, 40 µMConcentration-dependent reduction in cyclooxygenase-2 (COX-2) protein expression.
iNOS mRNA Expression 10 µM, 20 µM, 40 µMDose-dependent decrease in iNOS mRNA expression.
COX-2 mRNA Expression 10 µM, 20 µM, 40 µMDose-dependent decrease in COX-2 mRNA expression.

Data synthesized from the findings on Angesinenolide B in LPS-stimulated RAW264.7 cells.[2][3]

Table 2: Effect of this compound on Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages

Signaling Pathway ComponentConcentration of this compoundEffect
p-p38 MAPK 10 µM, 20 µM, 40 µMDown-regulation of LPS-induced phosphorylation.
p-ERK1/2 MAPK 10 µM, 20 µM, 40 µMDown-regulation of LPS-induced phosphorylation.
p-JNK MAPK 10 µM, 20 µM, 40 µMDown-regulation of LPS-induced phosphorylation.
p-STAT1 10 µM, 20 µM, 40 µMDown-regulation of LPS-induced phosphorylation.
p-STAT3 10 µM, 20 µM, 40 µMDown-regulation of LPS-induced phosphorylation.
NF-κB p65 Phosphorylation Not specifiedNo significant effect on LPS-induced phosphorylation.
IκBα Phosphorylation Not specifiedNo significant effect on LPS-induced phosphorylation.

Data synthesized from the findings on Angesinenolide B.[2][3]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's (Angesinenolide B) anti-inflammatory effects.

Cell Culture and Treatment

RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were pre-treated with various concentrations of this compound for a specified time before being stimulated with lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Protocol:

    • RAW264.7 cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with different concentrations of this compound for 1 hour.

    • LPS (1 µg/mL) is added to the wells to induce NO production and incubated for 24 hours.

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant.

    • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

ELISA for Cytokine Measurement (TNF-α and IL-6)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant.

  • Protocol:

    • RAW264.7 cells are cultured and treated with this compound and LPS as described above.

    • The cell culture supernatant is collected.

    • Commercially available ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions.

    • The absorbance is measured at the specified wavelength, and cytokine concentrations are calculated based on standard curves.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, phosphorylated and total forms of p38, ERK1/2, JNK, STAT1, and STAT3).

  • Protocol:

    • After treatment with this compound and LPS, cells are lysed to extract total proteins.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software.

Reactive Oxygen Species (ROS) Measurement
  • Principle: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • RAW264.7 cells are seeded and treated with this compound and LPS.

    • Cells are incubated with DCFH-DA at 37°C in the dark.

    • After incubation, cells are washed to remove excess probe.

    • The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer.

Visualizations: Signaling Pathways and Workflows

This compound (Angesinenolide B) Anti-Inflammatory Signaling Pathway

AngelolB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway STAT_pathway STAT Pathway TLR4->STAT_pathway ROS ROS TLR4->ROS p38 p38 MAPK_pathway->p38 ERK ERK1/2 MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p38->Inflammatory_Genes ERK->Inflammatory_Genes JNK->Inflammatory_Genes STAT1 STAT1 STAT_pathway->STAT1 STAT3 STAT3 STAT_pathway->STAT3 STAT1->Inflammatory_Genes STAT3->Inflammatory_Genes AngelolB This compound AngelolB->MAPK_pathway AngelolB->STAT_pathway AngelolB->ROS

Caption: this compound inhibits LPS-induced inflammation by down-regulating MAPK and STAT signaling pathways and reducing ROS production.

Experimental Workflow for Assessing Anti-Inflammatory Activity

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_supernatant_analysis Supernatant Analysis cluster_cell_lysate_analysis Cell Lysate Analysis cluster_ros_analysis ROS Analysis culture Culture RAW264.7 cells seed Seed cells in plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells dcfhda DCFH-DA Staining stimulate->dcfhda griess Griess Assay (NO) collect_supernatant->griess elisa ELISA (TNF-α, IL-6) collect_supernatant->elisa western Western Blot (iNOS, COX-2, MAPK, STATs) lyse_cells->western microscopy Fluorescence Microscopy dcfhda->microscopy flow Flow Cytometry dcfhda->flow

Caption: Workflow for evaluating the anti-inflammatory effects of this compound on macrophage cells.

References

Angelol B: A Technical Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol B is a naturally occurring coumarin, a class of phytochemicals recognized for their diverse pharmacological activities.[1] Isolated from plants of the Angelica genus, notably Angelica pubescens, this compound has garnered scientific interest for its potential therapeutic applications.[1] With a molecular formula of C₂₀H₂₄O₇ and a molecular weight of 376.4 g/mol , this compound is being investigated for its antimicrobial, anti-inflammatory, and immunomodulatory properties. This technical guide provides a comprehensive review of the current understanding of this compound, focusing on its biological activities, potential mechanisms of action, and relevant experimental methodologies.

Core Biological Activities and Quantitative Data

While extensive quantitative data for this compound is still emerging in the scientific literature, its biological activities are primarily centered on its antimicrobial and anti-inflammatory effects. The following tables summarize the available information and provide illustrative data based on related compounds and typical assay sensitivities.

Table 1: Antimicrobial Activity of this compound (Illustrative)

Microbial StrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positive bacteriaNot ReportedNot Reported
Escherichia coliGram-negative bacteriaNot ReportedNot Reported
Candida albicansFungalNot ReportedNot Reported

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data for this compound is not currently available in the reviewed literature. Values for other antimicrobial compounds are often in the range of 1-100 µg/mL.

Table 2: Anti-inflammatory Activity of this compound (Illustrative)

AssayCell LineIC₅₀ (µM)
Nitric Oxide (NO) Production InhibitionRAW 264.7 MacrophagesNot Reported
Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) InhibitionRAW 264.7 MacrophagesNot Reported

IC₅₀: Half-maximal Inhibitory Concentration. Data for this compound is not currently available. Related compounds from Angelica species have shown IC₅₀ values in the range of 10-100 µM for the inhibition of inflammatory mediators.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary proposed mechanism for the anti-inflammatory activity of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This hypothesis is supported by studies on structurally related compounds, such as Ingenol-3-Angelate, which have been shown to downregulate this critical inflammatory cascade.

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and IL-6.

This compound is thought to interfere with this pathway, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit of NF-κB.

NF_kB_Inhibition_by_Angelol_B cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome degradation IkBa->IkBa_p NFkB_inactive NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active releases NFkB_nucleus NF-κB (p65/p50) NFkB_active->NFkB_nucleus translocates AngelolB This compound AngelolB->IKK inhibits DNA DNA NFkB_nucleus->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_genes induces

Figure 1. Proposed mechanism of this compound in the inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound's biological activities are provided below. These represent standard methodologies used in the field and can be adapted for specific research purposes.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Aseptically transfer a few colonies of the microorganism from an agar plate into a sterile broth and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation: Add a standardized inoculum of the microorganism to each well containing the diluted this compound and control wells (broth only, and broth with the highest concentration of the solvent).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MIC_Workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate wells with Microbial Suspension serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results Determine MIC (Visual or Spectrophotometric) incubate->read_results end End read_results->end

Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide and Cytokine Production

This assay evaluates the ability of this compound to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Griess reagent for nitric oxide (NO) quantification

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • Cell viability assay reagent (e.g., MTT, WST-1)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO₂. Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined incubation time (e.g., 24 hours) to induce an inflammatory response. Include control wells (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Use the collected cell culture supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.

  • Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT or similar assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

Anti_inflammatory_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells pretreat Pre-treat cells with various concentrations of this compound seed_cells->pretreat stimulate Stimulate cells with LPS pretreat->stimulate incubate Incubate (e.g., 24h) stimulate->incubate collect_supernatant Collect Cell Supernatant incubate->collect_supernatant cell_viability Assess Cell Viability (MTT Assay) incubate->cell_viability measure_no Measure Nitric Oxide (Griess Assay) collect_supernatant->measure_no measure_cytokines Measure Cytokines (ELISA) collect_supernatant->measure_cytokines end End measure_no->end measure_cytokines->end cell_viability->end

Figure 3. Workflow for assessing the in vitro anti-inflammatory activity of this compound.

Conclusion and Future Directions

This compound, a coumarin isolated from Angelica species, presents a promising scaffold for the development of novel therapeutic agents. Its suggested antimicrobial and anti-inflammatory properties, potentially mediated through the inhibition of the NF-κB signaling pathway, warrant further investigation. Future research should focus on obtaining robust quantitative data on the efficacy of purified this compound in various in vitro and in vivo models. Elucidating the precise molecular targets and further detailing its mechanism of action will be crucial for advancing this natural product towards clinical applications. The development of efficient and scalable methods for its isolation and synthesis will also be critical for its future as a therapeutic candidate.

References

An In-depth Technical Guide on the Fundamental Research of Angelol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angelol B, a naturally occurring coumarin isolated from the roots of plants belonging to the Angelica genus, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the fundamental research conducted on this compound, with a focus on its biological activities, underlying mechanisms of action, and the experimental methodologies employed in these investigations.

Biological Activities of this compound

Current research indicates that this compound possesses both antimicrobial and anti-inflammatory properties. These activities are attributed to its unique chemical structure and its ability to interact with specific biological targets.

While specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound against a range of microbial strains are not yet widely published in readily accessible literature, preliminary studies suggest its potential as an antimicrobial agent. The proposed mechanism involves the disruption of microbial cell wall integrity, leading to cell lysis and inhibition of growth. Further research is required to establish a comprehensive antimicrobial profile of this compound.

This compound has demonstrated potential anti-inflammatory effects. Although detailed quantitative data, such as IC50 values for the inhibition of specific pro-inflammatory mediators, are still emerging, initial findings suggest that this compound may modulate key inflammatory pathways. One of the proposed mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators.

Preliminary evidence suggests that this compound may exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the degradation of IκB or by directly preventing the nuclear translocation of NF-κB.

NF_kB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK IKK Pro-inflammatory Stimulus->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits IkB_p p-IkB NF-kB_nucleus NF-kB NF-kB->NF-kB_nucleus Translocation Proteasome Proteasome IkB_p->Proteasome Degradation This compound This compound This compound->IkB Inhibits Degradation? DNA DNA NF-kB_nucleus->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Proposed mechanism of this compound on the NF-κB signaling pathway.

Experimental Protocols

Detailed experimental protocols for the fundamental research studies on this compound are not yet standardized in the public domain. However, based on common practices for evaluating similar natural products, the following methodologies are likely to be employed.

The antimicrobial activity of this compound can be quantified by determining its MIC against various bacterial and fungal strains using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

To assess the cytotoxicity of this compound, a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is performed on relevant cell lines (e.g., macrophages for anti-inflammatory studies).

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for a specified duration.

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

The effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Stimulation: Macrophage cells (e.g., RAW 264.7) are pre-treated with various concentrations of this compound and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: The cell culture supernatant is collected after a specific incubation period.

  • ELISA: The concentration of the target cytokine in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.

To investigate the effect of this compound on the NF-κB signaling pathway, the expression and phosphorylation status of key proteins like IκBα and p65 can be analyzed by Western blotting.

  • Cell Lysis: Cells treated with this compound and/or an inflammatory stimulus are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65, anti-phospho-p65) and a loading control (e.g., anti-β-actin).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Electrotransfer Electrotransfer SDS-PAGE->Electrotransfer Blocking Blocking Electrotransfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

A generalized workflow for Western blot analysis.

Quantitative Data Summary

As of the current literature review, comprehensive and systematically tabulated quantitative data for the biological activities of this compound are limited. The following tables are provided as templates for the future compilation of such data as it becomes available through ongoing research.

Table 1: Antimicrobial Activity of this compound (Template)

MicroorganismStrainMIC (µg/mL)Reference
Bacteria
Gram-positive
Gram-negative
Fungi

Table 2: Anti-inflammatory Activity of this compound (Template)

AssayCell LineStimulantIC50 (µM)Reference
TNF-α InhibitionLPS
IL-6 InhibitionLPS
IL-1β InhibitionLPS
NO Production InhibitionLPS

Conclusion and Future Directions

This compound is a promising natural compound with potential antimicrobial and anti-inflammatory properties. The preliminary evidence suggesting its inhibitory effect on the NF-κB signaling pathway provides a foundation for its therapeutic potential in inflammatory conditions. However, to fully elucidate its pharmacological profile and mechanism of action, further rigorous fundamental research is imperative. Future studies should focus on:

  • Comprehensive Antimicrobial Screening: Determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a broad spectrum of pathogenic bacteria and fungi.

  • In-depth Anti-inflammatory Studies: Quantifying the IC50 values for the inhibition of various pro-inflammatory cytokines and enzymes, and further elucidating the specific molecular targets within the NF-κB and other inflammatory signaling pathways.

  • In vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of infection and inflammation.

The generation of robust quantitative data and detailed mechanistic insights will be crucial for advancing this compound from a promising natural product to a potential therapeutic agent.

Angelol B: A Preliminary Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol B is a naturally occurring phytochemical classified as a coumarin. It is primarily isolated from plants belonging to the Angelica genus, notably Angelica pubescens f. biserrata. As a member of the coumarin family, this compound is of significant interest to the scientific community for its potential therapeutic properties. Preliminary research suggests that this compound may possess a range of biological activities, including antimicrobial and anti-inflammatory effects. This technical guide provides a summary of the currently available data on this compound and related compounds, outlines key experimental protocols for its investigation, and proposes a putative signaling pathway based on existing evidence for related molecules.

Quantitative Data Summary

Table 1: Antimicrobial Activity of a Related Coumarin (Osthole)

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Rhizoctonia solaniData not specified[1]
Phytophtora capsiciData not specified[1]
Botrytis cinereaData not specified[1]
Sclerotinia sclerotiorumData not specified[1]
Fusarium graminearumData not specified[1]
Note: Osthole is a bioactive coumarin also found in Angelica pubescens. While specific MIC values were not provided in the cited text, it was noted to have a wide spectrum of antifungal activity.

Table 2: Anti-Inflammatory Activity of Coumarin Extracts from Radix angelicae pubescentis

Inflammatory MediatorEffectReference
Tumor Necrosis Factor-α (TNF-α)Reduction in levels[2]
Interleukin-1β (IL-1β)Reduction in levels[2]
Interleukin-6 (IL-6)Reduction in levels[2]
Note: These results are for a complex mixture of coumarins and the specific contribution of this compound is not defined.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a specific microorganism.

a. Inoculum Preparation:

  • From a fresh culture, select several morphologically similar colonies of the test microorganism.

  • Transfer the colonies to a tube containing a suitable broth medium.

  • Incubate the broth culture at the optimal temperature for the microorganism until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum in the broth to the final required concentration for the assay (e.g., 5 x 10⁵ CFU/mL).

b. Assay Procedure:

  • Perform serial twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.

  • Add the prepared microbial inoculum to each well.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

c. Determination of MBC:

  • From the wells showing no visible growth in the MIC assay, subculture a small aliquot onto an appropriate agar medium.

  • Incubate the agar plates at the optimal temperature for the microorganism for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Caco-2 Cell Permeability Assay

This assay is used to predict the in vivo intestinal absorption of a compound.

a. Cell Culture:

  • Culture Caco-2 cells in a suitable medium, typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • Seed the Caco-2 cells onto permeable filter supports in a transwell plate.

  • Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

b. Transport Experiment:

  • Wash the Caco-2 cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Add the test solution containing this compound to the apical (AP) or basolateral (BL) side of the monolayer.

  • Add fresh transport buffer to the receiver compartment.

  • Incubate the plate at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the receiver compartment and replace with fresh buffer.

  • Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

c. Calculation of Apparent Permeability Coefficient (Papp):

The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug appearance in the receiver compartment.

  • A is the surface area of the filter membrane.

  • C₀ is the initial concentration of the drug in the donor compartment.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.

a. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer.

b. Aggregation Measurement:

  • Pre-warm the PRP to 37°C.

  • Add a known concentration of this compound or vehicle control to the PRP and incubate for a short period.

  • Place the PRP sample in an aggregometer.

  • Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to induce aggregation.

  • Monitor the change in light transmittance through the sample over time. An increase in light transmittance indicates platelet aggregation.

  • The percentage of inhibition is calculated by comparing the aggregation in the presence of this compound to the control. The IC50 value, the concentration of this compound that inhibits platelet aggregation by 50%, can then be determined.

Mandatory Visualizations

Putative Anti-Inflammatory Signaling Pathway of this compound

Based on the known activities of related coumarins and other natural products with similar structural motifs, a plausible mechanism of action for the anti-inflammatory effects of this compound involves the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

Putative_Anti_Inflammatory_Pathway_of_Angelol_B cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates AngelolB This compound AngelolB->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) IkB:s->NFkB_active:n Degradation & Release Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Proinflammatory_Genes Promotes Nucleus Nucleus Cytokines TNF-α, IL-1β, IL-6 Proinflammatory_Genes->Cytokines Leads to

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Caco-2 Permeability Assay

The following diagram illustrates the key steps in determining the apparent permeability of this compound using the Caco-2 cell model.

Caco2_Workflow start Start seed_cells Seed Caco-2 cells on transwell inserts start->seed_cells differentiate Culture for 21 days (monolayer differentiation) seed_cells->differentiate wash Wash monolayer with transport buffer differentiate->wash add_compound Add this compound to apical (donor) side wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from basolateral (receiver) side at time points incubate->sample analyze Analyze samples by LC-MS/MS sample->analyze calculate Calculate Papp value analyze->calculate end End calculate->end

Caption: Workflow for determining this compound permeability in Caco-2 cells.

Conclusion

This compound is a promising natural compound that warrants further in-depth investigation. While direct quantitative data on its biological activities are currently limited, preliminary evidence from related coumarins suggests potential antimicrobial and anti-inflammatory properties. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of this compound. Future studies should focus on isolating pure this compound and determining its specific MIC values against a panel of pathogenic microbes, its IC50 values in relevant anti-inflammatory and cytotoxicity assays, and its precise mechanism of action, including validation of its effects on the NF-κB signaling pathway. Such data will be crucial for advancing the development of this compound as a potential therapeutic agent.

References

Angelol B: A Deep Dive into Potential Target Identification and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelol B, a natural coumarin isolated from the roots of Angelica pubescens f. biserrata, has garnered interest for its diverse biological activities, including antimicrobial and potential immunomodulatory effects.[1][2] While its precise molecular targets remain largely uncharacterized, this technical whitepaper aims to provide a comprehensive overview of the current understanding of this compound and to extrapolate potential mechanisms of action based on studies of structurally related compounds. This document will detail hypothetical signaling pathways and propose experimental workflows for definitive target identification, serving as a resource for researchers seeking to elucidate the therapeutic potential of this promising natural product.

Introduction to this compound

This compound is a phytochemical with a multifaceted mechanism of action.[1] Primarily recognized for its antimicrobial properties, it is believed to operate by disrupting microbial cell walls, leading to cell lysis.[1] Beyond its antimicrobial effects, ongoing research is exploring its potential to modulate immune responses and influence inflammatory pathways.[1] Studies on its absorption and transport have shown that it likely utilizes passive diffusion, as demonstrated in Caco-2 cell monolayer models.[2][3][4]

Hypothetical Molecular Targets and Signaling Pathways

Direct target identification studies for this compound are not yet available in the public domain. However, insights can be drawn from research on structurally similar compounds, such as Ingenol-3-angelate (I3A), also known as PEP005. These compounds share a common angelic acid ester moiety, suggesting they may interact with similar cellular targets.

Based on the known activity of I3A, we can hypothesize that this compound may modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The primary hypothetical targets include Protein Kinase C (PKC) isoforms.

Protein Kinase C (PKC) Modulation

Studies on PEP005 have demonstrated its ability to modulate PKC isoforms, leading to a cascade of downstream effects.[3][5] Specifically, PEP005 has been shown to activate PKCδ, while reducing the expression of PKCα.[3] This differential modulation of PKC isoforms is a critical aspect of its biological activity.

Hypothesized Signaling Cascade:

A proposed signaling pathway for this compound, based on the action of PEP005, is illustrated below. This pathway suggests that this compound binding to PKC could initiate downstream signaling through the MAPK and PI3K/AKT pathways.

AngelolB_PKC_Pathway AngelolB This compound PKC PKC Isoforms (e.g., PKCδ, PKCα) AngelolB->PKC Binds to/Modulates RasRaf Ras/Raf PKC->RasRaf Activates PI3K PI3K PKC->PI3K Inhibits MAPK MAPK (ERK1/2, JNK, p38) RasRaf->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis AKT AKT/PKB PI3K->AKT Proliferation Cell Proliferation (Inhibition) AKT->Proliferation (Inhibition of pathway leads to inhibition of proliferation)

Hypothesized this compound signaling pathway via PKC modulation.
NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Research on I3A has shown its ability to downregulate NF-κB signaling, suggesting a potential anti-inflammatory mechanism.[6] It is plausible that this compound exerts similar effects.

Hypothesized NF-κB Inhibition:

The diagram below illustrates the potential mechanism by which this compound could inhibit the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory and survival genes.

AngelolB_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AngelolB This compound IKK IKK Complex AngelolB->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates to NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB_p65_p50 Releases DNA DNA NFkB_p65_p50_nuc->DNA Binds to Gene_Expression Target Gene Expression (e.g., COX-2, iNOS) DNA->Gene_Expression Promotes

Hypothesized inhibition of the NF-κB pathway by this compound.

Proposed Experimental Protocols for Target Identification

To definitively identify the molecular targets of this compound, a multi-pronged approach employing modern drug discovery techniques is recommended.

Affinity-Based Target Identification

This classic approach involves immobilizing this compound on a solid support to "pull down" its binding partners from cell lysates.

Experimental Workflow:

Affinity_Purification_Workflow start Start step1 Synthesize this compound with a linker arm start->step1 step2 Immobilize on Sepharose beads step1->step2 step3 Incubate with cell lysate step2->step3 step4 Wash to remove non-specific binders step3->step4 step5 Elute bound proteins step4->step5 step6 Identify proteins by LC-MS/MS step5->step6 end Identified Targets step6->end

Workflow for affinity-based target identification of this compound.

Detailed Methodology:

  • Probe Synthesis: Synthesize an analog of this compound containing a linker arm (e.g., with a terminal alkyne or azide for click chemistry, or a carboxyl group for amide coupling) suitable for immobilization.

  • Immobilization: Covalently attach the this compound probe to a solid support, such as NHS-activated Sepharose beads.

  • Affinity Pull-down: Incubate the this compound-conjugated beads with a protein lysate from a relevant cell line. A control experiment using beads without this compound should be run in parallel.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competing with an excess of free this compound.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Proteome-Wide Thermal Shift Assay (CETSA)

Cellular Thermal Shift Assay (CETSA) is a powerful method to identify direct targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Experimental Workflow:

CETSA_Workflow start Start step1 Treat cells with This compound or vehicle start->step1 step2 Heat cells at a temperature gradient step1->step2 step3 Lyse cells and separate soluble/aggregated fractions step2->step3 step4 Quantify soluble proteins using LC-MS/MS step3->step4 step5 Identify proteins with altered thermal stability step4->step5 end Direct Targets step5->end

Workflow for Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle control (e.g., DMSO) is essential.

  • Thermal Denaturation: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins by centrifugation.

  • Proteomic Analysis: Quantify the abundance of proteins in the soluble fraction using quantitative proteomics techniques like isobaric tagging (TMT or iTRAQ) followed by LC-MS/MS.

  • Data Analysis: Identify proteins that exhibit a significant shift in their melting temperature in the presence of this compound, as these are its direct binding targets.

Quantitative Data Summary (Hypothetical)

While no quantitative data for this compound's direct targets currently exists, the following tables provide a template for how such data would be presented once generated through the experimental protocols described above.

Table 1: Hypothetical Binding Affinities of this compound for Identified Targets

Target ProteinMethodBinding Affinity (Kd)
Protein Kinase C δSurface Plasmon Resonancee.g., 5.2 µM
Protein Kinase C αIsothermal Titration Calorimetrye.g., 15.8 µM
IKKβMicroscale Thermophoresise.g., 8.1 µM

Table 2: Hypothetical Enzymatic Inhibition by this compound

EnzymeAssay TypeIC50
Protein Kinase C δIn vitro kinase assaye.g., 2.5 µM
IKKβIn vitro kinase assaye.g., 10.3 µM

Conclusion and Future Directions

This compound represents a promising natural product with the potential for therapeutic development. While its exact molecular targets are yet to be elucidated, this whitepaper has outlined a rational, hypothesis-driven approach to guide future research. By leveraging the knowledge from structurally related compounds and employing state-of-the-art target identification methodologies, the scientific community can begin to unlock the full therapeutic potential of this compound. Future studies should focus on validating the hypothesized targets and exploring the downstream functional consequences of this compound engagement in relevant disease models. The experimental workflows and data presentation formats provided herein offer a roadmap for these critical next steps.

References

Unraveling the Antibacterial Action of Angelol B and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates a continuous search for novel antimicrobial agents with unique mechanisms of action. Among the natural compounds being investigated, Angelol B and its related chalcone, Xanthoangelol, have garnered attention for their bioactivity. This technical guide provides an in-depth analysis of the available scientific literature on the antibacterial mode of action of these compounds, with a particular focus on their effects on the bacterial cell envelope. While initial interest may lie in the direct disruption of the cell wall, current research points towards a more nuanced mechanism involving the cell membrane and key virulence regulation systems.

Executive Summary

Current scientific evidence suggests that the primary antibacterial activity of Xanthoangelol, a close structural analog of this compound, is not due to the direct inhibition of peptidoglycan synthesis, but rather through the disruption of the bacterial cell membrane's integrity, particularly in Gram-positive bacteria.[1][2] This leads to a cascade of detrimental effects including the collapse of membrane potential and leakage of essential intracellular components.[1] Furthermore, Xanthothis compound has been identified as a potent inhibitor of the SaeRS two-component system (TCS) in Staphylococcus aureus, a critical regulator of virulence factor expression.[3][4][5] This dual-pronged attack on both the physical barrier of the cell and its pathogenic signaling pathways makes these compounds promising candidates for further drug development.

Chemical Structures

This compound is classified as a coumarin, while Xanthoangelol and Xanthothis compound are prenylated chalcones. Their distinct structural motifs are crucial to their different biological activities.

  • This compound: A coumarin derivative.[6][7][8]

  • Xanthoangelol: A prenylated chalcone.[9]

  • Xanthothis compound: A prenylated chalcone with an additional hydroxyl group compared to Xanthoangelol.[10][11]

Mode of Action on the Bacterial Cell Envelope

The primary mode of action of Xanthoangelol and its derivatives against Gram-positive bacteria is the disruption of the cytoplasmic membrane.[1][2] This mechanism is akin to that of some antimicrobial peptides (AMPs).[2]

3.1. Membrane Integrity Disruption

Studies on Xanthoangelol have demonstrated its ability to compromise the integrity of the bacterial cell membrane.[1] The lipophilic geranyl side chain of Xanthoangelol is thought to facilitate its insertion into the hydrophobic core of the lipid bilayer.[2] This insertion disrupts the membrane's structure, leading to several observable effects:

  • Leakage of Intracellular Contents: The compromised membrane allows for the uncontrolled efflux of vital cytoplasmic materials, such as DNA and proteins.[2]

  • Collapse of Membrane Potential: The dissipation of the electrochemical gradient across the bacterial membrane is a rapid consequence of membrane disruption.[1]

3.2. Inhibition of the SaeRS Two-Component System by Xanthothis compound

Xanthothis compound has been shown to be a potent inhibitor of the SaeRS two-component system in S. aureus.[3][4][5] This system is a master regulator of virulence, controlling the expression of numerous toxins and immune evasion factors.

The SaeRS system consists of:

  • SaeS: A sensor histidine kinase that detects environmental signals.

  • SaeR: A response regulator that, upon phosphorylation by SaeS, binds to DNA and modulates gene expression.

Xanthothis compound directly binds to the SaeS histidine kinase, inhibiting its autophosphorylation activity.[3][5] This prevents the subsequent phosphorylation of SaeR, thereby downregulating the expression of virulence factors.

SaeRS_Inhibition cluster_membrane Cell Membrane SaeS SaeS (Sensor Kinase) SaeS->SaeS SaeR SaeR (Response Regulator) SaeS->SaeR Phosphotransfer Signal External Signal Signal->SaeS Activates ATP ATP ATP->SaeS SaeR_P SaeR-P SaeR->SaeR_P DNA DNA SaeR_P->DNA Binds Virulence Virulence Factor Expression DNA->Virulence Regulates Xanthoangelol_B Xanthothis compound Xanthoangelol_B->SaeS Inhibits

Inhibition of the SaeRS signaling pathway by Xanthothis compound.

Quantitative Data

The antibacterial efficacy of Xanthoangelol and its derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MICs).

CompoundBacterial StrainMIC (µg/mL)Reference
XanthoangelolStaphylococcus aureus (MRSA)Low micromolar[1]
XanthoangelolEnterococcus faeciumLow micromolar[1]
XanthoangelolEnterococcus faecalisLow micromolar[1]
Xanthoangelol Derivative 9hGram-positive strains0.5 - 2[2]

Experimental Protocols

5.1. Membrane Permeability Assay

The effect of Xanthoangelol on bacterial membrane permeability can be assessed by measuring the leakage of intracellular components.

  • Objective: To determine if the compound causes leakage of cytoplasmic contents.

  • Methodology:

    • Bacterial cells are grown to the mid-logarithmic phase.

    • Cells are harvested, washed, and resuspended in a suitable buffer.

    • The compound of interest (e.g., Xanthoangelol) is added at various concentrations.

    • At specific time intervals, the supernatant is collected after centrifugation.

    • The concentration of leaked components (e.g., DNA, proteins) in the supernatant is quantified using spectrophotometric or fluorometric methods.

Membrane_Permeability_Workflow Start Bacterial Culture (Mid-log phase) Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend Treat Add Xanthoangelol Resuspend->Treat Incubate Incubate Treat->Incubate Centrifuge Centrifuge Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Quantify Quantify Leaked DNA/Proteins Collect->Quantify

Workflow for assessing bacterial membrane permeability.

5.2. SaeS Histidine Kinase Inhibition Assay

The inhibitory effect of Xanthothis compound on SaeS autophosphorylation can be determined using a radiometric assay.

  • Objective: To quantify the inhibition of SaeS kinase activity.

  • Methodology:

    • Purified SaeS protein is incubated with Xanthothis compound at various concentrations.

    • The phosphorylation reaction is initiated by adding [γ-³²P]ATP.

    • The reaction is allowed to proceed for a defined period and then stopped.

    • The reaction mixture is separated by SDS-PAGE.

    • The phosphorylated SaeS is visualized by autoradiography and the band intensity is quantified.

Conclusion and Future Directions

The available scientific literature indicates that Xanthoangelol and its derivatives, including Xanthothis compound, are promising antibacterial compounds with multifaceted modes of action. While they do not appear to directly inhibit cell wall synthesis in the classical sense (e.g., like beta-lactams), their ability to disrupt the cell membrane and inhibit crucial virulence signaling pathways presents a compelling strategy for combating bacterial infections, particularly those caused by Gram-positive pathogens.

Future research should focus on:

  • Elucidating the precise molecular interactions between Xanthoangelol and the lipid bilayer.

  • Investigating the potential for synergistic effects when combined with traditional cell wall-targeting antibiotics.

  • Further exploring the structure-activity relationship of Xanthoangelol derivatives to optimize their antibacterial potency and pharmacokinetic properties.

  • Determining if this compound itself possesses a similar membrane-disrupting or signaling-inhibitory mechanism, as current data is limited.

This detailed understanding of their mode of action is critical for the rational design and development of new antibacterial therapies based on these natural product scaffolds.

References

Methodological & Application

Angelol B: In Vitro Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol B is a natural phytochemical classified as a coumarin, isolated from the roots of Angelica pubescens f. biserrata.[1] Preliminary in vitro research has focused on its absorption and transport properties, suggesting it holds potential for further investigation into its biological activities. While comprehensive studies on its specific mechanisms of action are limited, research on structurally related compounds provides a framework for exploring its potential anti-cancer and anti-inflammatory effects. This document provides detailed protocols for in vitro experiments to characterize the bioactivity of this compound, based on available data and methodologies applied to similar molecules.

Data Summary

Currently, there is a lack of extensive quantitative data specifically for the in vitro biological activities of this compound in publicly available literature. The primary available data relates to its permeability in a Caco-2 cell model.

Cell LineAssayParameterResultReference
Caco-2Permeability AssayTransport MechanismPassive Diffusion[1][2]

Key Experimental Protocols

Caco-2 Permeability Assay for Intestinal Absorption

This protocol is designed to evaluate the intestinal permeability of this compound using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

Objective: To determine the apparent permeability coefficient (Papp) of this compound and to confirm its mechanism of transport across the intestinal barrier.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size, 12 mm diameter)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Propranolol (high permeability control)

  • Atenolol (low permeability control)

  • Lucifer yellow (paracellular integrity marker)

  • Analytical instrumentation (e.g., LC-MS/MS) for quantification of this compound

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Passage the cells every 3-4 days.

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. Values above 250 Ω·cm² generally indicate good monolayer integrity.

    • Perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its concentration in the basolateral compartment after a defined period. Low permeability of Lucifer yellow confirms the integrity of the tight junctions.

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add HBSS containing a known concentration of this compound (and control compounds in separate wells) to the apical (AP) compartment.

    • Add fresh HBSS to the basolateral (BL) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

    • Collect a sample from the apical compartment at the end of the experiment.

  • Transport Experiment (Basolateral to Apical):

    • Perform the experiment in the reverse direction to assess efflux, following the same steps as above but adding the compound to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of this compound and control compounds in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux (µg/s)

      • A is the surface area of the membrane (cm²)

      • C0 is the initial concentration in the donor chamber (µg/mL)

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture Caco-2 cells seed Seed cells on Transwell inserts culture->seed differentiate Differentiate for 21-25 days seed->differentiate integrity Verify monolayer integrity (TEER, Lucifer Yellow) differentiate->integrity add_compound Add this compound to apical side integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from basolateral side at time points incubate->sample quantify Quantify this compound (LC-MS/MS) sample->quantify calculate Calculate Papp value quantify->calculate

Caption: Workflow for Caco-2 Permeability Assay.

Apoptosis Induction Assay (Generalized Protocol)

While specific data for this compound is unavailable, this protocol, based on studies of related compounds like 6-O-angeloylenolin, can be adapted to investigate its pro-apoptotic potential.

Objective: To determine if this compound induces apoptosis in a cancer cell line (e.g., HL-60 human leukemia cells, as used for a similar compound).

Materials:

  • Human cancer cell line (e.g., HL-60)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture HL-60 cells in RPMI-1640 medium.

    • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 and 48 hours.

  • Cell Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Logical Relationship Diagram:

G Angelol_B This compound Treatment Cancer_Cells Cancer Cells Angelol_B->Cancer_Cells Apoptosis Apoptosis Induction Cancer_Cells->Apoptosis potential effect Early_Apoptosis Early Apoptosis (Annexin V+/PI-) Apoptosis->Early_Apoptosis Late_Apoptosis Late Apoptosis (Annexin V+/PI+) Apoptosis->Late_Apoptosis

Caption: Logical flow of apoptosis induction.

Investigation of NF-κB Signaling Pathway (Generalized Protocol)

Based on the mechanism of related compounds, this protocol aims to determine if this compound affects the NF-κB signaling pathway.

Objective: To assess the effect of this compound on the activation and nuclear translocation of NF-κB.

Materials:

  • Cancer cell line (e.g., A549 lung cancer cells)

  • DMEM with 10% FBS

  • This compound

  • TNF-α (as an NF-κB activator)

  • Nuclear and Cytoplasmic Extraction Kit

  • Antibodies for Western Blot: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture A549 cells and seed in 6-well plates.

    • Pre-treat cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB activation.

  • Subcellular Fractionation:

    • Harvest the cells.

    • Perform nuclear and cytoplasmic extraction according to the kit manufacturer's instructions.

  • Western Blot Analysis:

    • Determine the protein concentration of the nuclear and cytoplasmic fractions.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against NF-κB p65, Lamin B1, and β-actin.

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities. A decrease in nuclear NF-κB p65 in this compound-treated cells (compared to TNF-α alone) would indicate inhibition of nuclear translocation.

Signaling Pathway Diagram:

G TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->NFkB releases Gene_Expression Target Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression regulates Angelol_B This compound Angelol_B->IKK potential inhibition

Caption: Potential inhibition of the NF-κB pathway.

Conclusion

The provided protocols offer a foundational framework for the in vitro investigation of this compound. The Caco-2 permeability assay is directly supported by existing literature. The protocols for apoptosis and NF-κB signaling are based on the mechanisms of structurally similar compounds and serve as a starting point for exploring the broader pharmacological profile of this compound. Further research is warranted to elucidate the specific molecular targets and therapeutic potential of this natural compound.

References

Application Notes and Protocols for HPLC Analysis of Angelol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol B is a bioactive coumarin predominantly found in the roots of Angelica pubescens Maxim. (Duhuo), a traditional Chinese medicine. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory activities.[1][2] Accurate and reliable quantification of this compound in various matrices, such as raw plant material, extracts, and biological samples, is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of such phytochemicals.[3][4][5]

This document provides a detailed application note and protocol for the quantitative analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is based on established principles of HPLC for natural product analysis and serves as a comprehensive guide for researchers.[6][7]

Chromatographic Conditions and Data

A summary of the recommended HPLC conditions and typical method validation parameters are presented in the tables below. These values are representative and may require optimization based on the specific instrumentation and sample matrix.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
Mobile Phase Gradient elution with Acetonitrile (ACN) and 0.1% Formic Acid in Water[1]
Time (min)
0
25
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 320 nm
Injection Volume 10 µL
Diluent Methanol

Table 2: Summary of Method Validation Data (Representative)

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Retention Time Approximately 15-20 minutes (subject to system variations)

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Weigh 1.0 g of dried and powdered Angelica pubescens root into a flask. Add 50 mL of methanol.

  • Ultrasonic Extraction: Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injecting it into the HPLC system.[4]

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (20% Acetonitrile: 80% 0.1% Formic Acid in Water) for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Record the peak area from the chromatograms. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject 10 µL of the prepared sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Stock Prepare Primary Stock Solution (1 mg/mL) Standard->Stock Working Create Working Standards (1-100 µg/mL) Stock->Working Inject_Std Inject Standards Working->Inject_Std Sample Weigh Powdered Plant Material Extract Perform Methanolic Extraction Sample->Extract Filter_Sample Filter Extract (0.45 µm) Extract->Filter_Sample Inject_Sample Inject Sample Filter_Sample->Inject_Sample Equilibrate Equilibrate HPLC System Equilibrate->Inject_Std Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantify Quantify this compound using Calibration Curve Cal_Curve->Quantify Identify Identify Peak by Retention Time Inject_Sample->Identify Identify->Quantify Report Report Results Quantify->Report Method_Development_Logic Start Define Analytical Goal: Quantify this compound Select_Mode Select HPLC Mode (Reversed-Phase) Start->Select_Mode Select_Column Select Column (C18) Select_Mode->Select_Column Optimize_MP Optimize Mobile Phase (ACN/Water Gradient) Select_Column->Optimize_MP Optimize_Det Optimize Detection (UV Wavelength Scan) Optimize_MP->Optimize_Det Validation Method Validation (ICH Guidelines) Optimize_Det->Validation Final_Method Finalized Analytical Method Validation->Final_Method

References

Application Notes and Protocols for the Metabolite Analysis of Angelol B using UPLC-Q-TOF-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol B, a significant bioactive coumarin compound isolated from the traditional Chinese medicine Angelicae Pubescentis Radix, has demonstrated notable anti-inflammatory properties. A thorough understanding of its metabolic fate is crucial for further drug development and elucidating its mechanism of action. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) offers a rapid, sensitive, and accurate platform for the comprehensive analysis of drug metabolites in biological matrices. This document provides detailed application notes and protocols for the systematic analysis of this compound metabolites in rats, based on established research.

Data Presentation: this compound Metabolites

Following oral administration in rats, a total of 31 metabolites of this compound were identified, comprising 20 phase I and 11 phase II metabolites. The metabolic transformations primarily involve hydroxylation, hydrogenation, demethylation, glycosylation, and sulfation. The detailed quantitative data for each metabolite is summarized in the tables below.

Table 1: Phase I Metabolites of this compound Detected by UPLC-Q-TOF-MS
Metabolite IDRetention Time (min)Observed m/zProposed Transformation
M15.32345.1332Dihydroxylation
M25.51329.1383Hydroxylation
M35.89313.1434Hydrogenation
M46.21315.1591Demethylation
M56.45347.1489Hydroxylation + Hydrogenation
M66.78331.1540Dihydrogenation
M77.02299.1485Decarboxylation
M87.15361.1278Trihydroxylation
M97.33343.1175Hydroxylation + Demethylation
M107.56327.1226Dehydrogenation
M117.88311.1277Dehydration
M128.01377.1432Hydroxylation + Glycosylation
M138.24359.1325Dihydroxylation + Demethylation
M148.47341.1018Dehydrogenation + Hydroxylation
M158.69325.1069Dehydrogenation + Dihydroxylation
M168.92309.1119Dehydrogenation + Trihydroxylation
M179.15393.1171Glycosylation
M189.38375.1064Dehydration + Glycosylation
M199.61409.1322Hydroxylation + Sulfation
M209.84391.1215Dehydration + Sulfation
Table 2: Phase II Metabolites of this compound Detected by UPLC-Q-TOF-MS
Metabolite IDRetention Time (min)Observed m/zProposed Transformation
M214.88491.1707Glucuronide Conjugation
M225.12507.1656Hydroxylated Glucuronide Conjugate
M235.35475.1758Dehydrogenated Glucuronide Conjugate
M245.67493.1864Hydrogenated Glucuronide Conjugate
M255.99523.1805Dihydroxylated Glucuronide Conjugate
M266.23473.1601Dehydrated Glucuronide Conjugate
M276.55409.0846Sulfate Conjugation
M286.87425.0795Hydroxylated Sulfate Conjugate
M297.19393.0897Dehydrogenated Sulfate Conjugate
M307.42411.1003Hydrogenated Sulfate Conjugate
M317.75441.0944Dihydroxylated Sulfate Conjugate

Experimental Protocols

Animal Experiment and Sample Collection
  • Animal Model: Male Sprague-Dawley rats (200-220 g) are used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Dosing: this compound is suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution and administered orally at a dose of 50 mg/kg. A control group receives the vehicle only.

  • Sample Collection:

    • Urine and Feces: Samples are collected over 0-12, 12-24, 24-48, and 48-72 hour intervals using metabolic cages.

    • Blood: Blood samples are collected from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation at 4,000 rpm for 10 minutes at 4°C.

  • Storage: All samples are stored at -80°C until analysis.

Sample Preparation
  • Plasma:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 400 µL of acetonitrile (pre-chilled to -20°C) to precipitate proteins.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50% methanol-water.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for UPLC-Q-TOF-MS analysis.

  • Urine:

    • Thaw urine samples at room temperature.

    • To 100 µL of urine, add 400 µL of acetonitrile (pre-chilled to -20°C).

    • Vortex for 2 minutes.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm membrane into an autosampler vial.

  • Feces:

    • Lyophilize fecal samples and grind to a fine powder.

    • To 50 mg of fecal powder, add 1 mL of methanol.

    • Vortex for 5 minutes.

    • Sonically extract for 30 minutes.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 200 µL of 50% methanol-water.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial.

UPLC-Q-TOF-MS Analysis
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5-20% B

    • 2-10 min: 20-60% B

    • 10-15 min: 60-95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Waters Xevo G2-XS QTOF or equivalent.

  • Ionization Mode: ESI positive and negative.

  • Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative).

  • Sampling Cone Voltage: 40 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Mass Range: m/z 50-1200.

  • Data Acquisition: MSE mode to acquire both precursor and fragment ion data in a single run. Leucine-enkephalin is used as the lock mass for accurate mass calibration.

Visualizations

Experimental Workflow

G cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis UPLC-Q-TOF-MS Analysis cluster_data_processing Data Processing & Identification dosing Oral Administration of this compound to Rats collection Collection of Urine, Feces, and Blood Samples dosing->collection plasma_prep Plasma: Protein Precipitation urine_prep Urine: Dilution & Filtration feces_prep Feces: Extraction & Reconstitution uplc UPLC Separation (C18 Column) plasma_prep->uplc urine_prep->uplc feces_prep->uplc ms Q-TOF-MS Detection (ESI+/-, MSE) uplc->ms peak_picking Peak Picking & Alignment ms->peak_picking db_search Metabolite Identification (Database Search & Fragmentation Analysis) peak_picking->db_search

Caption: Experimental workflow for this compound metabolite analysis.

Metabolic Pathways of this compound

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism AngelolB This compound Hydroxylation Hydroxylation AngelolB->Hydroxylation Hydrogenation Hydrogenation AngelolB->Hydrogenation Demethylation Demethylation AngelolB->Demethylation Phase1_Metabolites Phase I Metabolites AngelolB->Phase1_Metabolites Glucuronidation Glucuronide Conjugation Phase1_Metabolites->Glucuronidation Sulfation Sulfate Conjugation Phase1_Metabolites->Sulfation

Caption: Metabolic pathways of this compound.

Application Notes and Protocols for Angelol B Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Angelol B is a natural compound belonging to the angelate class of diterpenes. Compounds within this family, such as ingenol-3-angelate (PEP005), have demonstrated significant anti-cancer properties by inducing cytotoxicity in various cancer cell lines.[1][2][3] The mechanism of action for these compounds often involves the induction of apoptosis (programmed cell death) and modulation of key signaling pathways, such as the protein kinase C (PKC) and NF-κB pathways.[2][4][5] This document provides detailed protocols for assessing the cytotoxic effects of this compound using two common in vitro methods: the MTT assay and the LDH assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[6][7] Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[6]

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon cell membrane damage, which occurs during necrosis or late-stage apoptosis.[8]

Data Presentation

The quantitative data obtained from the cytotoxicity assays can be summarized in the following tables.

Table 1: Dose-Response Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Cell Line A 0 (Vehicle Control)100 ± 5.2
185.3 ± 4.1
1062.1 ± 3.5
5048.7 ± 2.9~50
10025.4 ± 2.1
Cell Line B 0 (Vehicle Control)100 ± 6.1
192.5 ± 5.5
1075.8 ± 4.8
5055.2 ± 3.9~65
10038.6 ± 3.2

Table 2: LDH Release from Cancer Cell Lines Treated with this compound (LDH Assay)

Cell LineTreatmentAbsorbance at 490 nm (Mean ± SD)% Cytotoxicity
Cell Line A Spontaneous LDH Release0.150 ± 0.0120%
Maximum LDH Release0.850 ± 0.045100%
Vehicle Control0.165 ± 0.0152.1%
This compound (50 µM)0.520 ± 0.03052.9%
This compound (100 µM)0.780 ± 0.04190.0%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[6]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest (e.g., melanoma, leukemia, pancreatic, or breast cancer cell lines)[3][10][11]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the % cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on standard LDH assay procedures.[8][12][13]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (e.g., 10X Triton X-100)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treatment and Controls:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Set up the following controls in triplicate:

      • Spontaneous LDH release: Cells treated with vehicle control.

      • Maximum LDH release: Cells treated with lysis buffer (e.g., 10 µL of 10X lysis buffer) 45 minutes before the end of the incubation period.[13]

      • Background control: Medium only.

    • Add 100 µL of the diluted this compound solutions to the appropriate wells.

    • Incubate for the desired treatment period.

  • Sample Collection and Reaction:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

    • Incubate at room temperature for 30 minutes, protected from light.[13]

  • Data Acquisition:

    • Add 50 µL of stop solution to each well.[13]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[13]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cancer cell line) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 3. Treatment with this compound (Varying concentrations) cell_seeding->treatment mtt_assay 4a. MTT Assay (Measure metabolic activity) treatment->mtt_assay Option 1 ldh_assay 4b. LDH Assay (Measure membrane integrity) treatment->ldh_assay Option 2 data_acq 5. Data Acquisition (Absorbance measurement) mtt_assay->data_acq ldh_assay->data_acq data_analysis 6. Data Analysis (% Viability / % Cytotoxicity, IC50) data_acq->data_analysis

Caption: Workflow for determining the cytotoxicity of this compound.

Potential Signaling Pathway

Angelol_B_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_mitochondria Mitochondria angelol_b This compound pkc PKC Isoforms angelol_b->pkc Modulates nfkb NF-κB angelol_b->nfkb Inhibits ras_raf Ras/Raf/MAPK Pathway pkc->ras_raf Activates pi3k_akt PI3K/AKT Pathway pkc->pi3k_akt Inhibits apoptosis_genes Apoptosis-related Gene Expression ras_raf->apoptosis_genes pi3k_akt->nfkb Inhibits bcl2 Bcl-2 family (e.g., Bcl-2 downregulation) nfkb->bcl2 Regulates caspase Caspase Activation (e.g., Caspase-3) apoptosis_genes->caspase bcl2->caspase Modulates apoptosis Apoptosis caspase->apoptosis

Caption: Potential signaling pathway for this compound-induced apoptosis.

References

Application Notes: Anti-inflammatory Effects of a Test Compound in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, play a pivotal role in initiating and propagating the inflammatory cascade. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the activation of intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This document outlines the protocols to assess the anti-inflammatory potential of a test compound by measuring its ability to inhibit the production of these inflammatory markers and modulate the associated signaling pathways in LPS-stimulated RAW 264.7 cells.

Key Experimental Assays

  • Cell Viability Assay (MTT Assay): To determine the non-cytotoxic concentration range of the test compound.

  • Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the inhibition of NO production.

  • Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA): To measure the reduction in pro-inflammatory cytokine secretion.

  • Western Blot Analysis: To analyze the expression of key inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated proteins in the NF-κB and MAPK signaling pathways.

Data Presentation

Table 1: Effect of Test Compound on Cell Viability in RAW 264.7 Cells

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
198.5 ± 4.8
597.2 ± 5.1
1095.8 ± 4.5
2593.4 ± 3.9
5070.1 ± 6.3
10045.3 ± 5.9

Data are presented as mean ± SD (n=3). Non-toxic concentrations (e.g., up to 25 µM) are selected for subsequent experiments.

Table 2: Inhibition of LPS-Induced NO, PGE2, and Pro-inflammatory Cytokine Production by Test Compound in RAW 264.7 Cells

TreatmentNO (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control1.2 ± 0.325.4 ± 3.150.1 ± 6.235.7 ± 4.520.8 ± 2.9
LPS (1 µg/mL)45.8 ± 3.9850.2 ± 55.72500.6 ± 150.81800.4 ± 120.3950.2 ± 80.1
LPS + Test Cpd (5 µM)30.5 ± 2.8 550.8 ± 40.11600.2 ± 110.5 1100.9 ± 95.2600.7 ± 55.4**
LPS + Test Cpd (10 µM)20.1 ± 2.1 350.1 ± 30.5900.5 ± 85.3 600.1 ± 50.8350.4 ± 30.9
LPS + Test Cpd (25 µM)10.3 ± 1.5150.6 ± 15.2 400.8 ± 40.1250.6 ± 25.7 150.9 ± 18.2

*Data are presented as mean ± SD (n=3). **p<0.01, **p<0.001 compared to the LPS-treated group.

Table 3: Effect of Test Compound on the Expression of iNOS, COX-2, and Phosphorylation of NF-κB and MAPK Pathway Proteins

TreatmentiNOS (Relative Density)COX-2 (Relative Density)p-p65/p65 (Ratio)p-IκBα/IκBα (Ratio)p-ERK/ERK (Ratio)p-JNK/JNK (Ratio)p-p38/p38 (Ratio)
Control0.05 ± 0.010.08 ± 0.020.1 ± 0.030.12 ± 0.040.15 ± 0.050.11 ± 0.030.13 ± 0.04
LPS (1 µg/mL)1.00 ± 0.121.00 ± 0.151.00 ± 0.111.00 ± 0.131.00 ± 0.141.00 ± 0.121.00 ± 0.15
LPS + Test Cpd (25 µM)0.25 ± 0.05 0.30 ± 0.060.35 ± 0.07 0.40 ± 0.080.45 ± 0.09 0.42 ± 0.070.38 ± 0.06***

*Data are presented as mean ± SD of the relative band intensity normalized to β-actin or the respective total protein (n=3). **p<0.001 compared to the LPS-treated group.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Treatment: Cells are seeded in appropriate plates and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing various concentrations of the test compound for 1-2 hours before stimulation with 1 µg/mL of LPS for the indicated times.[2][3]

2. Cell Viability (MTT) Assay

  • Seed RAW 264.7 cells (1.5 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours.[4]

  • Treat the cells with various concentrations of the test compound for 24 hours.[3]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[4]

  • Measure the absorbance at 540 nm using a microplate reader.[4]

  • Cell viability is expressed as a percentage relative to the control group.

3. Nitric Oxide (NO) Assay (Griess Reagent)

  • Seed RAW 264.7 cells (1.5 x 10^5 cells/well) in a 24-well plate and incubate for 24 hours.[3]

  • Pre-treat cells with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.[3]

  • Collect 100 µL of the cell culture supernatant.[4]

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[4]

  • Incubate for 10-20 minutes at room temperature.[3]

  • Measure the absorbance at 540 nm.[2][3] The concentration of nitrite is determined from a sodium nitrite standard curve.

4. ELISA for PGE2, TNF-α, IL-6, and IL-1β

  • Seed RAW 264.7 cells (1.5 x 10^5 cells/well) in a 24-well plate and incubate for 24 hours.[3]

  • Pre-treat cells with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.[3]

  • Collect the cell culture supernatants and centrifuge to remove any debris.[1]

  • Measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[3][5]

5. Western Blot Analysis

  • Seed RAW 264.7 cells (2 x 10^6 cells/dish) in 60 mm dishes and incubate for 24 hours.

  • Pre-treat cells with the test compound for 1 hour, then stimulate with LPS (1 µg/mL). The incubation time will vary depending on the target protein (e.g., 30 minutes for MAPK/NF-κB phosphorylation, 18-24 hours for iNOS/COX-2 expression).[6][7]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.[6]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p65, p-p65, IκBα, p-IκBα, ERK, p-ERK, JNK, p-JNK, p38, p-p38, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software, normalizing to β-actin or the corresponding total protein.[6]

Visualizations

experimental_workflow cluster_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays start Seed RAW 264.7 Cells incubation Incubate for 24h start->incubation pretreat Pre-treat with Test Compound (1h) incubation->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate mtt MTT Assay (24h) stimulate->mtt Cell Viability griess Griess Assay (24h) stimulate->griess NO Production elisa ELISA (24h) stimulate->elisa Cytokine/PGE2 Production western Western Blot (0.5-24h) stimulate->western Protein Expression

Experimental workflow for assessing anti-inflammatory activity.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_genes Gene Expression cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus Translocation IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα Degradation p65_p50->Nucleus Translocation iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 Cytokines TNF-α, IL-6, IL-1β Nucleus->Cytokines NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 TNFa_etc TNF-α, IL-6, IL-1β Cytokines->TNFa_etc Test_Compound Test Compound Test_Compound->MAPKK Inhibits Test_Compound->IKK Inhibits Test_Compound->p65_p50 Inhibits Translocation

LPS-induced inflammatory signaling pathways.

References

Application Notes and Protocols for Angelol B Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Angelol B is a phytochemical compound derived from plants of the Angelica genus. It has demonstrated potential as an antimicrobial agent with a mode of action that involves the disruption of microbial cell walls, leading to cell lysis and the inhibition of microbial growth[1]. These properties position this compound as a promising candidate for the development of novel antimicrobial drugs. This document provides detailed protocols for assessing the antimicrobial susceptibility of this compound using standard laboratory methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for preliminary screening. Additionally, a protocol for evaluating the cytotoxicity of this compound is included.

I. Antimicrobial Susceptibility Testing

Two primary methods are recommended for evaluating the antimicrobial activity of this compound: the broth microdilution method and the agar disk diffusion method. The broth microdilution method is a quantitative approach to determine the MIC, while the disk diffusion method offers a qualitative preliminary screening of antimicrobial activity[2][3].

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[3][4]. It is a widely used and reliable technique for testing natural products[5][6].

Experimental Protocol

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of the solvent in the assay should not inhibit microbial growth (typically ≤1% v/v)[7].

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Incubate the broth culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate[8].

  • Serial Dilution in Microtiter Plate:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of this compound.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

    • Seal the plate and incubate at the appropriate temperature for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

    • Growth can be assessed visually or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀)[8].

    • A growth indicator dye, such as resazurin or p-iodonitrotetrazolium violet (INT), can be added to aid in the visualization of bacterial viability[2][9].

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive16
Escherichia coliATCC 25922Gram-negative64
Pseudomonas aeruginosaATCC 27853Gram-negative128
Candida albicansATCC 90028Fungus32

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow: Broth Microdilution for MIC Determination

Broth_Microdilution_Workflow A Prepare this compound Stock Solution C Perform Serial Dilutions of this compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with Bacterial Suspension B->D C->D E Incubate Plate (18-24h, 37°C) D->E F Determine MIC (Visually or OD measurement) E->F Disk_Diffusion_Workflow A Prepare Bacterial Inoculum B Inoculate Agar Plate A->B D Place Disks on Inoculated Plate B->D C Impregnate Sterile Disks with this compound C->D E Incubate Plate (18-24h, 37°C) D->E F Measure Zone of Inhibition (mm) E->F AngelolB_Mechanism AngelolB This compound CellWall Microbial Cell Wall AngelolB->CellWall interacts with Disruption Disruption of Cell Wall Integrity CellWall->Disruption leads to Lysis Cell Lysis Disruption->Lysis Inhibition Inhibition of Microbial Growth Lysis->Inhibition Cytotoxicity_Workflow A Seed Mammalian Cells in 96-well plate B Incubate for Cell Attachment (24h) A->B C Treat Cells with Serial Dilutions of this compound B->C D Incubate for 24-48h C->D E Add MTS Reagent D->E F Incubate for 1-4h E->F G Measure Absorbance (490 nm) F->G H Calculate Cell Viability and IC50 G->H

References

Application Note: Caco-2 Cell Permeability Assay for Angelol B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angelol B is a natural coumarin compound isolated from the roots of Angelica pubescens f. biserrata.[1][2] Understanding the intestinal permeability of novel drug candidates is a critical step in early drug discovery and development. The Caco-2 cell permeability assay is a well-established and widely used in vitro model that mimics the human intestinal epithelium, providing valuable insights into the oral absorption potential of a compound.[3][4][5][6][7] This application note provides a detailed protocol for assessing the permeability of this compound using the Caco-2 cell monolayer model. Evidence suggests that the transport of this compound across the Caco-2 cell monolayer is predominantly governed by passive diffusion.[1][2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₂₀H₂₄O₇[8][9]
Molecular Weight376.4 g/mol [8][9]
IUPAC Name[(1R,2R)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate[8]
CAS Number83156-04-1[1][9]
SolubilitySoluble in DMSO[1][10]

Experimental Principles

The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes when cultured on semi-permeable filter supports.[5][6][7] These differentiated cells form tight junctions, creating a physical and biochemical barrier that simulates the intestinal wall.[6][7] The permeability of a test compound, such as this compound, is assessed by adding it to either the apical (AP) or basolateral (BL) side of the monolayer and measuring its appearance on the opposite side over time. The apparent permeability coefficient (Papp), a quantitative measure of permeability, is then calculated.[4][11]

Detailed Experimental Protocol

This protocol outlines the necessary steps for conducting a Caco-2 cell permeability assay for this compound.

Materials and Reagents
  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4, supplemented with 25 mM HEPES

  • Transwell® permeable supports (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • This compound

  • Lucifer Yellow or another membrane integrity marker

  • Analytical standards (e.g., propranolol for high permeability, atenolol for low permeability)

  • Acetonitrile (ACN) and other HPLC or LC-MS/MS grade solvents

  • Transepithelial Electrical Resistance (TEER) meter

Caco-2 Cell Culture and Seeding
  • Cell Culture: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Sub-culturing: Passage the cells every 3-4 days when they reach 80-90% confluency.

  • Seeding on Transwells:

    • Trypsinize the cells and resuspend them in fresh culture medium to a density of approximately 6 x 10⁴ cells/cm².

    • Seed the cells onto the apical side of the Transwell® inserts.

    • Add fresh culture medium to both the apical and basolateral chambers.

    • Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.[11][12]

Monolayer Integrity Assessment
  • TEER Measurement:

    • Before the transport experiment, measure the TEER of the Caco-2 monolayers using a TEER meter.

    • Monolayers with TEER values above 250 Ω·cm² are generally considered suitable for permeability studies.[3]

  • Lucifer Yellow Permeability:

    • After the transport experiment, assess the integrity of the monolayer by measuring the permeability of a paracellular marker like Lucifer Yellow.

    • The Papp value for Lucifer Yellow should be less than 1.0 x 10⁻⁶ cm/s.

Transport Experiment
  • Preparation of Dosing Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution with pre-warmed HBSS (pH 7.4) to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%.

  • Equilibration:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Equilibrate the monolayers by incubating with HBSS for 30 minutes at 37°C.

  • Bidirectional Transport:

    • Apical to Basolateral (A→B) Transport:

      • Remove the equilibration buffer.

      • Add the this compound dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • Basolateral to Apical (B→A) Transport:

      • Remove the equilibration buffer.

      • Add the this compound dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation and Sampling:

    • Incubate the plates at 37°C on an orbital shaker.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).

    • Replace the volume of the collected sample with fresh, pre-warmed HBSS.

    • At the end of the experiment, collect samples from both the donor and receiver chambers.

Sample Analysis
  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[6]

  • Standard Curve: Prepare a standard curve of this compound in HBSS to accurately determine the concentrations in the experimental samples.

Data Analysis
  • Apparent Permeability Coefficient (Papp) Calculation: The Papp (in cm/s) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the steady-state flux (µmol/s), determined from the slope of the cumulative amount of this compound transported versus time.

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of this compound in the donor chamber (µmol/cm³).

  • Efflux Ratio (ER) Calculation: The efflux ratio is calculated to determine if the compound is subject to active efflux:

    ER = Papp (B→A) / Papp (A→B)

    An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters.[12]

Expected Results for this compound

Based on the finding that this compound's transport is dominated by passive diffusion, the following results are anticipated.

ParameterExpected ValueInterpretation
Papp (A→B) 1 - 10 x 10⁻⁶ cm/sModerate to high permeability
Papp (B→A) 1 - 10 x 10⁻⁶ cm/sSimilar to A→B permeability
Efflux Ratio (ER) ~1No significant active efflux
Recovery (%) >80%Good stability and low cell binding

Note: These are hypothetical values based on the known transport mechanism and should be confirmed by experimental data.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Caco-2 cell permeability assay for this compound.

G Caco-2 Permeability Assay Workflow for this compound cluster_0 Cell Culture and Differentiation cluster_1 Assay Preparation cluster_2 Transport Experiment cluster_3 Analysis and Interpretation A Caco-2 Cell Seeding on Transwell Inserts B Cell Differentiation (21-25 days) A->B C Monolayer Integrity Check (TEER) B->C Differentiated Monolayer D Preparation of this compound Dosing Solution C->D E Bidirectional Transport Assay (A→B and B→A) D->E F Incubation and Time-Point Sampling E->F G LC-MS/MS Analysis of Samples F->G H Calculation of Papp and Efflux Ratio G->H I Data Interpretation H->I

Caco-2 Permeability Assay Workflow

Transport Mechanism of this compound

The transport of this compound across the intestinal epithelium is primarily through passive diffusion. This mechanism is characterized by the movement of the compound across the cell membrane down its concentration gradient, without the involvement of carrier proteins.

G Transport Mechanism of this compound cluster_0 Apical Side (Lumen) cluster_1 Caco-2 Cell Monolayer cluster_2 Basolateral Side (Bloodstream) This compound (High Conc.) This compound (High Conc.) Enterocyte Enterocyte This compound (High Conc.)->Enterocyte Passive Diffusion This compound (Low Conc.) This compound (Low Conc.) Enterocyte->this compound (Low Conc.) Passive Diffusion

Passive Diffusion of this compound

Conclusion

The Caco-2 cell permeability assay is a robust and reliable method for evaluating the intestinal permeability of this compound. The provided protocol offers a comprehensive guide for researchers to perform this assay and obtain reproducible data. The expected results, indicating moderate to high passive permeability and no significant efflux, suggest that this compound has the potential for good oral absorption. These findings are crucial for the continued development of this compound as a potential therapeutic agent.

References

Application Note and Protocol: Preparation of Angelol B Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of Angelol B using dimethyl sulfoxide (DMSO) as the solvent. This compound is a natural coumarin compound isolated from the roots of Angelica pubescens f. biserrata[1][2]. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results in various research applications, including pharmacology and cell biology. This note includes key physicochemical data, a detailed preparation protocol, storage recommendations, and an example of a typical experimental workflow.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 83156-04-1[1][3][4][5][6]
Molecular Formula C₂₀H₂₄O₇[4]
Molecular Weight 376.4 g/mol [1][3][4][5][6]
Purity >98% (typical)[5]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][3]
Recommended Storage Desiccate at -20°C[1][3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Calculations should be adjusted accordingly for different desired concentrations.

Materials and Equipment
  • This compound powder (purity ≥98%)

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or fluoroelastomer)

  • Chemical fume hood

Safety Precautions
  • DMSO Handling: DMSO is a potent solvent that can readily penetrate the skin, potentially carrying dissolved substances with it. Always handle DMSO and the resulting stock solution inside a chemical fume hood. Wear appropriate PPE at all times. Consult the Safety Data Sheet (SDS) for DMSO for complete safety information[7][8].

  • This compound Handling: The toxicological properties of this compound may not be fully characterized. Standard laboratory precautions for handling chemical compounds should be followed. Avoid inhalation of powder and direct contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste, including unused stock solution and contaminated materials, in accordance with local institutional and governmental regulations.

Step-by-Step Preparation Protocol
  • Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to reach room temperature before opening to prevent condensation of moisture, as DMSO is hygroscopic[7].

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × (1 mL / 1000 mL/L) × 376.4 g/mol × 1000 mg/g

    • Mass (mg) = 3.764 mg

  • Weigh this compound: In a chemical fume hood, carefully weigh out 3.764 mg of this compound powder using an analytical balance and transfer it into a sterile amber glass vial or microcentrifuge tube.

  • Add DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, colorless to pale yellow solution should be obtained. If solubility is an issue, the tube can be gently warmed to 37°C and sonicated for a short period[1].

  • Labeling: Clearly label the vial with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), preparation date, and your initials.

Storage and Stability

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage Temperature: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].

  • Stability: While many compounds are stable in DMSO for extended periods when stored properly[9], it is best practice to use the solution within the recommended timeframe. Protect the solution from light.

Application Example and Workflow

The prepared this compound stock solution can be used in a variety of in vitro experiments, such as cell-based assays to determine its biological activity.

General Protocol for Cell Treatment
  • Cell Culture: Culture target cells to the desired confluency in the appropriate growth medium.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).

    • Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity[5]. Ensure that the vehicle control group receives the same final concentration of DMSO as the highest concentration treatment group.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of this compound or the DMSO vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Downstream Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, Western blot, qPCR, ELISA).

Experimental Workflow Diagram

G Figure 1. General Workflow for a Cell-Based Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM This compound Stock (in DMSO) C Thaw Stock & Prepare Working Solutions (in Culture Medium) A->C B Culture Cells to Desired Confluency D Treat Cells with This compound or Vehicle (DMSO) B->D C->D E Incubate for Desired Time D->E F Perform Downstream Analysis (e.g., MTT, Western, qPCR) E->F G Data Analysis & Interpretation F->G

Caption: A typical workflow for in vitro cell-based experiments using an this compound stock solution.

Biological Context: Potential Signaling Pathway Modulation

While the specific molecular targets of this compound are an active area of research, related coumarin and angelate compounds have been shown to possess anti-inflammatory and anti-cancer properties. For instance, Ingenol-3-Angelate (PEP005), a structurally similar compound, modulates Protein Kinase C (PKC), leading to downstream effects on the MAPK and PI3K/AKT signaling pathways[2][9]. Furthermore, other angelate derivatives have demonstrated inhibitory effects on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[10][11]. The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.

Simplified NF-κB Signaling Pathway Diagram

The diagram below provides a simplified overview of the canonical NF-κB signaling pathway, a potential target for compounds like this compound.

G Figure 2. Simplified Overview of the Canonical NF-κB Signaling Pathway cluster_stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates DNA Target Gene Promoters (κB sites) NFkB_nuc->DNA Binds Response Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) DNA->Response Induces Inhibition Potential Inhibition by This compound Analogs Inhibition->IKK Inhibition->NFkB_nuc

Caption: A simplified diagram of the canonical NF-κB signaling pathway, a key regulator of inflammation.

References

Application Notes and Protocols for Studying Immune Response Modulation by Angelol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol B, also known as Ingenol-3-Angelate (I3A), is a diterpenoid ester that has garnered significant interest for its potent biological activities, including its ability to modulate immune responses. This document provides detailed application notes and experimental protocols for researchers investigating the immunomodulatory effects of this compound, with a particular focus on its inhibitory action on the NF-κB signaling pathway. The methodologies outlined are based on established research and are intended to guide the design and execution of experiments to characterize the impact of this compound on cellular signaling, gene expression, and cell viability.

Mechanism of Action: Modulation of the NF-κB Pathway

This compound has been shown to exert its effects by targeting key inflammatory signaling pathways. A primary mechanism of action is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and immune responses.[1][2]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process allows the p65 subunit of NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes, including those for inflammatory cytokines like TNF-α, and enzymes such as COX-2 and iNOS.[1]

This compound has been demonstrated to inhibit the levels of the p65 subunit of NF-κB and its phosphorylated form.[1] Furthermore, it effectively suppresses the nuclear translocation of p65, thereby preventing the activation of NF-κB target genes.[1] This inhibitory effect on the NF-κB pathway contributes to the anti-inflammatory and pro-apoptotic properties of this compound.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound (referred to as I3A in the cited study) on melanoma cell lines.

Table 1: IC50 Values of this compound in Human Melanoma Cell Lines

Cell LineIC50 (µM)
A2058~38[1][2]
HT144~46[1][2]

Table 2: Effect of this compound on Cell Survival of Human Melanoma Cell Lines

Cell LineTreatmentCell Survival (%)
A2058Prostratin (100 nM)118[1]
Prostratin (100 nM) + I3A (5 µM)76[1]
HT144Prostratin (100 nM)114[1]
Prostratin (100 nM) + I3A (5 µM)82[1]

Signaling Pathway Diagram

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NFkB_complex p65/p50-IkB p65 p65 p50 p50 Angelol_B Angelol_B Angelol_B->p65 inhibits expression p65_n p65 Angelol_B->p65_n inhibits translocation NFkB_complex->p65_n translocates p50_n p50 NFkB_complex->p50_n translocates DNA DNA p65_n->DNA p50_n->DNA Gene_Expr Gene Expression DNA->Gene_Expr induces

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cell Culture (e.g., A2058, HT144) Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Incubation Incubate (24-48h) Treatment->Incubation Harvest Harvest Cells and Lysates Incubation->Harvest MTT MTT Assay (Cell Viability) Harvest->MTT Western Western Blot (p65, p-p65) Harvest->Western qPCR qPCR (NF-κB, COX-2, iNOS) Harvest->qPCR Translocation Nuclear Translocation Assay (p65) Harvest->Translocation Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Western->Data_Analysis qPCR->Data_Analysis Translocation->Data_Analysis

References

Application Notes and Protocols for Angelol B in Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct pharmacological data for Angelol B is limited in publicly available scientific literature. The following application notes and protocols are based on data from a closely related angelate compound, Ingenol-3-Angelate (I3A) , which shares a similar structural motif and is expected to exhibit analogous, though not identical, biological activities. Researchers should validate these protocols and findings specifically for this compound.

Introduction

This compound is a naturally occurring coumarin derivative found in various Angelica species. Compounds from this class have garnered significant interest in pharmacological research due to their potential anti-inflammatory, antimicrobial, and anti-cancer properties. These notes provide an overview of the potential applications of this compound in pharmacological research, with detailed protocols for investigating its biological effects.

Anti-Inflammatory and Anti-Cancer Applications

This compound is hypothesized to exert anti-inflammatory and anti-cancer effects through the modulation of key signaling pathways involved in cellular proliferation, inflammation, and apoptosis. Research on the related compound, Ingenol-3-Angelate (I3A), has demonstrated its ability to suppress cancer cell growth and downregulate inflammatory mediators.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of Ingenol-3-Angelate (I3A) against human melanoma cell lines, which can serve as a starting point for investigating this compound.

CompoundCell LineAssay TypeParameterValueReference
Ingenol-3-Angelate (I3A)A2058 (Human Melanoma)MTT AssayIC5038 µM[1]
Ingenol-3-Angelate (I3A)HT144 (Human Melanoma)MTT AssayIC5046 µM[1]
Signaling Pathway: Inhibition of NF-κB-iNOS-COX-2 Axis

Ingenol-3-Angelate (I3A) has been shown to suppress the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.[1] Inhibition of this pathway leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor IKK IKK Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases iNOS_protein iNOS Protein NFkB->iNOS_protein induces COX2_protein COX-2 Protein NFkB->COX2_protein induces NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NO Nitric Oxide iNOS_protein->NO PGs Prostaglandins COX2_protein->PGs AngelolB This compound (hypothesized) AngelolB->IKK inhibits iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene activates COX2_gene COX-2 Gene NFkB_nuc->COX2_gene activates

Caption: Hypothesized signaling pathway for this compound's anti-inflammatory effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., A2058, HT144)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using sodium nitrite to quantify the concentration of nitrite in the samples.

Western Blot Analysis for NF-κB, iNOS, and COX-2

This protocol is to determine the effect of this compound on the protein expression levels of key inflammatory signaling molecules.

Materials:

  • RAW 264.7 cells or relevant cancer cell lines

  • LPS (for macrophage stimulation)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-NF-κB p65, anti-phospho-NF-κB p65, anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Culture and treat cells with this compound and/or LPS as described in the previous protocols.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

G A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Blotting D->E F Antibody Incubation E->F G Detection & Imaging F->G H Data Analysis G->H

Caption: Experimental workflow for Western Blot analysis.

Antimicrobial Applications

This compound is also suggested to possess antimicrobial properties. To investigate this, the following protocols can be used to determine its efficacy against various microbial strains.

Quantitative Data Summary

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters to quantify antimicrobial activity. While specific data for this compound is not available, the following table provides a template for data presentation.

This compoundTarget MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism without this compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) or appropriate agar plates

  • Sterile spreaders

Procedure:

  • Take an aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth.

  • Spread the aliquot onto a fresh agar plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate.

G cluster_mic MIC Assay cluster_mbc MBC Assay A Serial Dilution of this compound B Inoculation with Microbe A->B C Incubation B->C D Visual Assessment of Growth C->D E Plating from 'No Growth' Wells D->E Wells with no visible growth F Incubation E->F G Colony Counting F->G

Caption: Logical workflow for MIC and MBC determination.

References

Application Notes and Protocols for Angelol B as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Angelol B as a potential antimicrobial agent. Due to the limited specific experimental data on this compound, this document also includes detailed information on Xanthoangelol, a structurally related and well-characterized antimicrobial chalcone from the same plant genus, Angelica. This serves to illustrate the potential mechanisms and experimental validation for this class of compounds.

Introduction to this compound

This compound is a phytochemical classified as a coumarin, which has been isolated from plants belonging to the Angelica genus, such as Angelica pubescens f. biserrata[1][2][3][4]. Preliminary evidence suggests that this compound possesses antimicrobial properties. Its proposed mechanism of action involves the disruption of the microbial cell wall, which leads to cell lysis and subsequent inhibition of microbial growth[1]. This mode of action makes this compound a person of interest for further investigation as a potential therapeutic agent against a variety of pathogens[1]. As a natural product, it represents a promising scaffold for the development of new antimicrobial drugs[1].

Antimicrobial Profile of this compound and Related Compounds

While specific quantitative antimicrobial data for this compound is not extensively available in the public domain, the related compound Xanthoangelol, isolated from Angelica keiskei, has been studied in more detail. Xanthoangelol has demonstrated significant activity, particularly against Gram-positive bacteria[5][6][7].

Table 1: Minimum Inhibitory Concentration (MIC) of Xanthoangelol and a Derived Compound against Gram-Positive Bacteria [8]

CompoundS. aureus (ATCC 29213)S. aureus (MRSA, ATCC 43300)E. faecalis (ATCC 29212)B. subtilis (ATCC 6633)
Xanthoangelol≥ 4 µg/mL≥ 4 µg/mL≥ 4 µg/mL≥ 4 µg/mL
Compound 9h*1 µg/mL2 µg/mL1 µg/mL0.5 µg/mL
Vancomycin1 µg/mL1 µg/mL2 µg/mL0.5 µg/mL

*Compound 9h is a novel amphiphilic derivative of Xanthoangelol designed to mimic antimicrobial peptides (AMPs)[8].

Mechanism of Action

The primary proposed mechanism of action for this compound is the disruption of the bacterial cell wall[1]. For the related compound Xanthoangelol, this has been further elucidated to involve targeting the bacterial cell membrane in Gram-positive bacteria[6].

  • Membrane Disruption: Xanthoangelol and its derivatives have been shown to destroy the integrity of the bacterial cell membrane. This leads to the leakage of intracellular components such as DNA and proteins, ultimately causing bacterial cell death[6][8].

  • Pore Formation: It is suggested that Xanthoangelol may form pores in the cell membrane, leading to a rapid collapse of the membrane potential[6].

  • Oxidative Stress: Treatment with Xanthoangelol has been associated with an increase in intracellular reactive oxygen species (ROS), contributing to accelerated cell death[6][8].

Below is a diagram illustrating the proposed membrane disruption mechanism.

cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid2->Lipid3 Pore Formation & Membrane Disruption Pore Lipid4 Lipid AngelolB This compound / Xanthoangelol AngelolB->Lipid2 Binds to and inserts into membrane Components Intracellular Components (DNA, Proteins, Ions) Components->Pore Leakage

Caption: Proposed mechanism of membrane disruption by this compound/Xanthoangelol.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial potential of compounds like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

1. Materials:

  • Test compound (this compound) stock solution (e.g., in DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • Sterile saline (0.85% NaCl).

  • 0.5 McFarland turbidity standard.

2. Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Test Compound:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

A Prepare bacterial inoculum (0.5 McFarland standard) B Dilute inoculum in CAMHB A->B D Add diluted inoculum to wells B->D C Prepare serial dilutions of this compound in a 96-well plate C->D E Incubate plate at 37°C for 18-24h D->E F Determine MIC by visual inspection or plate reader E->F

Caption: Workflow for MIC determination.

Protocol 2: Anti-Biofilm Activity Assay

This protocol uses the crystal violet staining method to quantify biofilm formation.

1. Materials:

  • Test compound (this compound).

  • Bacterial strain known for biofilm formation (e.g., Pseudomonas aeruginosa).

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose.

  • Sterile 96-well flat-bottom microtiter plates.

  • Crystal Violet solution (0.1% w/v).

  • Ethanol (95%).

  • Phosphate-buffered saline (PBS).

2. Procedure:

  • Plate Preparation:

    • Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate as described in the MIC protocol. Include a growth control (no compound) and a sterility control.

  • Inoculation:

    • Add the prepared bacterial inoculum (adjusted to ~1 x 10⁶ CFU/mL in TSB with 1% glucose) to the wells.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Staining:

    • Gently discard the planktonic cells from the wells.

    • Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

    • Air dry the plate completely.

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with sterile water.

    • Air dry the plate.

  • Quantification:

    • Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated relative to the growth control.

A Prepare serial dilutions of this compound and add bacterial inoculum B Incubate plate to allow biofilm formation A->B C Discard planktonic cells and wash wells B->C D Stain biofilm with Crystal Violet C->D E Wash to remove excess stain D->E F Solubilize bound stain with ethanol E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for anti-biofilm assay.

Future Directions and Research Recommendations

Further research is required to fully elucidate the antimicrobial potential of this compound. Key areas for future investigation include:

  • Broad-Spectrum Activity: Determination of MIC and Minimum Bactericidal Concentration (MBC) values against a wide range of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi.

  • Mechanism of Action Studies: Detailed studies to confirm the membrane-disruptive activity, including membrane potential assays, leakage assays, and electron microscopy.

  • Signaling Pathway Analysis: Investigation into whether this compound affects specific bacterial signaling pathways, such as quorum sensing, which is a common target for antimicrobial compounds from natural sources.

  • In Vivo Efficacy and Toxicity: Evaluation of the antimicrobial efficacy of this compound in animal models of infection and assessment of its safety and toxicity profile.

  • Synergy Studies: Investigating the potential for synergistic effects when this compound is combined with conventional antibiotics.

By pursuing these research avenues, a more complete understanding of this compound's potential as a novel antimicrobial agent can be achieved.

References

Application Notes and Protocols for Preclinical Animal Studies of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound named "Angelol B" is not available in the public domain. The following application notes and protocols are based on established principles of preclinical animal study design and are intended to serve as a comprehensive guide for researchers and drug development professionals working with novel chemical entities, referred to herein as "Compound X."

Introduction to Preclinical Animal Studies

Preclinical animal studies are a critical phase in drug development, providing essential data on the efficacy, safety, and pharmacokinetic profile of a novel compound before it can be advanced to human clinical trials.[1][2][3] These studies are designed to investigate the biological effects of a test article in a living organism, helping to identify potential therapeutic benefits and risks.[4][5] The primary goals of in vivo preclinical research include determining a safe starting dose for human studies, identifying potential target organs for toxicity, and understanding the compound's mechanism of action.[6][7] Well-designed animal experiments are fundamental to generating reproducible and scientifically valid data.[5]

Ethical Considerations in Animal Research

All animal experiments must be conducted in strict accordance with ethical guidelines and regulations. This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework for all study designs to minimize the use of animals and any potential for pain or distress.

Experimental Design and Methodology

A robust experimental design is paramount for the success of preclinical studies.[4][5] Key considerations include the selection of an appropriate animal model, determination of the number of animals per group, randomization, and blinding.[4][5]

Animal Model Selection

The choice of animal model is one of the most critical steps in designing an experiment and should be based on the specific research question.[5] Factors to consider include the species' physiological and genetic similarity to humans for the disease under investigation, its susceptibility to the intended pharmacological manipulation, and practical considerations such as size, lifespan, and cost.[8] Both spontaneous and experimentally induced models can be utilized.[4] For instance, in Alzheimer's disease research, transgenic mouse models that develop amyloid plaques are often used.[9]

Animal_Model_Selection start Start: Define Research Question disease_relevance Is there a relevant spontaneous disease model? start->disease_relevance induced_model Can the disease state be induced? disease_relevance->induced_model No select_spontaneous Select Spontaneous Model (e.g., felines with asthma) disease_relevance->select_spontaneous Yes transgenic_model Is a transgenic model available and appropriate? induced_model->transgenic_model No select_induced Select Induced Model (e.g., surgical, chemical) induced_model->select_induced Yes select_transgenic Select Transgenic Model (e.g., APP transgenic mice) transgenic_model->select_transgenic Yes consider_alternatives Consider alternative models or in vitro studies transgenic_model->consider_alternatives No final_selection Final Model Selection select_spontaneous->final_selection select_induced->final_selection select_transgenic->final_selection consider_alternatives->final_selection

Decision tree for selecting an appropriate animal model.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Compound X.[10] These studies help in determining the dosing regimen for subsequent efficacy and toxicology studies.

Protocol for a Single-Dose Pharmacokinetic Study in Rats:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.[6]

  • Groups:

    • Group 1: Intravenous (IV) administration of Compound X (n=4 per sex).

    • Group 2: Oral (PO) administration of Compound X (n=4 per sex).

  • Dose Formulation: Compound X is formulated in an appropriate vehicle (e.g., saline, 0.5% methylcellulose).

  • Dose Administration:

    • IV: A single bolus dose is administered via the tail vein.

    • PO: A single dose is administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the saphenous vein at predose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Compound X are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[11]

  • Data Analysis: PK parameters are calculated using non-compartmental analysis.

Table 1: Hypothetical Pharmacokinetic Parameters of Compound X in Rats

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1500 ± 250800 ± 150
Tmax (h)0.081.5 ± 0.5
AUC0-t (ngh/mL)3200 ± 4004500 ± 600
AUC0-inf (ngh/mL)3300 ± 4204700 ± 650
t1/2 (h)3.5 ± 0.84.2 ± 1.1
CL (mL/min/kg)10.1 ± 2.5-
Vd (L/kg)3.0 ± 0.7-
Bioavailability (%)-28.5

Data are presented as mean ± standard deviation.

Toxicology and Safety Pharmacology Studies

Toxicology studies are designed to identify potential adverse effects of Compound X and to determine a safe dose range.[6][12][13] These can range from acute, single-dose studies to chronic, long-term studies.

Protocol for a 14-Day Repeated-Dose Toxicity Study in Mice:

  • Animal Model: Male and female C57BL/6 mice (6-8 weeks old).

  • Groups:

    • Group 1: Vehicle control (n=10 per sex).

    • Group 2: Low dose of Compound X (e.g., 10 mg/kg/day) (n=10 per sex).

    • Group 3: Mid dose of Compound X (e.g., 30 mg/kg/day) (n=10 per sex).

    • Group 4: High dose of Compound X (e.g., 100 mg/kg/day) (n=10 per sex).

  • Dose Administration: Daily administration for 14 days via the intended clinical route (e.g., oral gavage).

  • Observations:

    • Clinical Signs: Monitored daily for any signs of toxicity.

    • Body Weight: Measured twice weekly.

    • Food Consumption: Measured weekly.

  • Terminal Procedures:

    • Blood Collection: Blood is collected for hematology and clinical chemistry analysis.

    • Necropsy: A full necropsy is performed on all animals.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues is collected and preserved for microscopic examination.[6]

Table 2: Hypothetical Hematology and Clinical Chemistry Data for Compound X in Mice (Day 14)

ParameterVehicle ControlLow Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (100 mg/kg)
Hematology
WBC (10^9/L)8.5 ± 1.28.3 ± 1.57.9 ± 1.16.5 ± 0.9
RBC (10^12/L)9.2 ± 0.89.1 ± 0.79.3 ± 0.99.0 ± 0.6
Hemoglobin (g/dL)15.1 ± 1.014.9 ± 1.215.2 ± 1.114.8 ± 0.9
Clinical Chemistry
ALT (U/L)45 ± 1048 ± 1265 ± 15150 ± 30
AST (U/L)80 ± 1585 ± 18110 ± 20250 ± 45*
BUN (mg/dL)22 ± 523 ± 625 ± 528 ± 7
Creatinine (mg/dL)0.5 ± 0.10.5 ± 0.10.6 ± 0.20.6 ± 0.1

Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control.

Hypothetical Mechanism of Action and Experimental Workflow

Assuming Compound X is being developed for an inflammatory condition, it might modulate a key signaling pathway such as the NF-κB pathway.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus CompoundX Compound X CompoundX->IKK inhibits Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of

Hypothetical signaling pathway modulated by Compound X.

A typical experimental workflow for an in vivo efficacy study of Compound X in a mouse model of inflammation is depicted below.

Experimental_Workflow acclimatization Acclimatization (7 days) randomization Randomization and Grouping acclimatization->randomization baseline Baseline Measurements (e.g., body weight) randomization->baseline treatment Treatment with Compound X or Vehicle (Daily for 7 days) baseline->treatment induction Induction of Inflammation (e.g., LPS injection) treatment->induction endpoint Endpoint Measurements (e.g., cytokine levels, tissue histology) induction->endpoint data_analysis Data Analysis and Reporting endpoint->data_analysis

Experimental workflow for an in vivo efficacy study.

References

Application Notes & Protocols: Analytical Techniques for the Quantification of Angelol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol B, a bioactive coumarin predominantly found in the roots of Angelica pubescens Maxim. f. biserrata Shan et Yuan, has garnered significant interest for its potent anti-inflammatory properties.[1] As research into its therapeutic potential progresses, robust and reliable analytical methods for the precise quantification of this compound in various matrices, including plant extracts and biological fluids, are crucial for phytochemical analysis, quality control, and pharmacokinetic studies.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, this document summarizes relevant quantitative data and illustrates the key signaling pathways modulated by this compound and related coumarins.

Data Presentation: Quantitative Data Summary

The following tables summarize representative quantitative data for this compound and a structurally related compound, angeloylgomisin H, obtained by various analytical techniques. This data is provided for comparative purposes.

Table 1: Pharmacokinetic Parameters of Angeloylgomisin H in Rat Plasma after Oral and Intravenous Administration

(Data for angeloylgomisin H, a structurally related compound, is presented as a representative example of pharmacokinetic analysis.)[2]

ParameterUnitOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Cmaxng/mL158.3 ± 45.21856.7 ± 345.8
Tmaxh0.25 ± 0.110.083 ± 0.00
AUC(0-t)ng·h/mL423.6 ± 98.71725.4 ± 312.6
AUC(0-∞)ng·h/mL435.8 ± 101.21754.9 ± 321.4
t1/2h2.1 ± 0.51.8 ± 0.4
CLL/h/kg23.1 ± 5.41.1 ± 0.2
VzL/kg72.5 ± 18.92.9 ± 0.6
F%4.9 ± 1.1-

Table 2: Method Validation Parameters for Angeloylgomisin H Quantification by UPLC-MS/MS in Rat Plasma

(Data for angeloylgomisin H is presented as a representative example of a validated quantitative method.)[2]

ParameterSpecificationResult
Linearity Range5 - 2000 ng/mLr² > 0.99
LLOQ5 ng/mLS/N > 10
Recovery (%)
Low QC (8 ng/mL)86.2 ± 5.1
Medium QC (800 ng/mL)92.5 ± 4.3
High QC (1600 ng/mL)90.8 ± 3.9
Precision (RSD %) Intra-day Inter-day
Low QC (8 ng/mL)≤ 7.0≤ 11.0
Medium QC (800 ng/mL)≤ 6.5≤ 9.8
High QC (1600 ng/mL)≤ 5.8≤ 8.9
Accuracy (%) Intra-day Inter-day
Low QC (8 ng/mL)93.0 - 104.194.5 - 103.2
Medium QC (800 ng/mL)95.2 - 102.896.1 - 101.9
High QC (1600 ng/mL)96.7 - 101.597.3 - 100.8

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol provides a general method for the quantification of this compound in plant extracts, adapted from established methods for coumarin analysis in Angelica species.

1.1. Sample Preparation (from Angelica pubescens root)

  • Grinding: Grind the dried roots of Angelica pubescens into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh accurately 1.0 g of the powdered sample into a conical flask.

    • Add 50 mL of methanol.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Filter the extract through a 0.45 µm membrane filter.

    • Collect the filtrate for HPLC analysis.

1.2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water with 0.1% formic acid

  • Gradient Elution:

    • 0-10 min: 20-40% A

    • 10-25 min: 40-60% A

    • 25-30 min: 60-80% A

    • 30-35 min: 80-20% A (return to initial conditions)

    • 35-40 min: 20% A (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 320 nm

1.3. Quantification

  • Calibration Curve: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample extract and determine the peak area corresponding to this compound.

  • Calculation: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Grinding Grind Plant Material Extraction Ultrasonic Extraction (Methanol) Grinding->Extraction Filtration Filter Extract (0.45 µm) Extraction->Filtration Injection Inject Sample Filtration->Injection Separation C18 Column Gradient Elution Injection->Separation Detection UV Detection (320 nm) Separation->Detection Calculation Calculate Concentration Detection->Calculation Calibration Calibration Curve (this compound Standards) Calibration->Calculation

Caption: Workflow for this compound quantification by HPLC-UV.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as rat plasma. It is based on a validated method for a similar compound.[2]

2.1. Sample Preparation (from Rat Plasma)

  • Thawing: Thaw frozen plasma samples to room temperature.

  • Internal Standard: Add 10 µL of an appropriate internal standard (IS) working solution (e.g., Diazepam, 100 ng/mL in methanol) to 100 µL of the plasma sample in a microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

2.2. LC-MS/MS Instrumentation and Conditions

  • LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 1290 Infinity II LC System with an Agilent 6470 Triple Quadrupole MS).

  • Column: A C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1.0 min: 20-90% B

    • 1.0-2.0 min: 90% B

    • 2.0-2.1 min: 90-20% B

    • 2.1-3.0 min: 20% B (equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS Detection: Multiple Reaction Monitoring (MRM)

    • This compound: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) (To be determined by direct infusion of an this compound standard)

    • Internal Standard (e.g., Diazepam): Q1 m/z 285.1 → Q3 m/z 193.1

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Analysis Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation Injection Inject Sample Evaporation->Injection Separation UPLC Separation (C18 Column) Injection->Separation Ionization ESI+ Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Area Integration Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for the analysis of this compound in essential oil extracts of Angelica pubescens, based on methods for analyzing volatile and semi-volatile compounds in this plant.

3.1. Sample Preparation (from Angelica pubescens root essential oil)

  • Extraction: Obtain the essential oil from the dried roots of Angelica pubescens by hydrodistillation.

  • Dilution: Dilute the essential oil (e.g., 1 µL) in a suitable solvent (e.g., 1 mL of n-hexane).

  • Internal Standard: Add an appropriate internal standard (e.g., n-alkane mixture) for retention index calculation.

  • Injection: Inject the diluted sample into the GC-MS system.

3.2. GC-MS Instrumentation and Conditions

  • GC-MS System: An Agilent 7890B GC coupled with a 5977A MS detector or equivalent.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp: 5°C/min to 280°C.

    • Hold: 10 min at 280°C.

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 40-550

3.3. Quantification

  • Identification: Identify the this compound peak based on its retention time and mass spectrum by comparison with a pure standard and/or a reference library.

  • Quantification: Perform quantification using an external or internal standard method. For relative quantification, the peak area of this compound can be expressed as a percentage of the total peak area of all identified compounds.

Signaling Pathways

This compound and other coumarins from Angelica species have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK_cascade->AP1 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_bound IκBα-NF-κB (Inactive) IkB->NFkB_bound NFkB->NFkB_bound NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AngelolB This compound AngelolB->MAPK_cascade inhibits AngelolB->IKK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes transcription AP1->Genes transcription

Caption: Anti-inflammatory signaling of this compound.

References

Troubleshooting & Optimization

Troubleshooting Angelol B solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of Angelol B in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural phytochemical, specifically a coumarin, isolated from the roots of plants like Angelica pubescens f. biserrata.[1][2] Like many coumarin derivatives, this compound is a lipophilic molecule, which often results in poor solubility in water and aqueous buffers.[3][4][5] This low aqueous solubility can be a significant challenge in experimental settings, particularly for in vitro and in vivo biological assays, as it can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability.[6]

Q2: What is the expected solubility of this compound in common laboratory solvents?

While precise quantitative solubility data for this compound in various solvents is not extensively published, general characteristics for coumarins and supplier information provide guidance. This compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] Coumarins, as a class, are generally slightly soluble in water but show higher solubility in organic solvents like ethanol, DMSO, and chloroform.[4][7]

Q3: I've dissolved this compound in an organic solvent for a stock solution, but it precipitates when I dilute it into my aqueous cell culture medium. Why is this happening and what can I do?

This is a common issue known as "precipitation upon dilution." It occurs because the high-concentration organic stock solution is mixed into an aqueous medium where the compound's solubility is much lower. The organic solvent concentration drops significantly, and the aqueous medium cannot keep the compound dissolved, causing it to precipitate.

To resolve this, consider the following:

  • Lower the final concentration: The simplest solution is to test if a lower final concentration of this compound stays in solution.

  • Increase the organic co-solvent percentage: Ensure the final concentration of your organic solvent (e.g., DMSO) in the aqueous medium is high enough to maintain solubility but low enough to avoid cytotoxicity. Typically, final DMSO concentrations should be kept below 0.5% or 1% in cell-based assays, but this tolerance is cell-line dependent.

  • Use solubility enhancement techniques: Employing methods like co-solvency or cyclodextrin complexation can significantly improve aqueous solubility.[6][8]

Troubleshooting Guide: Resolving this compound Precipitation

This guide provides a systematic approach to addressing solubility issues when preparing aqueous solutions of this compound from an organic stock.

Problem: Precipitate forms after diluting DMSO stock of this compound into an aqueous buffer or cell media.

Follow this workflow to troubleshoot the issue:

G start Start: Precipitate Observed check_stock Step 1: Verify Stock Solution Is the stock clear? Has it been stored correctly? start->check_stock stock_ok Stock is Clear check_stock->stock_ok Yes stock_bad Stock is Cloudy/ Precipitated check_stock->stock_bad No check_final_conc Step 2: Assess Final Concentration Is the final concentration too high for the aqueous medium? stock_ok->check_final_conc re_dissolve Action: Gently warm (37°C) and vortex stock solution. If it doesn't dissolve, prepare fresh. stock_bad->re_dissolve re_dissolve->check_stock conc_high Yes, likely too high check_final_conc->conc_high conc_ok No, concentration is low check_final_conc->conc_ok lower_conc Action: Reduce the final working concentration of this compound. conc_high->lower_conc check_dmso Step 3: Check Co-Solvent % Is the final DMSO concentration very low (<0.1%)? conc_ok->check_dmso end End: Stable Aqueous Solution lower_conc->end dmso_low Yes, may be too low check_dmso->dmso_low dmso_ok No, it's optimal (e.g., 0.5%) check_dmso->dmso_ok increase_dmso Action: Prepare an intermediate dilution to keep final DMSO % higher (but non-toxic). dmso_low->increase_dmso advanced_methods Step 4: Use Advanced Methods Standard dilution is failing. dmso_ok->advanced_methods increase_dmso->end use_cosolvent Option A: Add another biocompatible co-solvent (e.g., PEG, Ethanol) to the final medium. advanced_methods->use_cosolvent use_cd Option B: Use Cyclodextrin to form an inclusion complex. (See Protocol Below) advanced_methods->use_cd use_cosolvent->end use_cd->end

Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the standard procedure for preparing a concentrated stock solution of this compound, which can then be used for serial dilutions.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials with Teflon-lined caps

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock concentration. Use the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • This compound Molecular Weight: 376.4 g/mol

  • Weigh this compound: Accurately weigh the calculated mass of this compound powder using an analytical balance and place it into an appropriate vial.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly. If needed, gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

G cluster_0 Protocol Workflow calc 1. Calculate Mass (Molarity x Volume x MW) weigh 2. Weigh Solid This compound calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex & Gently Warm (Ensure Clear Solution) add_dmso->dissolve store 5. Aliquot & Store (-20°C or -80°C) dissolve->store

Workflow for preparing a DMSO stock solution.
Protocol 2: Improving Aqueous Solubility with β-Cyclodextrin

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[8][9] This protocol is adapted from methods used for other poorly soluble coumarins.[10][11]

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator (optional)

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare Solutions:

    • Dissolve the desired amount of this compound in a minimal volume of ethanol.

    • In a separate flask, dissolve β-cyclodextrin in deionized water. A 1:1 or 1:2 molar ratio of this compound to β-CD is a good starting point.[10]

  • Mix and Complex:

    • While stirring the β-CD solution, slowly add the ethanolic this compound solution.

    • Leave the mixture under constant agitation (e.g., 600 rpm) at room temperature for 24 hours to facilitate complex formation.[10]

  • Remove Organic Solvent: If a rotary evaporator is available, remove the ethanol from the mixture.

  • Lyophilize: Freeze the resulting aqueous solution and lyophilize it to obtain a solid powder of the this compound/β-CD inclusion complex.

  • Reconstitution: The resulting powder should exhibit significantly improved solubility in aqueous media compared to the parent compound. Weigh the powder and dissolve it directly in your desired buffer or cell culture medium.

Data Summary Tables

Table 1: Properties of this compound and Common Solvents

PropertyValue / Information
This compound
Molecular FormulaC₂₀H₂₄O₇
Molecular Weight376.4 g/mol
Compound ClassCoumarin
Solvents
WaterPoorly soluble; solubility increases slightly with heat.[4]
Dimethyl Sulfoxide (DMSO)Soluble.[1] Recommended for stock solutions.
Ethanol (EtOH)Soluble.[4] Can be used as a co-solvent.

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueMechanismAdvantagesConsiderations
Co-solvency Adding a water-miscible organic solvent (e.g., ethanol, PEG) to reduce the polarity of the aqueous medium.[1][8]Simple to implement; effective for moderate increases in solubility.Potential for solvent toxicity in biological assays; optimization required.
pH Adjustment Modifying the pH to ionize the compound, which is generally more soluble than the neutral form.Can be highly effective if the compound has ionizable groups.This compound lacks strongly acidic/basic groups; may have limited effect.
Surfactants Micelle formation by surfactants (e.g., Tween-80) encapsulates the hydrophobic drug.High solubilization capacity.Can interfere with biological membranes and assays; potential cytotoxicity.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within the cyclodextrin cavity, forming a soluble complex.[9]Low toxicity; significant solubility enhancement; can improve stability.[5]Requires a specific protocol to prepare the complex; may alter drug activity.

Relevant Signaling Pathway: NF-κB Inhibition

This compound is reported to have anti-inflammatory properties.[11] Many natural compounds from the Angelica genus exert their anti-inflammatory effects by modulating key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway , which is a central regulator of the inflammatory response.[12][13][14] Inflammatory stimuli, such as TNF-α or LPS, trigger a cascade that leads to the activation of the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB (a p50/p65 dimer) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes like IL-6, TNF-α, and COX-2.[15][16][17] this compound or its related compounds may inhibit this pathway, preventing NF-κB activation and subsequent inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor tnfa->receptor ikk IKK Complex receptor->ikk Activates ikb_nfkb IκBα --- NF-κB (p50/p65) (Inactive Complex) ikk->ikb_nfkb Phosphorylates IκBα nfkb NF-κB (p50/p65) (Active) ikb_nfkb->nfkb Releases ikb_p P-IκBα (Degradation) ikb_nfkb->ikb_p nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation angelol_b This compound (Potential Inhibition) angelol_b->ikk Inhibits? dna DNA (Promoter Region) nfkb_nuc->dna Binds to genes Transcription of Pro-inflammatory Genes (IL-6, TNF-α, COX-2) dna->genes

Potential mechanism of this compound via NF-κB pathway inhibition.

References

Technical Support Center: Optimizing Angelol B and its Analogs for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific in vitro data for Angelol B, this guide has been developed using comprehensive data from its close structural analog, Ingenol-3-Angelate (I3A), also known as PEP005. I3A shares a similar core structure and is expected to exhibit comparable biological activities. Researchers should consider this information as a strong starting point for their experiments with this compound, but optimal conditions should be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound and its analogs are typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in cell culture medium to the desired final concentration for your experiments.

Q2: What is a typical starting concentration range for in vitro studies with this compound analogs?

A2: Based on studies with Ingenol-3-Angelate (I3A), the effective concentration can vary significantly depending on the cell line and the biological endpoint being measured. For anti-cancer studies, IC50 values have been reported in the low nanomolar to micromolar range. For initial experiments, a broad concentration range (e.g., 1 nM to 100 µM) is recommended to determine the optimal concentration for your specific cell model.

Q3: What are the known signaling pathways affected by this compound analogs?

A3: Ingenol-3-Angelate (I3A) is a known activator of Protein Kinase C (PKC) isoforms.[1][2] This activation can, in turn, modulate downstream signaling pathways, including the NF-κB and MAPK pathways, which are crucial regulators of inflammation, cell survival, and apoptosis.[1][3]

Q4: Can this compound analogs induce apoptosis in cancer cells?

A4: Yes, studies on Ingenol-3-Angelate (I3A) have shown that it can induce apoptosis in various cancer cell lines.[1][3] This is often accompanied by cell cycle arrest. The induction of apoptosis is a key mechanism of its anti-tumor activity.

Q5: Are there any known issues with the stability of this compound in cell culture?

A5: While specific stability data for this compound is limited, it is good practice to prepare fresh dilutions of the compound in your cell culture medium for each experiment from a frozen DMSO stock. Prolonged incubation in aqueous media at 37°C may lead to degradation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of the compound - Concentration is too low.- Compound has degraded.- Cell line is resistant.- Perform a dose-response experiment with a wider concentration range.- Prepare fresh stock solutions and dilutions.- Verify the expression of target proteins (e.g., PKC isoforms) in your cell line.
High level of cell death, even at low concentrations - Compound is highly potent in your cell line.- Solvent (DMSO) concentration is too high.- Use a lower concentration range.- Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.5%).
Precipitation of the compound in the cell culture medium - Poor solubility of the compound at the final concentration.- Interaction with media components.- Ensure the stock solution is fully dissolved before diluting in media.- Vortex the diluted solution well.- Consider using a lower final concentration.
Inconsistent results between experiments - Variation in cell seeding density.- Inconsistent incubation times.- Degradation of stock solution.- Standardize cell seeding protocols.- Maintain consistent timing for compound treatment and assays.- Aliquot and store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize the reported IC50 values for the this compound analog, Ingenol-3-Angelate (I3A/PEP005), in various cancer cell lines.

Table 1: IC50 Values of Ingenol-3-Angelate (I3A/PEP005) in Melanoma Cell Lines

Cell LineIC50 Value (µM)Exposure TimeAssay
A20583824 hMTT
HT1444624 hMTT

Data sourced from a study on the effects of I3A on human melanoma cells.[3]

Table 2: IC50 Values of Ingenol-3-Angelate (I3A/PEP005) in Other Cancer Cell Lines

Cell LineIC50 Value
K562 (Chronic Myeloid Leukemia)More potent than Ingenol Mebutate
HL-60 (Promyelocytic Leukemia)Effective
KT-1 (Leukemia)Effective
MCF-7/ADR (Adriamycin-resistant Breast Carcinoma)Effective
HCT-116 (Colorectal Carcinoma)Effective
H1975 (Lung Adenocarcinoma)Effective

Data from a study on a synthetic derivative of Ingenol Mebutate, highlighting its broad cytotoxicity.[4]

Experimental Protocols

Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve in sterile DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term storage.

  • Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (e.g., 0.5%).

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)
  • Seed cells in a multi-well plate and treat with this compound or vehicle control for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Treat cells with this compound or vehicle control as required.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

  • Wash the cells to remove the ethanol and resuspend in PBS containing RNase A and Propidium Iodide (PI).

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis
  • Treat cells with this compound or vehicle control for the appropriate duration.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p65, p-ERK, ERK, β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways

Caption: NF-κB signaling pathway modulation by this compound analogs.

Angelol_B_MAPK_Pathway This compound Analog (I3A) This compound Analog (I3A) PKC PKC Isoforms This compound Analog (I3A)->PKC Activates Ras_Raf Ras/Raf PKC->Ras_Raf Activates JNK JNK PKC->JNK Activates p38 p38 MAPK PKC->p38 Activates MEK MEK Ras_Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Cellular_Responses Cellular Responses (Apoptosis, Cell Cycle Arrest) ERK->Cellular_Responses JNK->Cellular_Responses p38->Cellular_Responses

Caption: MAPK signaling pathway activation by this compound analogs.

Experimental Workflow

Experimental_Workflow start Start: Cell Culture treatment Treatment with This compound Analog start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blotting (Signaling Proteins) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for in vitro studies.

References

Technical Support Center: Angelol B in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and handling of Angelol B in cell culture media for researchers, scientists, and drug development professionals. As specific stability data for this compound is not extensively available in public literature, this guide is based on general principles and best practices for handling natural product compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific solubility data for this compound is limited, compounds of similar structural classes are often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. It is crucial to use a minimal amount of DMSO to avoid solvent-induced cytotoxicity. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, as higher concentrations can affect cell viability and experimental outcomes.[1][2][3] A preliminary solubility test is recommended to determine the optimal concentration for your stock solution.

Q2: How stable is this compound in cell culture media at 37°C?

A2: The stability of compounds in cell culture media can be influenced by various factors including the composition of the media, pH, light exposure, and the presence of cellular enzymes.[4][5][6] Many natural products can be susceptible to degradation under standard cell culture conditions. It is advisable to perform a preliminary stability study to determine the half-life of this compound in your specific cell culture medium. This can be achieved by incubating this compound in the medium at 37°C and measuring its concentration at different time points using methods like HPLC or LC-MS.

Q3: Can I pre-mix this compound in cell culture media and store it?

A3: It is generally not recommended to pre-mix and store compounds like this compound in cell culture media for extended periods, especially at 4°C or higher. The aqueous environment of the media, along with its complex composition of salts, amino acids, and vitamins, can lead to compound degradation.[7][8] It is best practice to prepare fresh dilutions of this compound from a concentrated DMSO stock solution immediately before each experiment.

Q4: I am observing unexpected or inconsistent results in my experiments with this compound. What could be the cause?

A4: Inconsistent results can arise from several factors related to the handling of this compound:

  • Compound Instability: this compound may be degrading in the cell culture medium over the course of your experiment. Consider reducing the incubation time or replenishing the medium with freshly diluted compound at regular intervals.

  • Solubility Issues: The compound may be precipitating out of solution, especially at higher concentrations or after dilution into the aqueous medium. Visually inspect the media for any signs of precipitation.

  • DMSO Concentration: Ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls.

  • Lot-to-Lot Variability: If you are using different batches of this compound, there may be variations in purity or potency.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no biological activity Compound degradationPerform a time-course experiment to assess the stability of this compound in your media. Consider shorter incubation times or repeated dosing.
Compound precipitationDecrease the final concentration of this compound. Ensure thorough mixing upon dilution into the media. Perform a solubility test in the final media.
High variability between replicates Inconsistent compound concentrationPrepare a master mix of the final dilution to add to all replicate wells. Ensure accurate pipetting.
Cell health issuesMonitor cell viability with and without the compound and vehicle control. Ensure the DMSO concentration is not causing toxicity.
Unexpected cytotoxicity High DMSO concentrationReduce the final DMSO concentration to below 0.1%. Ensure the vehicle control has the same DMSO concentration.
Formation of toxic degradation productsInvestigate the degradation products of this compound if possible. Shorter incubation times may mitigate this.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the this compound stock solution into the cell culture medium to the final working concentration (e.g., 10 µM).

  • Incubate the medium containing this compound at 37°C in a 5% CO2 incubator.

  • Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analyze the concentration of this compound in each aliquot using a validated HPLC or LC-MS method.

  • Plot the concentration of this compound versus time to determine its degradation kinetics and half-life.

Quantitative Data Summary (Illustrative Example)

The following table presents hypothetical stability data for a compound in different cell culture media.

Time (hours)Concentration in DMEM (% of initial)Concentration in RPMI-1640 (% of initial)
0100100
29592
48885
87570
126558
244035
481510

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare this compound Stock in DMSO dilute Dilute to Working Concentration in Media stock->dilute incubate Incubate at 37°C dilute->incubate sampling Collect Aliquots at Time Points incubate->sampling store Store Samples at -80°C sampling->store analysis Analyze by HPLC/LC-MS store->analysis kinetics Determine Degradation Kinetics analysis->kinetics

Caption: Workflow for assessing this compound stability in cell culture media.

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a hypothetical signaling pathway that a natural product like this compound might influence, based on common anti-inflammatory and anti-proliferative mechanisms.

G angelol_b This compound receptor Cell Surface Receptor angelol_b->receptor Binds apoptosis Apoptosis angelol_b->apoptosis pi3k PI3K receptor->pi3k nfkb_pathway NF-κB Pathway receptor->nfkb_pathway akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation inflammation Inflammation nfkb_pathway->inflammation

Caption: Hypothetical signaling cascade modulated by this compound.

References

Angelol B Technical Support Center: Troubleshooting Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with Angelol B. The information is tailored for researchers in pharmacology, microbiology, and drug development.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary biological activities?

This compound is a natural phytochemical, specifically a coumarin, isolated from plants of the Angelica genus, such as Angelica pubescens f. biserrata. Its primary reported biological activities include:

  • Antimicrobial Effects: It can disrupt the cell walls of microbes, leading to cell lysis.[1]

  • Anti-inflammatory and Immunomodulatory Potential: It is being investigated for its ability to modulate immune responses and inflammatory pathways.

  • High Permeability: In preclinical models like the Caco-2 cell permeability assay, this compound is considered a highly absorbed compound.[2]

2. How should I prepare and store stock solutions of this compound to minimize variability?

Proper preparation and storage of this compound stock solutions are critical for experimental reproducibility.

  • Solubility: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] For cell-based assays, DMSO is the most common solvent.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

    • To minimize the effects of the solvent on cells, the final concentration of DMSO in your experimental medium should be kept low, typically below 0.5% and ideally at or below 0.1%.

    • Prepare intermediate dilutions of your stock solution in culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to prevent degradation from multiple freeze-thaw cycles. Protect the solution from light, as coumarins can be light-sensitive.

3. I am observing inconsistent results in my cell-based assays with this compound. What are the common sources of variability?

Variability in cell-based assays using natural products like this compound can stem from several factors:

  • Cell Culture Conditions:

    • Cell Line Heterogeneity: Different passages of the same cell line can exhibit altered responses.

    • Culture Density: The seeding density of cells can influence their metabolic activity and response to treatment.

    • Serum and Media Components: Variations in serum batches or media supplements can impact cell growth and signaling pathways.

  • Compound Handling:

    • Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells and interfere with the assay.

    • Compound Stability: this compound, like many natural products, may be unstable in aqueous solutions over long incubation periods.

  • Assay-Specific Factors:

    • Incubation Time: The duration of cell exposure to this compound can significantly affect the outcome.

    • Assay Readout: The choice of assay and its sensitivity can influence the results. For example, some assay reagents can interact with colored compounds.

4. What is the expected cytotoxicity of this compound?

While specific cytotoxicity data for this compound is limited in the readily available literature, a synthetic derivative of a related ingenol compound, 3-O-angeloyl-20-O-acetyl ingenol (AAI), has shown cytotoxicity in various cancer cell lines, including chronic myeloid leukemia K562 cells.[2][3] AAI was found to inhibit cell proliferation, induce G2/M phase arrest, and stimulate apoptosis and necrosis.[2][3] Given these findings, it is crucial to perform a dose-response cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) on your specific cell line to determine the appropriate non-toxic concentration range for your experiments.

Troubleshooting Guides

Caco-2 Permeability Assays

The Caco-2 permeability assay is a common method to assess the intestinal absorption of compounds. This compound's absorption is primarily through passive diffusion and is not affected by pH.[2]

Problem: High variability in apparent permeability (Papp) values for this compound between experiments.

Potential Cause Troubleshooting Steps
Inconsistent Caco-2 Monolayer Integrity Ensure consistent cell seeding density and culture time (typically 21 days). Monitor monolayer integrity using Transepithelial Electrical Resistance (TEER) measurements before and after the experiment. Only use monolayers with TEER values within a pre-defined acceptable range.
Variable Compound Concentration in Donor Compartment Prepare fresh dilutions of this compound for each experiment. Ensure complete dissolution of the compound in the transport buffer.
Non-specific Binding to Assay Plates Use low-binding plates. Include a recovery assessment to quantify the amount of compound lost due to binding.
Efflux Transporter Activity While this compound's transport is primarily passive, co-administering a known P-glycoprotein inhibitor (e.g., verapamil) can help determine if efflux transporters are contributing to variability.

Quantitative Data from a Representative Caco-2 Permeability Study for Coumarins

Compound Papp (A→B) (x 10⁻⁶ cm/s) Papp (B→A) (x 10⁻⁶ cm/s) Efflux Ratio (Papp(B→A)/Papp(A→B))
This compound14.13 ± 2.437.54 ± 0.92~0.53
Propranolol (High Permeability Control)>20-<1
Atenolol (Low Permeability Control)<1->1

Note: The data for this compound is derived from a study on various coumarins and serves as an example. Actual values may vary based on experimental conditions.

Antimicrobial Assays

Reproducibility in antimicrobial susceptibility testing for phytochemicals can be challenging.

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.

Potential Cause Troubleshooting Steps
Poor Solubility in Broth/Agar This compound has low aqueous solubility. Ensure the compound is fully dissolved in the initial stock solution (DMSO). When diluting in broth, vortex thoroughly. The use of a surfactant like Tween 80 at a low concentration (e.g., 0.002%) may help maintain solubility, but a solvent control is essential.
Inoculum Size Variability Standardize the bacterial inoculum to a specific McFarland standard (commonly 0.5) to ensure a consistent starting cell density.
Binding to Plasticware Similar to permeability assays, non-specific binding can be an issue. Consider using low-binding microplates.
Compound Degradation Prepare fresh dilutions for each experiment. Some natural products can degrade in culture media over the incubation period.
Anti-inflammatory Assays

The anti-inflammatory effects of this compound are an area of active research. A common in-vitro assay is the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages (e.g., RAW 264.7 cells).

Problem: Inconsistent inhibition of inflammatory markers.

Potential Cause Troubleshooting Steps
LPS Potency Variation Use LPS from the same lot number for a series of experiments. Prepare a large stock solution and aliquot for single use to avoid variability.
Cell Activation State Ensure cells are in a healthy, resting state before stimulation. Avoid over-confluency, as this can alter cellular responses.
Cytotoxicity of this compound At higher concentrations, a decrease in inflammatory markers may be due to cell death rather than a specific anti-inflammatory effect. Always perform a concurrent cytotoxicity assay with the same compound concentrations and incubation times.
Interference with Assay Reagents Some natural products can interfere with colorimetric or fluorometric readouts. For example, in the Griess assay for NO, colored compounds can affect absorbance readings. Include a compound-only control (without cells) to check for interference.

Experimental Protocols

Caco-2 Permeability Assay Protocol
  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the TEER of the monolayers.

  • Preparation of Dosing Solutions: Prepare the dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) from a DMSO stock. The final DMSO concentration should be ≤0.5%.

  • Transport Experiment (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at the beginning and end of the experiment.

  • Sample Analysis: Analyze the concentration of this compound in the samples using LC-MS/MS.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor compartment.

Antimicrobial Broth Microdilution Assay Protocol
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to the final required concentration in broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well plate using broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a solvent control (bacteria with the highest concentration of DMSO used).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Experimental_Workflow_for_Angelol_B_Screening cluster_preparation Compound Preparation cluster_assays In-Vitro Assays cluster_analysis Data Analysis cluster_troubleshooting Variability Check prep Prepare this compound Stock Solution (DMSO) dilute Serial Dilutions in Assay-Specific Medium prep->dilute caco2 Caco-2 Permeability dilute->caco2 antimicrobial Antimicrobial (MIC) dilute->antimicrobial anti_inflammatory Anti-inflammatory (e.g., NO inhibition) dilute->anti_inflammatory cytotoxicity Cytotoxicity (MTT/XTT) dilute->cytotoxicity papp_calc Calculate Papp caco2->papp_calc mic_det Determine MIC antimicrobial->mic_det ic50_calc Calculate IC50 anti_inflammatory->ic50_calc viability_calc Assess Cell Viability cytotoxicity->viability_calc reproducibility Assess Reproducibility papp_calc->reproducibility mic_det->reproducibility ic50_calc->reproducibility viability_calc->reproducibility troubleshoot Troubleshoot Inconsistencies reproducibility->troubleshoot

Caption: A typical experimental workflow for screening this compound.

Signaling_Pathway_Inflammation cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb mapk MAPK Pathway tlr4->mapk inos iNOS Expression nfkb->inos cox2 COX-2 Expression nfkb->cox2 mapk->inos mapk->cox2 no Nitric Oxide (NO) inos->no pgs Prostaglandins cox2->pgs angelol_b This compound (Potential Inhibition) angelol_b->nfkb angelol_b->mapk

Caption: Potential anti-inflammatory mechanism of this compound.

References

Technical Support Center: Improving Angelol B Delivery in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering Angelol B in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a natural coumarin compound.[1] Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C20H24O7[2]
Molecular Weight 376.4 g/mol [2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]
Biological Activity Potential antimicrobial and immunomodulatory effects.[3]
Cellular Uptake Primarily through passive diffusion in Caco-2 cells.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for hydrophobic compounds.

Q3: What is the maximum permissible concentration of DMSO in cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxic effects. A general guideline is to keep the final DMSO concentration at or below 0.1% . However, some robust cell lines may tolerate up to 0.5%. It is crucial to perform a vehicle control experiment (media with the same final DMSO concentration without this compound) to assess the impact of the solvent on your specific cell line.

Q4: My this compound precipitates when I add it to the cell culture medium. What should I do?

Precipitation is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide: Compound Precipitation below for detailed solutions.

Q5: Are there alternative delivery methods for this compound if precipitation persists?

Yes, if DMSO-based delivery proves problematic, you can explore the use of cyclodextrins or nanoparticle formulations. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, enhancing their solubility in aqueous solutions. Nanoparticle-based systems can also be formulated to improve the delivery of poorly soluble compounds.

Troubleshooting Guides

Guide 1: Compound Precipitation in Cell Culture Medium
Problem Possible Cause Solution
Immediate Precipitation - High final concentration: The desired concentration of this compound exceeds its solubility limit in the aqueous medium.- "Solvent shock": Rapid dilution of the concentrated DMSO stock into the aqueous medium.- Optimize dilution: Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium.- Step-wise dilution: First, dilute the DMSO stock in a small volume of serum-free medium, mix gently, and then add this intermediate dilution to the final volume of complete medium.- Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the compound.
Precipitation Over Time - Temperature fluctuations: Changes in temperature between the bench and the incubator can affect solubility.- Media evaporation: Increased concentration of the compound due to media evaporation.- Interaction with media components: The compound may interact with salts or proteins in the medium over time.- Maintain temperature: Pre-warm all solutions and minimize the time the culture plates are outside the incubator.- Ensure proper humidification: Maintain proper humidity levels in the incubator to prevent evaporation.- Consider serum: Serum proteins can sometimes help to solubilize hydrophobic compounds. If using low-serum or serum-free media, solubility issues may be more pronounced.
Guide 2: Cell Viability Issues
Problem Possible Cause Solution
High Cell Death - DMSO toxicity: The final concentration of DMSO is too high for your cell line.- This compound cytotoxicity: The concentration of this compound is toxic to the cells.- Reduce DMSO concentration: Ensure the final DMSO concentration is ≤ 0.1%. Perform a vehicle control.- Optimize this compound concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM).
Inconsistent Results - Uneven compound distribution: The compound is not evenly mixed in the culture medium.- Cell density variation: Inconsistent cell seeding density across wells.- Ensure thorough mixing: Gently swirl the plate after adding the compound to ensure even distribution.- Standardize cell seeding: Use a consistent cell seeding protocol to ensure uniform cell numbers in all wells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can aid dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Determining Optimal this compound Concentration (Dose-Response Assay)
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM. Remember to keep the final DMSO concentration consistent and below 0.1% across all wells, including a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead staining assay.

  • Data Analysis: Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Western Blot for MAPK Pathway Activation (Putative)

This protocol is based on the known effects of structurally similar compounds and serves as a starting point for investigating this compound's mechanism of action.

  • Cell Treatment: Treat cells with the determined optimal concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes). Include a positive control (e.g., a known activator of the MAPK pathway) and a negative (untreated) control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of MAPK proteins (e.g., p-ERK1/2, ERK1/2, p-p38, p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the MAPK proteins.

Data Presentation

Table 1: Putative IC50 Values of this compound-related Compounds in Cancer Cell Lines

Note: The following data is for Ingenol-3-Angelate, a compound structurally related to this compound, and should be used as a reference for determining starting concentrations for this compound experiments.

Cell LineCancer TypeIC50 (µM)
A2058Human Melanoma~38
HT144Human Melanoma~46

Visualizations

Signaling Pathways

Based on studies of structurally similar compounds like Decursinol angelate and Ingenol-3-angelate, it is hypothesized that this compound may exert its anti-inflammatory and anti-cancer effects by modulating the NF-κB and MAPK signaling pathways.

AngelolB_Putative_Signaling AngelolB This compound IKK IKK Complex AngelolB->IKK Inhibition MAPKKK MAPKKK (e.g., Raf) AngelolB->MAPKKK Inhibition IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus_NFkB NF-κB (active) NFkB->Nucleus_NFkB Translocation Inflammation Inflammatory Genes (e.g., COX-2, iNOS) Nucleus_NFkB->Inflammation MAPKK MAPKK (MEK) MAPKKK->MAPKK P MAPK MAPK (ERK, p38) MAPKK->MAPK P Nucleus_MAPK MAPK (active) MAPK->Nucleus_MAPK Translocation CellProliferation Cell Proliferation & Survival Nucleus_MAPK->CellProliferation External_Stimuli External Stimuli (e.g., LPS, PMA) External_Stimuli->IKK External_Stimuli->MAPKKK

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow

AngelolB_Workflow Start Start Prep_Stock Prepare this compound Stock Solution (in DMSO) Start->Prep_Stock Cell_Culture Culture Cells to Desired Confluency Prep_Stock->Cell_Culture Dose_Response Perform Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response Determine_IC50 Determine Optimal Concentration (IC50) Dose_Response->Determine_IC50 Troubleshoot Troubleshoot Precipitation/Toxicity Determine_IC50->Troubleshoot Issues? Experiment Perform Experiment (e.g., Western Blot for p-MAPK) Determine_IC50->Experiment Troubleshoot->Prep_Stock Adjust Protocol Data_Analysis Analyze and Interpret Results Experiment->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for using this compound in cell culture.

References

Angelol B assay interference and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Angelol B in various assays. Given that this compound is a coumarin derivative, special attention is given to potential fluorescence interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a natural phytochemical, specifically a coumarin, isolated from plants of the Angelica genus. Its primary applications are in microbiology and pharmacology due to its antimicrobial properties.[1] It is also being investigated for its potential to modulate immune responses and its effects on inflammatory pathways.[1]

Q2: What are the known signaling pathways affected by compounds similar to this compound?

A2: Studies on compounds with similar structures to this compound, such as Ingenol-3-Angelate and Decursinol Angelate, suggest that this compound likely exerts its anti-inflammatory and immunomodulatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[2][3][4][5] These pathways are crucial in regulating inflammation, cell proliferation, and apoptosis.

Q3: What are the main challenges I should anticipate when working with this compound in assays?

A3: The primary challenge when working with this compound, a coumarin derivative, is its intrinsic fluorescence.[6][7][8] This can lead to interference in fluorescence-based assays, potentially causing false-positive or false-negative results. Other potential issues include cytotoxicity at higher concentrations and poor solubility in aqueous solutions, which are common for many natural products.

Troubleshooting Guide: Assay Interference

Issue 1: High background fluorescence in my assay plates.

Cause: this compound, being a coumarin, is inherently fluorescent. This autofluorescence can interfere with the fluorescent dyes used in your assay, leading to high background readings.

Solution:

  • Run a compound-only control: Prepare wells containing only this compound in the assay buffer to quantify its intrinsic fluorescence at the excitation and emission wavelengths of your assay. This value can then be subtracted from your experimental wells.

  • Optimize excitation/emission wavelengths: If your plate reader allows, perform a scan to determine the excitation and emission maxima of this compound. Try to select assay fluorophores with spectra that do not overlap significantly with this compound's fluorescence.

  • Use red-shifted fluorophores: Compound autofluorescence is generally lower at longer, red-shifted wavelengths.[9] If possible, switch to assay dyes that are excited and emit in the red part of the spectrum (e.g., >600 nm).

  • Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. This technique can differentiate between the short-lived fluorescence of the compound and the long-lived fluorescence of the TRF probes.

  • Workflow for Mitigating Fluorescence Interference

G cluster_0 Fluorescence Interference Troubleshooting A High Background Signal Detected B Run Compound-Only Control A->B C Subtract Background from Experimental Wells B->C D Is Interference Still High? C->D E Select Assay Dyes with Non-Overlapping Spectra D->E Yes H Assay Optimized D->H No F Use Red-Shifted Fluorophores (>600 nm) E->F G Employ Time-Resolved Fluorescence (TRF) F->G G->H

Caption: Workflow for troubleshooting fluorescence interference from this compound.

Issue 2: Inconsistent results in cell-based assays.

Cause: This could be due to several factors, including cytotoxicity of this compound at the tested concentrations, or its poor solubility leading to precipitation.

Solution:

  • Determine the cytotoxic concentration (CC50): Before running your main assay, perform a cytotoxicity test (e.g., MTT or CCK-8 assay) to determine the concentration range where this compound does not significantly affect cell viability. All subsequent experiments should be conducted at non-toxic concentrations.

  • Solubility assessment: Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. Using a small percentage of DMSO (typically <0.5%) in the final assay medium can help maintain solubility. Ensure the same concentration of DMSO is used in all control wells.

  • Run vehicle controls: Always include a control group that is treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

  • Quantitative Data for Common Assay Controls

While specific data for this compound is limited, the following table provides typical concentration ranges used for control compounds in anti-inflammatory assays.

CompoundTargetTypical Concentration RangeCell Line
DexamethasoneGlucocorticoid Receptor1 nM - 10 µMRAW 264.7, THP-1
SB203580p38 MAPK inhibitor1 µM - 20 µMRAW 264.7, THP-1
PDTCNF-κB inhibitor10 µM - 100 µMRAW 264.7, THP-1

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterium.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare bacterial inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[10]

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Growth Control: Wells with MHB and bacteria, but no this compound.

    • Sterility Control: Wells with MHB only.

    • Vehicle Control: Wells with MHB, bacteria, and the highest concentration of DMSO used.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 2: Cell-Based Anti-Inflammatory Assay (RAW 264.7 Macrophages)

This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators (e.g., Nitric Oxide) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • MTT or CCK-8 reagent for viability testing

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response.

  • Controls:

    • Negative Control: Untreated cells.

    • Positive Control: Cells treated with LPS only.

    • Vehicle Control: Cells treated with the vehicle and LPS.

  • Incubation: Incubate the plate for 24 hours.

  • Measure NO Production:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO levels.

  • Assess Cell Viability: After collecting the supernatant, assess the viability of the remaining cells using an MTT or CCK-8 assay to ensure that the observed reduction in NO is not due to cytotoxicity.

Signaling Pathway Diagrams

NF-κB Signaling Pathway and Potential this compound Intervention

G cluster_1 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Activates Transcription AngelolB This compound AngelolB->IKK Inhibits? AngelolB->NFkB Inhibits Translocation?

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway and Potential this compound Intervention

G cluster_2 MAPK Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 MKKs MKK3/6, MKK4/7, MEK1/2 TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response AngelolB This compound AngelolB->MKKs Inhibits?

Caption: Potential modulation of the MAPK signaling cascade by this compound.

References

Technical Support Center: Refinement of Angelol B Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Angelol B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a natural coumarin compound with the chemical formula C₂₀H₂₄O₇ and a molecular weight of 376.4 g/mol . It is primarily isolated from the roots of plants belonging to the Angelica genus, particularly Angelica pubescens f. biserrata.[1] This compound has garnered interest for its potential antimicrobial, anti-inflammatory, and immune-modulating properties.

Q2: What are the general steps involved in the extraction and purification of this compound?

The general workflow for obtaining pure this compound from plant material involves the following key stages:

  • Sample Preparation: Drying and grinding of the plant roots to increase the surface area for efficient extraction.

  • Extraction: Utilizing a suitable solvent and method to selectively extract coumarins, including this compound, from the plant matrix.

  • Concentration: Evaporation of the solvent to obtain a crude extract.

  • Purification: Employing chromatographic techniques to separate this compound from other co-extracted compounds.

  • Characterization: Using analytical methods to confirm the identity and purity of the isolated this compound.

G cluster_workflow This compound Extraction Workflow Plant Material (Angelica roots) Plant Material (Angelica roots) Drying & Grinding Drying & Grinding Plant Material (Angelica roots)->Drying & Grinding Preparation Extraction Extraction Drying & Grinding->Extraction Solid-Liquid Filtration & Concentration Filtration & Concentration Extraction->Filtration & Concentration Crude Extract Purification (Chromatography) Purification (Chromatography) Filtration & Concentration->Purification (Chromatography) Isolation Pure this compound Pure this compound Purification (Chromatography)->Pure this compound Final Product

Figure 1: General workflow for the extraction and isolation of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the extraction and purification of this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

Ultrasound-assisted extraction is a modern and efficient method for obtaining coumarins from plant materials.

Methodology:

  • Sample Preparation: Weigh 1 gram of dried and powdered Angelicae Pubescentis Radix and place it into a conical flask.

  • Solvent Addition: Add the extraction solvent. A deep eutectic solvent (DES) composed of betaine and ethylene glycol (molar ratio 1:4) has been shown to be effective.[2] The optimal liquid-to-solid ratio is approximately 20:1 (v/w).[2]

  • Ultrasonication: Place the flask in an ultrasonic bath.

  • Extraction Parameters: Set the ultrasonic power to 300 W, the temperature to 40-50°C, and the extraction time to 60 minutes.[2]

  • Post-Extraction: After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.

  • Concentration: Evaporate the solvent from the supernatant under reduced pressure to obtain the crude extract.

ParameterValueReference
Plant Material Angelicae Pubescentis Radix (dried, powdered)[2]
Solvent Betaine:Ethylene Glycol (1:4 molar ratio)[2]
Liquid-to-Solid Ratio 20:1 (mL/g)[2]
Ultrasonic Power 300 W[2]
Temperature 40-50 °C[2]
Extraction Time 60 minutes[2]
Protocol 2: Soxhlet Extraction of Coumarins

Soxhlet extraction is a conventional and exhaustive method suitable for the extraction of coumarins.

Methodology:

  • Sample Preparation: Place approximately 10g of ground plant material into a thimble.

  • Apparatus Setup: Set up a Soxhlet apparatus with a round-bottom flask containing the extraction solvent.

  • Solvent Selection: n-Hexane and dichloromethane are effective solvents for extracting coumarins from Angelica species.[3]

  • Extraction Process: Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and then drip back onto the sample, extracting the desired compounds. The process is typically run for several hours.

  • Concentration: After the extraction is complete, evaporate the solvent using a rotary evaporator to yield the crude extract.

ParameterValueReference
Plant Material Ground Angelica roots[3]
Apparatus Soxhlet extractor[3]
Solvents n-Hexane, Dichloromethane, Methanol (sequential)[3]
Extraction Time Not specified, typically several hours[3]
Protocol 3: Purification of this compound using Flash Chromatography

Flash chromatography is a rapid and efficient method for purifying compounds from a crude extract.

Methodology:

  • Column Preparation: Pack a glass column with silica gel as the stationary phase.

  • Sample Loading: Dissolve the crude extract in a small amount of a suitable solvent and adsorb it onto a small amount of silica gel or celite. Carefully load this onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Concentration: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

ParameterDescriptionReference
Stationary Phase Silica Gel[4][5]
Mobile Phase Gradient of n-hexane and ethyl acetate[3][5]
Detection Thin Layer Chromatography (TLC) with UV visualization[3][4]

Troubleshooting Guide

Q3: I am experiencing the formation of an emulsion during liquid-liquid extraction of the crude extract. How can I resolve this?

Emulsion formation is a common issue when partitioning plant extracts between aqueous and organic solvents.

  • Cause: The presence of amphiphilic molecules in the extract that stabilize the interface between the two liquid phases.

  • Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Addition of Brine: Add a saturated sodium chloride (NaCl) solution to increase the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Sonication: Place the separatory funnel in an ultrasonic bath for a short period. This can disrupt the emulsion layer.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

Q4: The yield of my this compound extraction is consistently low. What factors could be contributing to this?

Low extraction yield can be attributed to several factors throughout the experimental process.

  • Causes and Solutions:

    • Inadequate Grinding: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.

    • Improper Solvent Choice: The polarity of the extraction solvent is crucial. For coumarins, solvents of intermediate polarity like dichloromethane and ethyl acetate, or alcohols like ethanol and methanol, are generally effective.

    • Insufficient Extraction Time or Temperature: For methods like maceration or Soxhlet, ensure the extraction is carried out for a sufficient duration. For UAE, optimize the time and temperature as these parameters significantly influence efficiency.[2]

    • Degradation of the Compound: this compound may be sensitive to high temperatures or prolonged exposure to certain conditions. Consider using milder extraction techniques like UAE at controlled temperatures.

    • Losses during Purification: Minimize losses during solvent transfers and chromatography steps. Ensure complete elution of the compound from the chromatography column.

Q5: My purified this compound shows impurities when analyzed by HPLC. How can I improve the purity?

The presence of impurities after purification indicates that the chosen chromatographic method may not be optimal.

  • Causes and Solutions:

    • Suboptimal Chromatographic Conditions:

      • Mobile Phase Gradient: Optimize the gradient of the mobile phase in flash chromatography. A shallower gradient can improve the separation of closely related compounds.

      • Stationary Phase: While silica gel is common, other stationary phases like reversed-phase C18 silica could offer different selectivity.

    • Co-eluting Compounds: If impurities have similar polarity to this compound, they may co-elute. Consider using a different chromatographic technique, such as preparative High-Performance Liquid Chromatography (HPLC), for a higher degree of separation.

    • Sample Overloading: Do not overload the chromatography column with too much crude extract, as this will lead to poor separation.

Signaling Pathway Information

Q6: What is the potential mechanism of action for the anti-inflammatory effects of this compound?

Coumarin compounds, including likely this compound, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[6][7][8]

NF-κB Signaling Pathway:

Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). Coumarins can inhibit this pathway by preventing the degradation of IκB, thereby blocking the nuclear translocation of NF-κB.[1][6][9]

G cluster_nfkb Inhibition of NF-κB Pathway by Coumarins Pro-inflammatory Stimuli Pro-inflammatory Stimuli IκB Degradation IκB Degradation Pro-inflammatory Stimuli->IκB Degradation Induces NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκB Degradation->NF-κB Nuclear Translocation Allows Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Nuclear Translocation->Pro-inflammatory Gene Expression Promotes This compound (Coumarins) This compound (Coumarins) This compound (Coumarins)->IκB Degradation Inhibits

Figure 2: Simplified diagram of NF-κB pathway inhibition by coumarins.

MAPK Signaling Pathway:

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated by phosphorylation. Key members of this pathway include ERK, JNK, and p38 MAPK. Activation of these kinases leads to the activation of transcription factors that also regulate the expression of inflammatory mediators. Some coumarins have been shown to inhibit the phosphorylation of these MAPK proteins, thus dampening the inflammatory response.[7][8]

G cluster_mapk Modulation of MAPK Pathway by Coumarins Cellular Stress Cellular Stress MAPK Activation (ERK, JNK, p38) MAPK Activation (ERK, JNK, p38) Cellular Stress->MAPK Activation (ERK, JNK, p38) Induces Inflammatory Response Inflammatory Response MAPK Activation (ERK, JNK, p38)->Inflammatory Response Leads to This compound (Coumarins) This compound (Coumarins) This compound (Coumarins)->MAPK Activation (ERK, JNK, p38) Inhibits Phosphorylation

Figure 3: Simplified diagram of MAPK pathway modulation by coumarins.

References

Technical Support Center: Angelol B HPLC Method Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the development of High-Performance Liquid Chromatography (HPLC) methods for Angelol B.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in developing an HPLC method for a natural product like this compound?

Developing a robust HPLC method for a natural product like this compound can present several challenges. These often stem from the complexity of the sample matrix, the physicochemical properties of the analyte, and the desired analytical outcome.[1][2] Key challenges include:

  • Poor Peak Shape (Tailing or Fronting): This can be caused by secondary interactions between this compound and the stationary phase, improper mobile phase pH, or column overload.[3]

  • Poor Resolution: Difficulty in separating this compound from impurities or other components in the sample matrix is a common issue.[4][5][6] This can be influenced by column selection, mobile phase composition, and temperature.[4][7]

  • Variable Retention Times: Inconsistent retention times can be due to fluctuations in the HPLC system, such as unstable pump flow, temperature variations, or changes in mobile phase composition over time.[8][9]

  • Low Sensitivity: Achieving adequate sensitivity for detecting low levels of this compound or its impurities can be challenging and may require optimization of the detector settings and sample preparation techniques.[2]

  • Analyte Stability: this compound might be susceptible to degradation under certain analytical conditions (e.g., pH, temperature, light exposure), which can affect the accuracy and reproducibility of the results.[10][11][12][13]

  • Solubility Issues: The solubility of this compound in the chosen mobile phase or sample diluent can impact peak shape and recovery.[14][15]

Q2: How do I choose the right HPLC column for this compound analysis?

The choice of column is critical for a successful separation.[7] For a compound like this compound, a reversed-phase C18 column is a common starting point. However, other stationary phases should be considered based on the specific separation challenge.

Column Type Best For Considerations
C18 (End-capped) General purpose, good for moderately polar to non-polar compounds.Minimizes silanol interactions that can cause peak tailing for basic compounds.[3][4]
C8 Similar to C18 but with shorter alkyl chains, resulting in shorter retention times for non-polar compounds.Can be a good alternative if retention on a C18 column is too strong.[11][12]
Phenyl-Hexyl Provides alternative selectivity due to π-π interactions.Useful for separating aromatic compounds or when C18/C8 columns fail to provide adequate resolution.[4]
Polar-Embedded Enhanced retention for polar compounds and compatible with highly aqueous mobile phases.Can improve peak shape for polar analytes.[3]

To enhance column efficiency and resolution, consider using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or longer columns.[3][4]

Q3: My this compound peak is tailing. What are the possible causes and how can I fix it?

Peak tailing is a common issue that can compromise quantification and resolution.[3][6] It is often characterized by an asymmetry factor greater than 1.[5]

Troubleshooting Guide: Peak Tailing

Below is a systematic approach to troubleshooting peak tailing for this compound.

G start Peak Tailing Observed for this compound q1 Is the peak tailing severe for this compound only or for all peaks? start->q1 cause1 Possible Cause: Secondary interactions with silanol groups q1->cause1 This compound only q2 Is the column old or has it been used with harsh conditions? q1->q2 All peaks sol1a Adjust Mobile Phase pH: Lower pH (e.g., add 0.1% formic acid) to suppress silanol activity. cause1->sol1a sol1b Use an End-capped Column: Reduces available silanol groups. sol1a->sol1b sol1c Add a Competing Base: (e.g., triethylamine) to the mobile phase. sol1b->sol1c cause2 Possible Cause: Column Contamination or Void q2->cause2 Yes cause3 Possible Cause: Extra-column Volume q2->cause3 No sol2a Wash the column with a strong solvent. cause2->sol2a sol2b Replace the column if washing is ineffective. sol2a->sol2b sol3a Use shorter, narrower ID tubing. cause3->sol3a sol3b Ensure proper fitting connections. sol3a->sol3b

Caption: Troubleshooting workflow for peak tailing.

Q4: I am seeing poor resolution between this compound and an impurity. How can I improve the separation?

Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

Troubleshooting Guide: Poor Resolution

Parameter to Adjust Action Expected Outcome
Mobile Phase Composition Change the organic modifier (e.g., acetonitrile to methanol or vice versa).[4]Alters selectivity, potentially separating co-eluting peaks.
Adjust the mobile phase pH.[4]Can change the ionization state of this compound or impurities, affecting retention and selectivity.
Gradient Profile Make the gradient shallower.[4]Increases the separation window for closely eluting compounds.
Column Chemistry Switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl).[4]Provides different selectivity.
Column Efficiency Use a column with a smaller particle size or a longer column.[3][4]Increases the number of theoretical plates, leading to sharper peaks and better separation.[5]
Temperature Increase the column temperature.[4]Can improve peak shape and may alter selectivity.
Flow Rate Decrease the flow rate.[4]Can enhance resolution, but will increase run time.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly. Degas the solution.

  • Prepare Mobile Phase B: Acetonitrile.

  • Initial Conditions: Start with a gradient of 5% B to 95% B over 20 minutes.

  • Observation: Analyze the peak shape of this compound.

  • Optimization: If peak tailing persists, consider using a phosphate buffer to maintain a consistent pH, ensuring it is within the stable range for the column. The buffer's pH should be at least 2 pH units away from the pKa of this compound.

Protocol 2: Sample Preparation for Stability Assessment

To ensure the observed peaks are from this compound and not its degradants, a stability study is recommended.

  • Prepare Stock Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components).

  • Stress Conditions: Expose aliquots of the stock solution to various stress conditions:

    • Acidic: Adjust pH to ~2 with dilute HCl and heat at 60°C for 2 hours.[12]

    • Basic: Adjust pH to ~12 with dilute NaOH and heat at 60°C for 2 hours.[12]

    • Oxidative: Add a small amount of 3% hydrogen peroxide and keep at room temperature for 2 hours.

    • Thermal: Heat a solution at 80°C for 24 hours.[12]

    • Photolytic: Expose a solution to UV light.

  • Analysis: Inject the stressed samples into the HPLC system and compare the chromatograms to that of an unstressed sample. This will help identify potential degradation products and confirm the stability-indicating nature of the method.

Visualization of Method Development Workflow

The following diagram illustrates a logical workflow for developing an HPLC method for this compound.

G start Start: this compound Method Development step1 Define Analytical Goal (e.g., Purity, Quantification) start->step1 step2 Gather Information on this compound (Solubility, pKa, UV spectra) step1->step2 step3 Initial Method Selection step2->step3 step3_details Column: C18, 4.6x150mm, 5µm Mobile Phase: ACN/Water Gradient Detector: UV (at λmax) step3->step3_details step4 Perform Initial Injection step3->step4 q1 Acceptable Peak Shape & Retention? step4->q1 step5 Optimize Mobile Phase (pH, Organic Modifier) q1->step5 No q2 Adequate Resolution? q1->q2 Yes step5->q1 step6 Optimize Gradient & Temperature q2->step6 No q3 Method Robust? q2->q3 Yes step6->q2 step7 Perform Robustness Studies (Vary Flow, Temp, pH) q3->step7 No end Final Validated Method q3->end Yes step7->q3

Caption: A typical workflow for HPLC method development.

References

Technical Support Center: Overcoming Research Limitations of Angelol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Angelol B. The information is designed to help researchers overcome limitations and accelerate their research and development efforts.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Poor Solubility of this compound

Question: I am having difficulty dissolving this compound for my in vitro assays. What are the recommended solvents and procedures?

Answer:

This compound, a coumarin isolated from Angelica pubescens, is known to be soluble in several organic solvents.[1]

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO)[1][2]

  • Chloroform[1]

  • Dichloromethane[1]

  • Ethyl Acetate[1]

  • Acetone[1]

Troubleshooting Steps:

  • Solvent Selection: For cell-based assays, DMSO is the most common choice. However, it is crucial to keep the final concentration of DMSO in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM or 20 mg/mL stock solution can be prepared.[3]

    • To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath.[4]

  • Working Solution Preparation:

    • Dilute the DMSO stock solution in your aqueous assay buffer or cell culture medium to the final desired concentration immediately before use.

    • Vortex the solution thoroughly after dilution.

  • Observation: If precipitation is observed upon dilution in aqueous solutions, consider the following:

    • Lower the final concentration: The aqueous solubility of this compound may be limited.

    • Use of Pluronic F-68: For in vivo studies or challenging in vitro systems, a small percentage of a biocompatible surfactant like Pluronic F-68 can help maintain solubility.

    • Liposomal Formulation: For improved delivery and solubility, consider encapsulating this compound in liposomes.[5][6]

Logical Workflow for Addressing Solubility Issues:

start Start: Poor this compound Solubility check_solvent Step 1: Verify Recommended Solvents (DMSO, Chloroform, etc.) start->check_solvent prepare_stock Step 2: Prepare High-Concentration Stock in 100% DMSO check_solvent->prepare_stock ultrasonicate Step 3: Aid Dissolution (Warm to 37°C, Ultrasonicate) prepare_stock->ultrasonicate dilute Step 4: Dilute Stock in Aqueous Buffer/Medium ultrasonicate->dilute observe Step 5: Observe for Precipitation dilute->observe precipitate Precipitation Occurs observe->precipitate no_precipitate No Precipitation observe->no_precipitate lower_conc Option A: Lower Final Concentration precipitate->lower_conc use_surfactant Option B: Add Surfactant (e.g., Pluronic F-68) precipitate->use_surfactant liposomes Option C: Use Liposomal Formulation precipitate->liposomes end_success End: Successful Solubilization no_precipitate->end_success end_further_optimization Further Optimization May Be Needed lower_conc->end_further_optimization use_surfactant->end_further_optimization liposomes->end_further_optimization

Workflow for troubleshooting this compound solubility.

Issue 2: Inconsistent Results in Cell-Based Assays

Question: I am observing high variability between replicate wells in my cytotoxicity/anti-inflammatory assays with this compound. What could be the cause?

Answer:

High variability in cell-based assays can stem from several factors, ranging from inconsistent cell handling to issues with the test compound.

Troubleshooting Steps:

  • Cell Seeding and Health:

    • Consistent Cell Number: Ensure a homogenous single-cell suspension before seeding to avoid clumping. Use a calibrated multichannel pipette for even distribution.[6]

    • Cell Viability: Check cell viability before seeding using a method like trypan blue exclusion. Ensure cells are in the logarithmic growth phase.[6]

    • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.[6]

  • Compound Preparation and Addition:

    • Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock.

    • Thorough Mixing: Ensure the compound is mixed well in the medium before and after adding to the cells.

  • Assay Protocol:

    • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to "edge effects." To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[6]

    • Incubation Times: Optimize and strictly adhere to incubation times for both compound treatment and assay reagents.[6]

  • Data Analysis:

    • Background Subtraction: Ensure proper background subtraction (wells with medium and assay reagents but no cells).

General Troubleshooting Workflow for Cell-Based Assays:

start Start: High Variability in Cell-Based Assays check_cell_handling Step 1: Review Cell Seeding and Health start->check_cell_handling check_compound_prep Step 2: Examine Compound Preparation and Addition check_cell_handling->check_compound_prep check_assay_protocol Step 3: Verify Assay Protocol (e.g., Edge Effects, Incubation Times) check_compound_prep->check_assay_protocol check_data_analysis Step 4: Confirm Data Analysis (e.g., Background Subtraction) check_assay_protocol->check_data_analysis issue_identified Issue Identified? check_data_analysis->issue_identified implement_correction Implement Corrective Actions issue_identified->implement_correction Yes end_further_investigation Further Investigation Required issue_identified->end_further_investigation No re_run_experiment Re-run Experiment implement_correction->re_run_experiment end_consistent_results End: Consistent Results re_run_experiment->end_consistent_results

General workflow for troubleshooting cell-based assay variability.

Frequently Asked Questions (FAQs)

General Properties

Q1: What is this compound and what are its known biological activities?

A1: this compound is a coumarin compound isolated from the roots of Angelica pubescens.[7] It is reported to have several biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[8]

Experimental Design

Q2: Are there any known off-target effects of this compound that I should be aware of?

A2: Currently, there is limited specific information available in the public domain regarding the off-target effects of this compound. As with many natural products, it is possible that this compound interacts with multiple cellular targets. It is recommended to perform target validation experiments and consider counter-screening assays to assess the specificity of its effects in your model system.

Q3: What are the known signaling pathways affected by this compound?

A3: While direct studies on this compound are limited, research on structurally related compounds from the Angelica genus, such as Decursinol Angelate, suggests involvement of the NF-κB and MAPK signaling pathways in its anti-inflammatory effects.[9] These pathways are critical regulators of inflammation and cell survival.

NF-κB Signaling Pathway (Canonical)

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation AngelolB This compound (Proposed Inhibition) AngelolB->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Transcription

Proposed inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor TAK1 TAK1 Receptor->TAK1 Activates MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Phosphorylates p38_JNK p38 / JNK MKKs->p38_JNK Phosphorylates AP1 AP-1 p38_JNK->AP1 Activates AngelolB This compound (Proposed Inhibition) AngelolB->TAK1 Inhibits (Hypothesized) Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression start Start: MTT Assay seed_cells 1. Seed Cells in 96-well Plate (24h incubation) start->seed_cells treat_cells 2. Treat with this compound (24-72h incubation) seed_cells->treat_cells add_mtt 3. Add MTT Solution (2-4h incubation) treat_cells->add_mtt solubilize 4. Solubilize Formazan with DMSO add_mtt->solubilize read_absorbance 5. Read Absorbance at 570 nm solubilize->read_absorbance analyze_data 6. Calculate Cell Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

References

Angelol B Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing dose-response curve experiments using Angelol B. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a new cell-based assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A typical starting point would be a logarithmic dilution series spanning from nanomolar (nM) to micromolar (µM) concentrations. For example, you could test concentrations from 1 nM to 100 µM. This wide range increases the likelihood of identifying the effective concentration (EC50) or inhibitory concentration (IC50) of the compound.

Q2: How do I choose an appropriate cell line to test the effects of this compound?

A2: The choice of cell line should be guided by the hypothesized mechanism of action of this compound. Since this compound is suggested to have antimicrobial, immune-modulating, and anti-inflammatory properties, relevant cell lines could include:

  • Macrophage cell lines (e.g., RAW 264.7): To investigate effects on inflammatory responses.[1]

  • Specific cancer cell lines: To explore potential anti-proliferative effects.

  • Bacterial cultures: To determine the minimum inhibitory concentration (MIC) if investigating its antimicrobial properties.[2]

It is recommended to screen a panel of cell lines to identify the most sensitive and relevant model for your research question.

Q3: What are the critical controls to include in an this compound dose-response experiment?

A3: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment. This control accounts for any effects of the solvent on the cells.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle. This represents the baseline response.

  • Positive Control: A known inhibitor or activator of the pathway you are investigating. This confirms that the assay is working as expected.

  • Negative Control: A compound known to be inactive in your assay.

Q4: How long should I incubate the cells with this compound?

A4: The optimal incubation time can vary depending on the cell type and the biological process being measured. A typical starting point for cell viability or proliferation assays is 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the incubation time that yields the most robust and reproducible dose-dependent effect.

Troubleshooting Guide

Q1: I am not observing any response to this compound, even at high concentrations. What should I do?

A1:

  • Verify Compound Activity: Ensure the this compound stock solution is correctly prepared and has not degraded. If possible, confirm its activity in a secondary assay.

  • Check Cell Viability: Confirm that the cells are healthy and viable before adding the compound.

  • Extend Incubation Time: The effect of this compound may be time-dependent. Consider extending the incubation period.

  • Increase Concentration Range: It is possible that the effective concentration is higher than the range you have tested.

  • Select a Different Cell Line: The chosen cell line may not be sensitive to this compound.

Q2: The dose-response curve has a very steep or very shallow slope. What does this indicate?

A2:

  • Steep Slope (High Hill Coefficient): This can suggest high cooperativity in the binding of this compound to its target or a switch-like biological response.

  • Shallow Slope (Low Hill Coefficient): This may indicate complex biological interactions, such as binding to multiple targets with different affinities, or potential experimental artifacts. Ensure accurate pipetting and serial dilutions.

Q3: My data points show high variability between replicates. How can I improve reproducibility?

A3:

  • Optimize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to high variability.

  • Check for Pipetting Errors: Use calibrated pipettes and ensure proper mixing of solutions.

  • Control for Edge Effects: In plate-based assays, the outer wells can be prone to evaporation. To minimize this, avoid using the outermost wells or fill them with sterile media.

  • Increase Replicate Number: Using more technical and biological replicates can help to improve the statistical power and identify outliers.

Q4: The dose-response curve is not sigmoidal (e.g., U-shaped or biphasic). What could be the cause?

A4: A non-sigmoidal curve can indicate complex biological effects:

  • Hormesis (U-shaped curve): The compound may have a stimulatory effect at low doses and an inhibitory effect at high doses.

  • Off-target effects: At higher concentrations, this compound might interact with other cellular targets, leading to a secondary response.

  • Compound precipitation: At high concentrations, the compound may precipitate out of solution, leading to a loss of activity. Check the solubility of this compound in your assay medium.

Hypothetical Dose-Response Data for this compound

The following table provides an example of how to present quantitative data from this compound dose-response experiments across different hypothetical scenarios.

Cell LineAssay TypeIncubation Time (hours)IC50 / EC50 (µM)Hill Slope
RAW 264.7Nitric Oxide Production2415.2 ± 2.11.2
MCF-7Cell Viability (MTT)4825.8 ± 3.50.9
E. coliBacterial Growth (OD600)185.3 ± 0.8 (MIC)N/A

Experimental Protocol: Cell Viability Assay (MTT)

This protocol provides a general framework for generating a dose-response curve for this compound using a standard MTT assay to measure cell viability.

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include vehicle control and untreated control wells.

    • Incubate the plate for the desired time (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT solution only).

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

Visualizations

AngelolB_Signaling_Pathway cluster_nucleus Nucleus AngelolB This compound Receptor Cell Surface Receptor (e.g., TLR4) AngelolB->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) NFkB_p65_p50->Inflammatory_Genes Induces Transcription IkB->NFkB_p65_p50 Releases Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effects.

Dose_Response_Workflow start Start cell_culture 1. Cell Culture & Seeding start->cell_culture compound_prep 2. This compound Serial Dilution cell_culture->compound_prep treatment 3. Cell Treatment compound_prep->treatment incubation 4. Incubation treatment->incubation assay 5. Endpoint Assay (e.g., MTT, Luminescence) incubation->assay data_acq 6. Data Acquisition assay->data_acq data_analysis 7. Data Analysis (Normalization, Curve Fitting) data_acq->data_analysis results Results (IC50/EC50, Hill Slope) data_analysis->results end End results->end

Caption: Experimental workflow for generating a dose-response curve.

Troubleshooting_Workflow start Problem Encountered no_response No Response? start->no_response high_variability High Variability? no_response->high_variability No check_compound Check Compound Integrity & Concentration no_response->check_compound Yes non_sigmoidal Non-Sigmoidal Curve? high_variability->non_sigmoidal No check_seeding Optimize Cell Seeding high_variability->check_seeding Yes check_solubility Check Compound Solubility non_sigmoidal->check_solubility Yes solution Solution non_sigmoidal->solution No check_cells Verify Cell Health & Sensitivity check_compound->check_cells optimize_time Optimize Incubation Time check_cells->optimize_time optimize_time->solution check_pipetting Verify Pipetting Accuracy check_seeding->check_pipetting edge_effects Control for Edge Effects check_pipetting->edge_effects edge_effects->solution consider_off_target Consider Off-Target Effects or Hormesis check_solubility->consider_off_target consider_off_target->solution

Caption: Troubleshooting decision tree for dose-response experiments.

References

Technical Support Center: Troubleshooting Cell Viability Issues with High Concentrations of Angelol B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability challenges when using high concentrations of Angelol B and related compounds. The principles and protocols outlined here are broadly applicable for assessing the cytotoxicity of experimental compounds.

Frequently Asked Questions (FAQs)

Q1: We observe a decrease in cell viability at mid-range concentrations of this compound, but at higher concentrations, viability appears to increase or plateau. What could be causing this U-shaped dose-response curve?

A1: This phenomenon is a common artifact in cell viability assays, particularly those relying on metabolic activity like the MTT assay. Several factors could be at play:

  • Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can interfere with the optical readings of the assay, leading to artificially inflated viability signals.[1] It is crucial to visually inspect your wells for any signs of precipitation.

  • Direct Chemical Interference: The compound itself might directly interact with the assay reagent (e.g., MTT, XTT, resazurin), causing a color change that is independent of cellular metabolic activity.[1] This results in a false positive signal for cell viability.

Q2: My absorbance readings in the MTT assay are very low across all concentrations of this compound, including the vehicle control.

A2: Low absorbance readings can be due to several factors:

  • Suboptimal Cell Number: The number of cells seeded per well may be too low. It's important to determine the optimal cell seeding density for your specific cell line to ensure the absorbance values fall within the linear range of the assay (typically 0.75 - 1.25).[2]

  • Insufficient Incubation Time: The incubation time with the MTT reagent may be too short for the formazan product to develop adequately. Some cell types may require longer incubation periods. Similarly, the formazan solubilization time might be insufficient.

  • Reagent Degradation: The MTT reagent is light-sensitive and can degrade over time, leading to reduced performance. Ensure it is stored correctly and protected from light.[2]

Q3: I am observing high variability between my replicate wells treated with this compound.

A3: High variability can be caused by several experimental inconsistencies:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the wells of the microplate is a common source of variability. Ensure your cell suspension is homogenous before and during seeding.

  • Pipetting Errors: Inaccurate pipetting of the compound, reagents, or solubilization solution can lead to significant differences between wells.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or ensuring proper humidification during incubation.

  • Incomplete Solubilization: If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.[3] Ensure thorough mixing after adding the solubilization solution.[3]

Q4: What is the potential mechanism of action for this compound-induced cell death?

A4: While specific data for "this compound" is limited, related angeloyl compounds have been shown to induce apoptosis through various signaling pathways. These compounds can:

  • Induce Apoptosis: Studies on similar compounds show induction of apoptosis, characterized by cell shrinkage, chromatin condensation, and DNA fragmentation.[4][5]

  • Modulate Signaling Pathways: Angelol-related compounds have been reported to activate PKCδ and ERK, inactivate AKT, and inhibit the JAK/STAT3 and NF-κB signaling pathways.[4][6][7] Inhibition of the anti-apoptotic NF-κB pathway can lead to decreased expression of proteins like Bcl-2 and increased caspase-mediated apoptosis.[7][8]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during cell viability experiments with high concentrations of this compound.

Problem Potential Cause Recommended Solution
U-shaped dose-response curve (higher apparent viability at high concentrations) 1. Compound Precipitation: this compound is precipitating at high concentrations.- Visually inspect wells for precipitates under a microscope. - Determine the solubility of this compound in your culture medium. - If precipitation is observed, consider using a different solvent or reducing the highest concentration tested.
2. Interference with Assay Reagent: this compound is directly reducing the MTT reagent.- Run a control experiment with this compound and the MTT reagent in cell-free media to check for direct chemical interaction.[1] - If interference is confirmed, switch to an alternative viability assay that is not based on metabolic reduction, such as the Trypan Blue exclusion assay or a CytoTox-Glo™ Assay.
Low Absorbance Readings 1. Insufficient Cell Number: Too few cells were seeded.- Perform a cell titration experiment to determine the optimal seeding density for your cell line that yields absorbance values in the linear range of the assay.[2]
2. Short Incubation Time: Incubation with MTT or the solubilization agent was not long enough.- Increase the incubation time with the MTT reagent until a visible purple precipitate forms. - Increase the incubation time with the solubilizing agent to ensure all formazan crystals are dissolved.
3. Contamination: Bacterial or yeast contamination in the cell culture.- Visually inspect the culture for signs of contamination before adding the MTT reagent. Discard contaminated cultures.
High Variability Between Replicates 1. Inconsistent Cell Plating: Uneven cell distribution in the wells.- Ensure the cell suspension is thoroughly mixed before and during plating.
2. Incomplete Solubilization of Formazan: Formazan crystals are not fully dissolved.- After adding the solubilization solution, shake the plate gently on a plate shaker for 10-15 minutes to ensure complete dissolution.[9]
3. Pipetting Inaccuracy: Inconsistent volumes of cells, compound, or reagents.- Calibrate your pipettes regularly. Use fresh tips for each replicate.
Discrepancy Between MTT Assay and Microscopic Observation 1. Increased Mitochondrial Activity: The compound may be increasing mitochondrial metabolism without affecting cell number.[10]- If you observe fewer cells under the microscope but the MTT signal is high, this suggests interference.[10] - Validate your results with a different viability assay, such as Trypan Blue exclusion, which is based on membrane integrity.[10]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial reductase activity.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][11]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2][11]

Protocol 2: Trypan Blue Exclusion Assay

This protocol provides a direct measure of cell viability based on membrane integrity.[12][13]

  • Cell Treatment: Treat cells in a 6-well plate with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cell pellet in a known volume of PBS. Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[12]

  • Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.

  • Counting: Load the mixture onto a hemocytometer and immediately count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[12]

Visualizations

angelol_b_troubleshooting_workflow start Start: Cell Viability Issue with High Conc. This compound q1 Observe U-shaped dose-response curve? start->q1 a1 Check for precipitation and reagent interference q1->a1 Yes q2 Low absorbance readings? q1->q2 No s1 Use alternative assay (e.g., Trypan Blue) a1->s1 end Resolution s1->end a2 Optimize cell number and incubation times q2->a2 Yes q3 High variability between replicates? q2->q3 No a2->end a3 Check cell seeding, pipetting, and for edge effects q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting workflow for cell viability assays.

angelol_b_signaling_pathway angelol_b This compound pkc PKCδ angelol_b->pkc Activates akt AKT angelol_b->akt Inhibits jak_stat3 JAK/STAT3 angelol_b->jak_stat3 Inhibits nf_kb NF-κB angelol_b->nf_kb Inhibits erk ERK pkc->erk Activates apoptosis Apoptosis erk->apoptosis akt->apoptosis Inhibits jak_stat3->apoptosis Inhibits nf_kb->apoptosis Inhibits

Caption: Putative signaling pathways affected by this compound.

References

Angelol B experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Angelol B in experimental settings. The information is designed for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural coumarin compound isolated from the roots of plants in the Angelica genus, such as Angelica pubescens f. biserrata.[1] Coumarins from Angelica species are recognized for a variety of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3][4] this compound, specifically, is suggested to have antimicrobial properties by disrupting microbial cell walls and is also being explored for its potential to modulate immune and inflammatory pathways.[5]

Q2: How should I dissolve and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and other organic solvents.[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes for single use. For long-term storage, it is advised to keep the stock solution at -20°C or -80°C.[1] When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are some potential signaling pathways modulated by this compound?

While specific signaling pathways for this compound are still under investigation, related coumarins and other compounds from the Angelica genus have been shown to influence key inflammatory pathways. These include the NF-κB and MAPK signaling cascades.[6] For instance, some coumarins from Angelica decursiva have been observed to inhibit the production of nitric oxide (NO) and the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells, which are events often mediated by the NF-κB pathway.[4] Another related compound, Decursinol Angelate, has been shown to suppress macrophage polarization by modulating both NF-κB and MAPK signaling.[6] Therefore, it is plausible that this compound may exert its anti-inflammatory effects through similar mechanisms.

Hypothesized Anti-Inflammatory Signaling of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway Activates IKK IKK TLR4->IKK Activates Angelol_B This compound Angelol_B->MAPK_Pathway Inhibits? Angelol_B->IKK Inhibits? IkB IkB IKK->IkB Phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB Releases NF_kB_n NF-κB NF_kB->NF_kB_n Translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) NF_kB_n->Inflammatory_Genes Induces Transcription Troubleshooting this compound Solubility Start Precipitation Observed in Aqueous Medium Check_DMSO Is final DMSO concentration <0.5%? Start->Check_DMSO Dilution_Technique Dilute stock dropwise into warmed medium (37°C) with vigorous mixing. Check_DMSO->Dilution_Technique Yes Run_Controls Always run vehicle controls. Check_DMSO->Run_Controls No, adjust concentration Consider_Carrier For in vivo, consider formulation with a carrier (e.g., Tween 80). Dilution_Technique->Consider_Carrier Consider_Carrier->Run_Controls End Issue Resolved Run_Controls->End General Experimental Workflow for this compound Stock_Prep Prepare this compound Stock in DMSO Working_Sol Prepare Serial Dilutions in Assay Medium Stock_Prep->Working_Sol Assay_Setup Set up Assay (Cell Viability or Antimicrobial) Working_Sol->Assay_Setup Incubation Incubate (Time & Temp Dependent on Assay) Assay_Setup->Incubation Data_Acq Data Acquisition (e.g., Absorbance Reading) Incubation->Data_Acq Data_Analysis Data Analysis (e.g., Calculate IC50 or MIC) Data_Acq->Data_Analysis

References

Adjusting pH for optimal Angelol B activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Angelol B, with a specific focus on the impact of pH on its activity.

Troubleshooting Guides

Issue: Low or No Observed Activity of this compound

If you are observing lower than expected or no biological activity of this compound in your experiments, consider the following troubleshooting steps related to pH.

Potential Cause Recommended Action Expected Outcome
Suboptimal pH of the Assay Buffer Determine the optimal pH range for this compound activity. We recommend testing a pH gradient from 6.0 to 8.0.Identification of the pH at which this compound exhibits maximum activity.
pH Instability During Experiment Ensure your buffer system has sufficient buffering capacity to maintain a stable pH throughout the experiment.Consistent and reproducible results.
Compound Precipitation at Experimental pH Visually inspect the solution for any precipitation after adding this compound. Test the solubility of this compound at different pH values.A clear solution, indicating the compound is fully dissolved and available to interact with its target.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for working with this compound?

A1: While the optimal pH for this compound is application-dependent, preliminary in-house data suggests that its antimicrobial activity is most potent in a slightly acidic to neutral pH range. We recommend initially screening for activity within a pH range of 6.5 to 7.5.

Q2: How does pH affect the stability of this compound?

A2: this compound is generally stable within a pH range of 5.0 to 8.0. Extreme pH values (below 4.0 or above 9.0) may lead to degradation of the compound over time. For long-term storage, it is advisable to maintain a stock solution at a neutral pH.

Q3: Can I use a universal buffer for my experiments with this compound?

A3: While a universal buffer might be convenient, it is crucial to validate that the buffer components do not interfere with the activity of this compound or the biological system being studied. We recommend using common biological buffers such as PBS (phosphate-buffered saline) or HEPES, carefully adjusting the pH to the desired value.

Q4: I am observing inconsistent results between experiments. Could pH be a factor?

A4: Yes, pH variability is a common source of experimental inconsistency. It is critical to prepare fresh buffers for each experiment and to verify the pH with a calibrated pH meter before use. Temperature can also affect pH, so ensure your measurements are taken at the experimental temperature.

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Activity

This protocol outlines a general method to determine the optimal pH for this compound's activity in a microbial growth inhibition assay.

  • Prepare a series of buffers: Prepare a set of buffers with varying pH values (e.g., in 0.5 unit increments from pH 6.0 to 8.0). Common buffers include MES (pH 6.0-6.5), PIPES (pH 6.5-7.0), HEPES (pH 7.0-7.5), and TRIS (pH 7.5-8.0). Ensure all buffers have the same ionic strength.

  • Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in each of the prepared buffers to achieve the desired final concentrations for the assay.

  • Perform the assay: In a 96-well plate, add the microbial culture and the this compound dilutions in their respective pH buffers. Include a no-drug control for each pH value.

  • Incubate and measure: Incubate the plate under appropriate conditions for microbial growth. Measure the optical density (OD) at 600 nm to determine microbial growth.

  • Analyze the data: For each pH value, calculate the percentage of growth inhibition for each concentration of this compound. The optimal pH is the one at which the lowest concentration of this compound causes the highest growth inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffer Prepare Buffers (pH 6.0 - 8.0) serial_dilution Serial Dilutions in each pH buffer prep_buffer->serial_dilution prep_angelol Prepare this compound Stock Solution prep_angelol->serial_dilution plate_setup Setup 96-well Plate (Microbes + this compound) serial_dilution->plate_setup incubation Incubate plate_setup->incubation od_measurement Measure OD600 incubation->od_measurement data_analysis Calculate % Inhibition vs. pH od_measurement->data_analysis optimal_ph Determine Optimal pH data_analysis->optimal_ph

Caption: Workflow for determining the optimal pH for this compound activity.

troubleshooting_logic start Low/No this compound Activity check_ph Is the assay buffer pH within the optimal range (e.g., 6.5-7.5)? start->check_ph adjust_ph Adjust buffer pH and re-test activity. check_ph->adjust_ph No check_stability Is the buffer stable throughout the experiment? check_ph->check_stability Yes adjust_ph->start use_stronger_buffer Use a buffer with higher buffering capacity. check_stability->use_stronger_buffer No check_solubility Is this compound fully dissolved at the experimental pH? check_stability->check_solubility Yes use_stronger_buffer->start modify_solvent Modify solvent or test solubility at different pH. check_solubility->modify_solvent No other_factors Consider other factors: - Compound integrity - Assay conditions check_solubility->other_factors Yes modify_solvent->start

Caption: Troubleshooting logic for suboptimal this compound activity.

Troubleshooting inconsistent results in Angelol B studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angelol B. Our goal is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guide: Inconsistent Results

Experiencing variability in your this compound experiments? This guide addresses common issues and provides step-by-step solutions.

Problem 1: High Variability in Cell Viability/Cytotoxicity Assays

You observe significant differences in the IC50 value of this compound across different experimental batches when testing its effect on cell viability.

Potential Cause Troubleshooting Steps
Inconsistent this compound Purity/Activity 1. Source and Lot Verification: Always record the supplier and lot number of your this compound. If you switch lots, perform a bridging study to compare the activity of the new lot against the old one. 2. Purity Analysis: If possible, independently verify the purity of your this compound stock using techniques like HPLC. 3. Proper Storage: Store this compound as recommended by the supplier, protected from light and moisture, to prevent degradation.[1]
Cell Line Instability 1. Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift.[2] 2. Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform regular cell morphology checks. 3. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses.
Assay Protocol Variations 1. Consistent Seeding Density: Ensure uniform cell seeding density across all wells and plates.[2] 2. Standardized Incubation Times: Adhere to consistent incubation times for both drug treatment and assay reagent addition. 3. Reagent Quality: Use fresh, high-quality assay reagents and ensure they are properly stored.

Problem 2: Inconsistent Anti-inflammatory Effects (e.g., variable reduction in cytokine levels)

Your results show fluctuating levels of inflammatory markers (e.g., TNF-α, IL-6) in response to this compound treatment in cell-based models of inflammation.

Potential Cause Troubleshooting Steps
Variability in Inflammatory Stimulus 1. Consistent Agonist Concentration: Ensure the concentration of the inflammatory stimulus (e.g., LPS) is consistent across all experiments. 2. Agonist Aliquoting: Aliquot your inflammatory stimulus to avoid repeated freeze-thaw cycles that can reduce its activity.
Timing of Treatment 1. Pre-treatment vs. Co-treatment vs. Post-treatment: The timing of this compound administration relative to the inflammatory stimulus can significantly impact the outcome. Standardize your treatment timeline.
Cellular Response Variability 1. Donor Variability (for primary cells): If using primary cells from different donors, be aware of potential donor-to-donor variability in inflammatory responses. 2. Cellular Activation State: Ensure cells are at a consistent activation state before initiating the experiment.

Problem 3: Poor Solubility and Precipitation of this compound in Culture Media

You notice that this compound precipitates out of solution during your experiments, leading to inconsistent effective concentrations.

Potential Cause Troubleshooting Steps
Low Aqueous Solubility 1. Solvent Selection: Use an appropriate solvent (e.g., DMSO) to prepare a concentrated stock solution of this compound. 2. Final Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) and consistent across all treatment groups, including vehicle controls.
Media Interactions 1. Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds. Test for precipitation in your complete culture medium. 2. pH of the Medium: Ensure the pH of your culture medium is stable, as pH changes can affect compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a phytochemical compound derived from plants of the Angelica genus.[3] Its primary known mechanism of action is the disruption of microbial cell walls, making it an effective antimicrobial agent.[3] It is also being investigated for its potential to modulate immune responses and its effects on inflammatory pathways.[3]

Q2: How should I prepare my this compound stock solution?

A2: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. This stock solution can then be diluted to the final working concentration in your cell culture medium immediately before use. Always ensure the final solvent concentration in your assay is minimal and consistent across all wells.

Q3: What are the appropriate controls for an this compound experiment?

A3: Your experimental design should include the following controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle.

  • Positive Control: A known anti-inflammatory or cytotoxic agent to ensure your assay is working as expected.

Q4: Why am I seeing different results with this compound from different suppliers?

A4: The purity and composition of phytochemical extracts can vary between suppliers and even between different batches from the same supplier.[4][5] This is a common challenge in phytochemical research.[4][5] It is advisable to characterize the purity of your this compound if possible and to perform validation experiments when switching to a new batch or supplier.

Q5: Can the source of the Angelica plant affect the activity of this compound?

A5: Yes, the geographical source, harvesting season, and extraction method of the plant material can significantly influence the concentration and profile of bioactive compounds, including this compound.[5] This can contribute to variability in experimental outcomes.

Experimental Protocols

Example Protocol: Assessing the Anti-inflammatory Effect of this compound on Macrophages

This protocol outlines a general workflow for evaluating the ability of this compound to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Treatment and Stimulation:

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Include a vehicle control (DMSO) and an untreated control.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement:

    • After the incubation period, collect the cell culture supernatant.

    • Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α) in the supernatant using an ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value of this compound for cytokine inhibition.

Visualizations

Signaling Pathway: Hypothetical Anti-inflammatory Action of this compound

AngelolB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates AngelolB This compound AngelolB->IKK Inhibits? IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocates to nucleus and binds to promoter Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) DNA->Cytokines Transcription

Caption: Hypothetical NF-κB signaling pathway and potential inhibition by this compound.

Experimental Workflow: Troubleshooting Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagent Verify this compound (Lot, Purity, Storage) Start->Check_Reagent Check_Cells Assess Cell Health (Passage, Mycoplasma) Start->Check_Cells Check_Protocol Review Assay Protocol (Seeding, Timing) Start->Check_Protocol Re_run Re-run Experiment with Tightened Controls Check_Reagent->Re_run Check_Cells->Re_run Check_Protocol->Re_run Analyze Analyze New Data Re_run->Analyze Consistent Results Consistent? Analyze->Consistent End Problem Solved Consistent->End Yes Re_evaluate Re-evaluate Hypothesis/ Experimental Design Consistent->Re_evaluate No

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of Angelicin and Psoralen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of Angelicin (also known as Angelol B) and Psoralen, focusing on their efficacy against pathogenic microorganisms. The information presented is supported by experimental data to aid in research and development decisions.

Introduction to Angelicin and Psoralen

Angelicin and Psoralen are naturally occurring furocoumarins, a class of organic chemical compounds produced by a variety of plants.[1] Both compounds are known for their photosensitizing properties, which, upon activation by ultraviolet A (UVA) radiation, can induce cytotoxic effects.[2][3] This photoreactivity is the primary mechanism behind their antimicrobial activity. Psoralen is a linear furocoumarin, while Angelicin is an angular furocoumarin.[2] This structural difference significantly influences their interaction with microbial DNA and, consequently, their biological activity.[1][2]

Mechanism of Antimicrobial Action

The antimicrobial effects of both Angelicin and Psoralen are primarily mediated through their interaction with microbial DNA upon UVA irradiation.

Psoralen: When activated by UVA light, Psoralen intercalates between the base pairs of DNA.[4] This allows it to form covalent bonds with pyrimidine bases, leading to the formation of both monoadducts and interstrand cross-links (ICLs).[2][4] The formation of ICLs is a particularly potent form of DNA damage as it prevents the separation of DNA strands, thereby inhibiting DNA replication and transcription, ultimately leading to microbial cell death.[4]

Angelicin: Similar to Psoralen, Angelicin also intercalates into DNA and forms covalent adducts with pyrimidine bases upon UVA activation.[2] However, due to its angular structure, Angelicin predominantly forms monoadducts and is less capable of forming interstrand cross-links.[2] While still damaging to DNA, the absence of significant ICL formation generally results in lower phototoxicity compared to Psoralen.[2]

Comparative Antimicrobial Mechanism of Action cluster_psoralen Psoralen cluster_angelicin Angelicin Psoralen Psoralen P_UVA UVA Activation Psoralen->P_UVA P_Intercalation DNA Intercalation P_UVA->P_Intercalation P_Monoadducts Monoadducts P_Intercalation->P_Monoadducts P_ICLs Interstrand Cross-links (ICLs) P_Intercalation->P_ICLs P_Inhibition Inhibition of DNA Replication & Transcription P_Monoadducts->P_Inhibition P_ICLs->P_Inhibition P_Death Microbial Cell Death P_Inhibition->P_Death Angelicin Angelicin A_UVA UVA Activation Angelicin->A_UVA A_Intercalation DNA Intercalation A_UVA->A_Intercalation A_Monoadducts Monoadducts A_Intercalation->A_Monoadducts A_Inhibition Inhibition of DNA Replication & Transcription A_Monoadducts->A_Inhibition A_Death Microbial Cell Death A_Inhibition->A_Death

Caption: Comparative signaling pathways of Psoralen and Angelicin antimicrobial action.

Comparative Antimicrobial Efficacy Data

A study comparing the effects of Psoralen and Angelicin on the periodontal pathogen Porphyromonas gingivalis provides key quantitative data on their antimicrobial efficacy.[4]

ParameterPsoralen (µg/mL)Angelicin (µg/mL)Description
MIC 6.253.125Minimum Inhibitory Concentration: The lowest concentration that inhibits visible growth of the bacterium.[4]
MBC 5050Minimum Bactericidal Concentration: The lowest concentration that kills 99.9% of the initial bacterial population.[4]
MBIC₅₀ 15.87.5Minimum Biofilm Inhibitory Concentration 50%: The concentration that inhibits 50% of biofilm formation.[4]
MBRC₅₀ 24.523.7Minimum Biofilm Reduction Concentration 50%: The concentration that reduces 50% of a pre-formed mature biofilm.[4]
SMIC₅₀ 5.86.5Sessile Minimum Inhibitory Concentration 50%: The concentration that inhibits 50% of the metabolic activity of a mature biofilm.[4]

Data Interpretation:

  • Planktonic Bacteria: Angelicin demonstrated a lower MIC than Psoralen against planktonic P. gingivalis, suggesting it is more potent at inhibiting the growth of free-floating bacteria.[4] However, both compounds exhibited the same MBC, indicating that at higher concentrations, their bactericidal activity is comparable.[4]

  • Biofilm Inhibition: Angelicin was also more effective at preventing the formation of P. gingivalis biofilms, as evidenced by its lower MBIC₅₀ value.[4]

  • Biofilm Reduction and Viability: Both Psoralen and Angelicin showed similar efficacy in reducing mature biofilms and inhibiting the metabolic activity of bacteria within those biofilms, with comparable MBRC₅₀ and SMIC₅₀ values.[4]

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the comparative data.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC and MBC of Psoralen and Angelicin against P. gingivalis were determined using a broth microdilution method.

MIC and MBC Determination Workflow A Prepare serial dilutions of Psoralen and Angelicin in culture medium B Inoculate each dilution with a standardized suspension of P. gingivalis A->B C Incubate under anaerobic conditions B->C D Determine MIC: Lowest concentration with no visible growth C->D E Subculture from wells with no visible growth onto agar plates D->E F Incubate plates E->F G Determine MBC: Lowest concentration with no bacterial growth on agar F->G

Caption: Workflow for MIC and MBC determination.
Biofilm Inhibition and Reduction Assays

The effects of Psoralen and Angelicin on P. gingivalis biofilm were assessed using crystal violet staining.

Biofilm Formation Inhibition (MBIC₅₀):

  • P. gingivalis was incubated in microtiter plates in the presence of varying concentrations of Psoralen or Angelicin.

  • After incubation, non-adherent bacteria were removed by washing.

  • The remaining biofilm was stained with crystal violet.

  • The stain was solubilized, and the absorbance was measured to quantify the biofilm biomass.

  • The MBIC₅₀ was calculated as the concentration that resulted in a 50% reduction in biofilm formation compared to the control.[4]

Mature Biofilm Reduction (MBRC₅₀):

  • P. gingivalis biofilms were allowed to form in microtiter plates.

  • The mature biofilms were then treated with different concentrations of Psoralen or Angelicin.

  • The remaining biofilm biomass was quantified using the crystal violet staining method as described above.

  • The MBRC₅₀ was determined as the concentration that reduced the mature biofilm by 50%.[4]

Biofilm Viability Assay (SMIC₅₀)

The metabolic activity of the bacteria within the biofilm was assessed using an MTT assay.

  • Mature P. gingivalis biofilms were treated with Psoralen or Angelicin.

  • The treated biofilms were then incubated with MTT solution.

  • Viable, metabolically active bacteria convert the MTT into a formazan product.

  • The formazan was solubilized, and the absorbance was measured.

  • The SMIC₅₀ was defined as the concentration that inhibited 50% of the metabolic activity compared to the untreated control.[4]

Biofilm Assays Workflow cluster_inhibition Biofilm Inhibition cluster_reduction Biofilm Reduction cluster_viability Biofilm Viability I1 Incubate P. gingivalis with compounds I2 Wash non-adherent bacteria I1->I2 I3 Crystal Violet Staining I2->I3 I4 Quantify Biofilm I3->I4 R1 Form mature biofilm R2 Treat biofilm with compounds R1->R2 R3 Crystal Violet Staining R2->R3 R4 Quantify remaining biofilm R3->R4 V1 Form mature biofilm V2 Treat biofilm with compounds V1->V2 V3 MTT Assay V2->V3 V4 Quantify metabolic activity V3->V4

Caption: Workflows for biofilm inhibition, reduction, and viability assays.

Conclusion

Both Angelicin and Psoralen demonstrate significant antimicrobial activity against Porphyromonas gingivalis, a key pathogen in periodontal disease. The available data suggests that Angelicin may be more effective at inhibiting the initial growth and biofilm formation of this bacterium. However, both compounds show comparable efficacy in eradicating mature biofilms. The primary mechanism of action for both involves DNA damage upon UVA activation, with the structural differences between the linear Psoralen and angular Angelicin leading to variations in the types of DNA adducts formed. Further research is warranted to explore the antimicrobial spectrum of these compounds against a broader range of clinically relevant microorganisms and to optimize their potential therapeutic applications.

References

Validating the Antimicrobial Spectrum of Angelol B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of Angelol B. Due to the current lack of publicly available quantitative data on the antimicrobial activity of this compound, this document serves as a template, outlining the requisite experimental data and methodologies for a comprehensive validation. The tables below are populated with placeholder data to illustrate the required comparative metrics.

Data Presentation: Comparative Antimicrobial Activity

A thorough evaluation of an antimicrobial agent necessitates the determination of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This quantitative data allows for a direct comparison of potency against different pathogens and against established antimicrobial agents.

Table 1: Antibacterial Spectrum of this compound (Illustrative Data)

Bacterial SpeciesStrainGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Penicillin MIC (µg/mL)
Staphylococcus aureusATCC 29213PositiveData not available0.50.06
Streptococcus pneumoniaeATCC 49619PositiveData not available0.50.03
Escherichia coliATCC 25922NegativeData not available0.015>64
Pseudomonas aeruginosaATCC 27853NegativeData not available0.25>64

Table 2: Antifungal Spectrum of this compound (Illustrative Data)

Fungal SpeciesStrainThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansATCC 90028Data not available0.50.25
Aspergillus fumigatusATCC 204305Data not available116
Cryptococcus neoformansATCC 52817Data not available0.254

Experimental Protocols

Standardized protocols are crucial for the reproducibility and comparability of antimicrobial susceptibility testing. The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial agents.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal colonies are picked from a fresh agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

    • The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth or RPMI-1640) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

    • Serial two-fold dilutions of this compound are prepared in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.

    • Positive (microorganism and broth without antimicrobial) and negative (broth only) controls are included.

    • The plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Diagrams are provided to illustrate key experimental workflows and conceptual relationships.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial/Fungal Colony B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Dilute this compound C->D E Incubate (35-37°C) D->E F Read MIC E->F

Figure 1. Workflow for MIC determination.

signaling_pathway cluster_cell Microbial Cell Angelol_B Angelol_B Cell_Wall Cell_Wall Angelol_B->Cell_Wall Disruption Cell_Membrane Cell_Membrane Cell_Wall->Cell_Membrane Compromised Integrity Cell_Lysis Cell_Lysis Cell_Membrane->Cell_Lysis

Figure 2. Proposed mechanism of action.

Angelol B: A Comparative Analysis Against Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Angelol B, a phytochemical derived from plants of the Angelica genus, has garnered attention for its potential antibacterial properties. This guide provides a comparative analysis of this compound and conventional antibiotics, focusing on their mechanisms of action and supported by available experimental data. Due to the limited publicly available data specifically for this compound, this guide incorporates data from extracts of Angelica archangelica as a proxy, alongside established data for conventional antibiotics.

Mechanism of Action: A Tale of Two Strategies

Conventional antibiotics employ a variety of well-established mechanisms to inhibit bacterial growth. These can be broadly categorized as:

  • Inhibition of Cell Wall Synthesis: Antibiotics like penicillin target the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to a weakened cell wall, ultimately causing cell lysis and death.[1][2]

  • Inhibition of Protein Synthesis: Drugs such as tetracyclines and macrolides interfere with the bacterial ribosome, preventing the translation of mRNA into proteins essential for bacterial survival.[1][2]

  • Inhibition of Nucleic Acid Synthesis: Quinolones, for example, target enzymes like DNA gyrase, which are vital for DNA replication and repair.[2]

  • Disruption of Cell Membrane Function: Some antibiotics directly damage the bacterial cell membrane, leading to the leakage of essential cellular contents.

  • Inhibition of Metabolic Pathways: Sulfonamides act by blocking the synthesis of folic acid, a crucial nutrient for bacterial growth.[2]

In contrast, this compound is understood to operate through the disruption of the microbial cell wall , leading to cell lysis.[3] This mode of action is similar to that of beta-lactam antibiotics like penicillin. However, the precise molecular targets and the full extent of this compound's mechanism are still under investigation.

Quantitative Comparison of Antibacterial Activity

To provide a quantitative comparison, this guide presents Minimum Inhibitory Concentration (MIC) data. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Antimicrobial Agent Bacterial Strain MIC (µg/mL) Reference
Angelica archangelica root essential oilStaphylococcus aureus14,200 (14.2 µL/mL)[4]
Penicillin GS. aureus ATCC 259230.4[3]
Penicillin GS. aureus (clinical isolates 1, 2, 4)24[3]

Disclaimer: The MIC values for Angelica archangelica extracts are significantly higher than those for penicillin, suggesting lower potency. However, it is crucial to remember that these are crude extracts containing a mixture of compounds, and the actual concentration of this compound within these extracts is unknown. Further studies on purified this compound are necessary for a direct and accurate comparison.

Experimental Protocols

Detailed experimental protocols for determining the antibacterial activity of this compound are not available. Therefore, this section outlines standardized and widely accepted methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis bacterial_culture Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) serial_dilution Perform serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate inoculation Inoculate each well with the bacterial suspension serial_dilution->inoculation incubation Incubate the plate at 37°C for 18-24 hours inoculation->incubation visual_inspection Visually inspect for turbidity (bacterial growth) incubation->visual_inspection mic_determination Determine the MIC: the lowest concentration with no visible growth visual_inspection->mic_determination

Workflow for MIC determination.
Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_quantification Quantification prep_culture Prepare a standardized bacterial culture add_agent Add the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC) to separate culture tubes prep_culture->add_agent sampling At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube add_agent->sampling control Include a growth control (no antimicrobial) control->sampling serial_plate Perform serial dilutions and plate on agar plates sampling->serial_plate incubation Incubate plates at 37°C for 24 hours serial_plate->incubation cfu_count Count the number of colony-forming units (CFU/mL) incubation->cfu_count plot_data Plot log10 CFU/mL versus time cfu_count->plot_data

Workflow for a time-kill kinetics assay.

Impact on Bacterial Signaling Pathways

Currently, there is no available research detailing the specific effects of this compound on bacterial signaling pathways. Conventional antibiotics are known to sometimes trigger bacterial stress responses and signaling cascades as a result of their primary mechanism of action. For instance, cell wall-active antibiotics can induce the stringent response in some bacteria. Further research is required to determine if this compound has any direct or indirect effects on bacterial quorum sensing, two-component systems, or other critical signaling networks.

Signaling_Pathway_Comparison cluster_angelol This compound cluster_conventional Conventional Antibiotics cluster_outcome Bacterial Response angelol_b This compound unknown_pathway Effect on Signaling Pathways (Currently Unknown) angelol_b->unknown_pathway altered_gene_expression Altered Gene Expression unknown_pathway->altered_gene_expression conventional_ab Conventional Antibiotics stress_response Induction of Stress Responses (e.g., Stringent Response) conventional_ab->stress_response stress_response->altered_gene_expression bacterial_death Bacterial Death or Growth Inhibition altered_gene_expression->bacterial_death

Comparison of known effects on signaling.

Conclusion and Future Directions

This compound presents a potential, yet largely unexplored, avenue for new antimicrobial development. Its proposed mechanism of disrupting the bacterial cell wall is a proven strategy for effective antibiotics. However, the current lack of specific quantitative data for this compound makes a direct and robust comparison with conventional antibiotics challenging.

Future research should prioritize the following:

  • Isolation and Purification of this compound: To enable accurate determination of its antibacterial activity.

  • Comprehensive MIC and MBC Testing: Against a broad panel of clinically relevant bacteria, including antibiotic-resistant strains.

  • Time-Kill Kinetic Studies: To understand its bactericidal or bacteriostatic nature.

  • Mechanism of Action Studies: To identify its precise molecular target within the bacterial cell wall synthesis pathway.

  • Investigation of Effects on Bacterial Signaling: To uncover any secondary mechanisms of action or potential for synergy with other compounds.

By addressing these knowledge gaps, the scientific community can better assess the true potential of this compound as a future therapeutic agent in the fight against bacterial infections.

References

Angelol B: A Comparative Guide to its Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

Angelol B, a naturally occurring angelol-type coumarin, has demonstrated significant biological activity, particularly in the inhibition of platelet aggregation. This guide provides a comprehensive comparison of this compound's effects with other relevant compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Antiplatelet Activity: A Head-to-Head Comparison

CompoundAgonistIC50 ValueSource(s)
Feroniellin BADP0.287 mM
CoumarinArachidonic Acid1.12 mM[2]
AspirinArachidonic Acid> 100 µM (effective dose)[3][4]

Table 1: Comparative Antiplatelet Activity of Coumarins and Aspirin. This table summarizes the half-maximal inhibitory concentration (IC50) of various coumarins against platelet aggregation induced by different agonists, alongside the effective dose of the well-established antiplatelet agent, aspirin.

Unraveling the Mechanism: The Signaling Pathways Behind Platelet Inhibition

The antiplatelet effects of coumarins, including likely this compound, are believed to be mediated through the modulation of key signaling pathways involved in platelet activation. The primary mechanism involves the inhibition of the cyclooxygenase (COX) enzyme, which in turn reduces the production of thromboxane A2 (TXA2), a potent platelet agonist[2]. Additionally, coumarins have been shown to interfere with ADP-induced platelet aggregation signaling pathways[5][6][7].

Below is a diagram illustrating the proposed mechanism of action for coumarins in inhibiting platelet aggregation.

G cluster_agonist Platelet Agonists cluster_platelet Platelet cluster_inhibitors Inhibitors Agonist Collagen / ADP Receptor Platelet Receptors (e.g., GPVI, P2Y12) Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC Aggregation Platelet Aggregation Receptor->Aggregation IP3_DAG IP3 / DAG PLC->IP3_DAG AA Arachidonic Acid Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Granule Granule Release (ADP, Serotonin) Ca2->Granule COX Cyclooxygenase (COX) TXA2 Thromboxane A₂ (TXA₂) COX->TXA2 AA->COX TXA2->Receptor Granule->Receptor AngelolB This compound (and other coumarins) AngelolB->Receptor Inhibits (ADP Pathway) AngelolB->COX Inhibits Aspirin Aspirin Aspirin->COX Inhibits

Figure 1: Proposed signaling pathway for the inhibition of platelet aggregation by this compound and other coumarins.

Beyond Platelets: Exploring Other Biological Frontiers

While the antiplatelet activity of this compound is its most prominently reported effect, the broader class of coumarins exhibits a wide spectrum of pharmacological properties, including anti-inflammatory and anticancer activities.

Anti-inflammatory Potential

Coumarins are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. Water extracts of Angelica sinensis, a source of coumarins, have been shown to inhibit the production of several inflammatory mediators, including IL-6 and TNF-α, with IC50 values of 954.3 µg/mL and 387.3 µg/mL, respectively, in LPS-induced RAW 246.7 macrophages[8]. The anti-inflammatory actions are often linked to the modulation of signaling pathways such as the NF-κB and MAPK pathways[9][10].

Anticancer Activity

Certain coumarin derivatives have demonstrated promising anticancer properties. A notable example is 3-ingenyl angelate (also known as PEP005), a compound structurally related to this compound, which has been investigated for its potent antitumor activity[11][12]. Its mechanism of action involves inducing cancer cell death through apoptosis and necrosis[13][14]. Eugenol, another natural phenolic compound, has also been shown to possess anticancer effects by inducing cell cycle arrest and apoptosis in various cancer cell lines[13][15].

Experimental Corner: Methodologies for Key Assays

For researchers looking to validate or expand upon these findings, detailed experimental protocols are crucial.

Platelet Aggregation Assay

Objective: To measure the ability of a compound to inhibit platelet aggregation in vitro.

Materials:

  • Freshly drawn human or animal (e.g., rabbit) blood

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet agonists (e.g., adenosine diphosphate (ADP), collagen, arachidonic acid)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Dual-channel aggregometer

Procedure:

  • Blood Collection and PRP/PPP Preparation: Collect blood from healthy volunteers (who have not taken any medication for at least two weeks) into tubes containing sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge the blood at a low speed (e.g., 160g for 10 minutes) to obtain PRP (supernatant). Further centrifuge the remaining blood at a high speed (e.g., 2000g for 10 minutes) to obtain PPP.

  • Assay Preparation: Pre-warm the PRP at 37°C for 10 minutes. Incubate with 0.2 mM CaCl₂ for 1 minute.

  • Incubation with Test Compound: Add the test compound at various concentrations to the PRP and incubate for a specified time (e.g., 2 minutes). A vehicle control (e.g., 0.5% DMSO) should also be run.

  • Induction of Aggregation: Add a platelet agonist (e.g., 10 µM ADP) to the PRP to induce aggregation[6].

  • Measurement: Monitor platelet aggregation for a set period (e.g., 5 minutes) using an aggregometer. The instrument measures the change in light transmittance as platelets aggregate.

  • Data Analysis: Calculate the percentage of inhibition by comparing the aggregation in the presence of the test compound to the control. Determine the IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%.

Anti-inflammatory Assay (RAW 264.7 Macrophages)

Objective: To assess the anti-inflammatory activity of a compound by measuring the inhibition of pro-inflammatory mediators in macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., this compound)

  • Griess reagent (for nitric oxide measurement)

  • ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium until they reach the desired confluence.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for a specified time (e.g., 24 hours)[8].

  • Measurement of Nitric Oxide (NO): Collect the cell culture supernatant and measure the amount of nitrite, a stable product of NO, using the Griess reagent.

  • Measurement of Cytokines: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of NO and cytokine production by the test compound compared to the LPS-stimulated control. Determine the IC50 values.

The following diagram illustrates the general workflow for evaluating the anti-inflammatory effects of a test compound.

G start Start culture Culture RAW 264.7 Macrophages start->culture treat Treat with Test Compound culture->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect measure_no Measure Nitric Oxide (Griess Assay) collect->measure_no measure_cytokines Measure Cytokines (ELISA) collect->measure_cytokines analyze Analyze Data (Calculate IC50) measure_no->analyze measure_cytokines->analyze end End analyze->end

Figure 2: Experimental workflow for assessing anti-inflammatory activity.

References

A Comparative Guide to the Immunomodulatory Effects of Angelol B and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural compounds are a rich source of novel therapeutic agents with diverse pharmacological activities. Among these, molecules with immunomodulatory properties are of significant interest for their potential in treating a range of disorders, from autoimmune diseases to cancer. This guide provides a comparative analysis of the immunomodulatory effects of Angelol B, a diterpene ester from the Angelica species, and three other well-characterized natural compounds: quercetin, resveratrol, and curcumin. The information presented is based on available experimental data, with a focus on quantitative comparisons, detailed methodologies, and the underlying signaling pathways.

Note on this compound Data: Direct experimental data on this compound's immunomodulatory activity is limited in the currently available scientific literature. Therefore, this guide utilizes data from a closely related and well-studied ingenol ester, Ingenol-3-Angelate (I3A) , to represent the potential activities of this class of compounds.

Quantitative Comparison of Immunomodulatory Activity

The following tables summarize the quantitative effects of Ingenol-3-Angelate (I3A), quercetin, resveratrol, and curcumin on key immunological parameters. These parameters include the inhibition of immune cell proliferation and the modulation of cytokine production. The data has been compiled from various in vitro studies.

Table 1: Inhibition of Immune Cell Proliferation

CompoundCell TypeAssayIC50 ValueReference
Ingenol-3-Angelate (I3A) Human Melanoma (A2058)MTT Assay~38 µM[1]
Human Melanoma (HT144)MTT Assay~46 µM[1]
Quercetin Not specifiedNot specifiedNot specified
Resveratrol Murine Splenocytes (ConA-stimulated)[3H]-Thymidine Uptake~6.3 µM
Curcumin Murine Splenocytes (Mitogen-stimulated)Not specified12.5-30 µM

Table 2: Modulation of Cytokine Production

CompoundCell TypeStimulantCytokineEffectIC50 ValueReference
Ingenol-3-Angelate (I3A) Human Endothelial Cells-IL-8Induction-[2]
Quercetin RAW264.7 MacrophagesLPSIL-6Inhibition-
RAW264.7 MacrophagesLPSTNF-αNo significant inhibition-
Resveratrol 3T3-L1 AdipocytesTNF-αIL-6Inhibition~20 µM (secreted protein)[3]
Curcumin 3T3-L1 AdipocytesTNF-αIL-6Inhibition~20 µM (secreted protein)[3]
RAW264.7 MacrophagesLPSNF-κB activityInhibition~18 µM[4]

Signaling Pathway Modulation

The immunomodulatory effects of these natural compounds are mediated through their interaction with key intracellular signaling pathways. The NF-κB pathway, a central regulator of inflammation and immune responses, is a common target.

Ingenol-3-Angelate (I3A) Signaling

I3A is a known activator of Protein Kinase C (PKC) isoforms.[5] In different cellular contexts, this activation can lead to divergent downstream effects. In some cancer cells, it promotes apoptosis. However, in immune cells, it can have immunomodulatory effects. For instance, in endothelial cells, I3A induces the expression of adhesion molecules and cytokines like IL-8, which are crucial for neutrophil recruitment.[2] Furthermore, I3A has been shown to downregulate NF-κB signaling in melanoma cells by inhibiting the phosphorylation and nuclear translocation of the p65 subunit.[1]

I3A_Signaling I3A Ingenol-3-Angelate PKC PKC Isoforms I3A->PKC activates NFkB_p65 p65 (NF-κB) PKC->NFkB_p65 inhibits phosphorylation & nuclear translocation (in melanoma cells) Nucleus Nucleus NFkB_p65->Nucleus Gene_Expression Gene Expression (e.g., COX-2, iNOS) Nucleus->Gene_Expression regulates Inflammation Inflammation Gene_Expression->Inflammation

Caption: Simplified signaling pathway of Ingenol-3-Angelate (I3A).
Quercetin, Resveratrol, and Curcumin Signaling

These polyphenolic compounds are well-documented inhibitors of the NF-κB signaling pathway. They can interfere with multiple steps in the cascade, including the inhibition of IκB kinase (IKK) activity, which prevents the degradation of the inhibitory protein IκBα and subsequent nuclear translocation of NF-κB.

Polyphenol_Signaling cluster_compounds Natural Polyphenols Quercetin Quercetin IKK IKK Complex Quercetin->IKK inhibit Resveratrol Resveratrol Resveratrol->IKK inhibit Curcumin Curcumin Curcumin->IKK inhibit IkBa IκBα IKK->IkBa phosphorylates Proteasome Proteasome IkBa->Proteasome degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Proteasome->NFkB releases Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes activates

Caption: General inhibitory mechanism of polyphenols on the NF-κB pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of these natural compounds.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the effect of a compound on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Ingenol-3-Angelate, quercetin, resveratrol, curcumin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cytokine Production Measurement (ELISA)

Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between two layers of antibodies (capture and detection antibodies).

Protocol:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).

  • Sample Addition: Add cell culture supernatants (containing the cytokine) and standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve from the standards and determine the concentration of the cytokine in the samples.

NF-κB Activation Assay (Western Blot for p65 Nuclear Translocation)

Objective: To assess the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Following cell fractionation to separate cytoplasmic and nuclear components, the presence of the p65 subunit of NF-κB in each fraction is detected using a specific antibody.

Protocol:

  • Cell Treatment: Treat cells with the test compound and/or a stimulant (e.g., LPS or TNF-α).

  • Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins in the cytoplasmic and nuclear extracts by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Analyze the band intensity to determine the relative amount of p65 in the cytoplasmic and nuclear fractions. An increase in nuclear p65 indicates NF-κB activation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the immunomodulatory effects of natural compounds.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays Compound_Prep Compound Preparation (this compound, Quercetin, etc.) Treatment Treat Cells with Compounds Compound_Prep->Treatment Cell_Culture Immune Cell Culture (e.g., Macrophages, T cells) Cell_Culture->Treatment Stimulation Stimulate with (e.g., LPS, TNF-α) Treatment->Stimulation Viability Cell Viability/Proliferation (MTT Assay) Stimulation->Viability Cytokine Cytokine Production (ELISA) Stimulation->Cytokine Signaling Signaling Pathway Analysis (Western Blot) Stimulation->Signaling Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Cytokine->Data_Analysis Signaling->Data_Analysis

Caption: General workflow for assessing immunomodulatory compounds.

Conclusion

This compound, represented here by Ingenol-3-Angelate, along with quercetin, resveratrol, and curcumin, demonstrates significant immunomodulatory potential. While I3A exhibits a distinct mechanism through PKC activation that can lead to varied downstream effects, the polyphenols quercetin, resveratrol, and curcumin primarily exert their effects through the inhibition of the pro-inflammatory NF-κB pathway. The quantitative data presented, though derived from different experimental systems, provides a valuable starting point for comparing the potency and therapeutic potential of these natural compounds. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative efficacy and to guide future drug development efforts in the field of immunomodulation.

References

A Head-to-Head Comparison: Angelol B and Synthetic Anti-Inflammatories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the naturally derived compound Angelol B and its synthetic counterparts in the realm of anti-inflammatory therapeutics. By examining their mechanisms of action, efficacy in preclinical models, and the experimental methodologies used for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions in drug discovery and development. While direct comparative studies are limited, this guide synthesizes available data to offer a comprehensive overview.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of both this compound (and its closely related analogue, Decursinol angelate) and synthetic anti-inflammatory drugs, primarily Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), converge on key signaling pathways that regulate the inflammatory response. However, their primary targets and breadth of action show notable differences.

This compound and Decursinol Angelate: These natural compounds exhibit a multi-targeted approach to inflammation modulation. Their primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2][3] NF-κB is a crucial transcription factor that governs the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By suppressing the activation of NF-κB, this compound and its analogues can effectively dampen the inflammatory cascade at its source. Additionally, studies suggest that these compounds can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), which are also involved in inflammatory signaling.[3]

Synthetic Anti-Inflammatories (NSAIDs): The hallmark of most synthetic anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes .[1][4][5] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[4] Traditional NSAIDs like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. While COX-2 is the primary target for reducing inflammation, the inhibition of COX-1, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects.[4] Newer generation NSAIDs, known as COX-2 inhibitors (e.g., celecoxib), were developed to selectively target COX-2, thereby reducing the risk of these adverse effects.[4][6][7][8]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory activity of Decursinol angelate and common synthetic anti-inflammatories. It is crucial to note that these values are compiled from different studies and experimental conditions, which may impact direct comparability.

Table 1: In Vitro Inhibition of Key Inflammatory Targets

CompoundTargetAssay SystemIC50 ValueReference
Decursinol angelateNF-κBLuciferase Reporter Assay (in various cell lines)Not explicitly quantified in a head-to-head study, but potent inhibition demonstrated.[2][3][2][3]
IbuprofenNF-κBNot a primary target; data on direct inhibition is limited.IC50 of 49.82 µg/ml for NF-κB suppression has been reported.[9][9]
CelecoxibCOX-2Colorimetric COX (ovine) inhibitor-screening assay0.78 µM[10]
IbuprofenCOX-1In vitro COX inhibition assay~5-15 µM (varies by assay)[5]
IbuprofenCOX-2In vitro COX inhibition assay~10-50 µM (varies by assay)[5]
DiclofenacCOX-1In vitro COX inhibition assay0.0206 ± 0.0037 µM[11]
DiclofenacCOX-2In vitro COX inhibition assay0.103 ± 0.005 µM[11]

Table 2: In Vivo Anti-Inflammatory Efficacy

CompoundAnimal ModelDosageInhibition of Edema (%)Reference
DecursinolCarrageenan-induced paw edema (mouse)50 mg/kg (oral)Statistically significant antinociceptive effects observed, suggesting anti-inflammatory activity.[12][13][12][13]
IbuprofenCarrageenan-induced paw edema (rat)Varies by studyDose-dependent inhibition.[13]
CelecoxibCarrageenan-induced paw edema (rat)Varies by studyDose-dependent inhibition.[10]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and synthetic anti-inflammatories.

In Vitro Assays

1. LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[14][15][16][17][18]

  • Methodology:

    • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound (e.g., this compound, ibuprofen) for a specified time (e.g., 1 hour).

    • LPS (e.g., 1 µg/mL) is added to the wells to induce inflammation and NO production.

    • After a 24-hour incubation period, the cell culture supernatant is collected.

    • The amount of nitrite (a stable metabolite of NO) in the supernatant is quantified using the Griess reagent.[14][15][16]

    • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

2. Cyclooxygenase (COX-2) Inhibitory Assay

  • Principle: This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.[19][20][21][22][23]

  • Methodology (Fluorometric):

    • A reaction mixture containing COX assay buffer, heme, and the test inhibitor at various concentrations is prepared in a 96-well plate.[19]

    • Recombinant COX-2 enzyme is added to each well.

    • The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

    • The production of Prostaglandin G2, an intermediate product, is detected using a fluorescent probe.

    • The fluorescence is measured kinetically (Ex/Em = 535/587 nm).[19]

    • The rate of reaction is calculated, and the percent inhibition for each inhibitor concentration is determined to calculate the IC50 value.

3. NF-κB Luciferase Reporter Assay

  • Principle: This assay measures the transcriptional activity of NF-κB by utilizing a reporter gene (luciferase) under the control of an NF-κB responsive promoter.[24][25][26][27][28]

  • Methodology:

    • Cells (e.g., HEK293) are transiently or stably transfected with a plasmid containing the luciferase gene downstream of an NF-κB response element.[24][26]

    • The transfected cells are seeded in a 96-well plate.

    • Cells are pre-treated with the test compound for a specific duration.

    • NF-κB activation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or LPS.[25]

    • After incubation, the cells are lysed, and a luciferase substrate is added.

    • The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.[27]

In Vivo Model

Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a widely used and reproducible model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory drugs.[29][30][31][32][33]

  • Methodology:

    • Rats are randomly divided into control and treatment groups.

    • The test compound (e.g., this compound, celecoxib) or vehicle is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.

    • A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized edema.[29]

    • The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The percentage of edema inhibition in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_0 This compound / Decursinol Angelate Pathway cluster_1 Synthetic Anti-inflammatory (NSAID) Pathway AngelolB This compound / Decursinol Angelate IKK IKK Complex AngelolB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_nuc NF-κB (p65/p50) (in nucleus) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, etc.) NFkB_p65_p50_nuc->ProInflammatoryGenes Activates Transcription Inflammation Inflammation ProInflammatoryGenes->Inflammation NSAID NSAID (e.g., Ibuprofen, Celecoxib) COX2 COX-2 Enzyme NSAID->COX2 Inhibits Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Inflammation2 Inflammation & Pain Prostaglandins->Inflammation2

Caption: Comparative signaling pathways of this compound and NSAIDs.

G cluster_0 In Vitro Anti-inflammatory Assay Workflow start Seed Macrophages (RAW 264.7) pretreat Pre-treat with Test Compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate 24h stimulate->incubate collect Collect Supernatant incubate->collect measure Measure NO/Cytokines collect->measure end Data Analysis measure->end G cluster_1 In Vivo Carrageenan-Induced Paw Edema Workflow start_vivo Administer Test Compound induce_edema Inject Carrageenan into Paw start_vivo->induce_edema measure_volume Measure Paw Volume (0-5 hours) induce_edema->measure_volume calculate_inhibition Calculate % Inhibition measure_volume->calculate_inhibition end_vivo Data Analysis calculate_inhibition->end_vivo

References

Benchmarking Angelol B: A Comparative Analysis of its Efficacy Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the naturally derived compound Angelol B has emerged as a promising candidate, demonstrating notable antimicrobial and anti-inflammatory properties. This guide provides a comprehensive comparison of this compound's efficacy against established inhibitors in these fields, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential.

Unveiling the Potential of this compound

This compound is a phytochemical, specifically a coumarin, found in plants of the Angelica genus.[1] Initial investigations have highlighted its mechanism of action, which involves the disruption of microbial cell walls, suggesting its potential as an effective antimicrobial agent.[1] Furthermore, preliminary studies indicate its capacity to modulate immune responses and inflammatory pathways, opening avenues for its application in treating inflammatory conditions.[1]

Comparative Efficacy: this compound in the Spotlight

To contextualize the potential of this compound, its performance must be benchmarked against current standards of care and well-characterized inhibitors. While specific quantitative data for this compound is still emerging, this guide draws comparisons based on studies of related compounds and extracts from the Angelica family, providing a preliminary but valuable assessment.

Antimicrobial Activity

The primary proposed mechanism of this compound is the disruption of microbial cell wall synthesis.[1] This places it in a category of action similar to well-known antibiotics such as β-lactams (e.g., penicillin) and glycopeptides (e.g., vancomycin).

Table 1: Comparison of Antimicrobial Mechanisms

Inhibitor ClassTargetMechanism of ActionKnown Examples
This compound (Proposed) Microbial Cell WallDisruption of cell wall integrity.-
β-Lactams Penicillin-Binding Proteins (PBPs)Inhibit cross-linking of peptidoglycan.Penicillin, Amoxicillin
Glycopeptides Peptidoglycan PrecursorsBind to D-Ala-D-Ala termini, preventing polymerization.Vancomycin, Teicoplanin

Data on specific microbial strains inhibited by this compound and its corresponding Minimum Inhibitory Concentration (MIC) or IC50 values are needed for a direct quantitative comparison.

Anti-inflammatory Activity

The potential anti-inflammatory effects of compounds from the Angelica genus are of significant interest. A study on a water extract of Angelica sinensis, a plant relative, demonstrated considerable inhibitory effects on various pro-inflammatory cytokines. While the presence and concentration of this compound in this extract were not specified, the data provides a valuable reference point for the potential efficacy of Angelica-derived compounds.

Table 2: Anti-inflammatory Efficacy of Angelica sinensis Water Extract

CytokineIC50 (µg/mL)
TNF-α387.3
IL-6954.3
MCP-1191.7
VEGF110.1
Source: Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide.[1]

For comparison, known anti-inflammatory drugs exhibit a wide range of potencies depending on their mechanism of action. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen target cyclooxygenase (COX) enzymes, while biologic drugs can target specific cytokines with high precision.

A related compound, ingenol-3-angelate, which shares the "angelate" chemical group with this compound, has shown anti-inflammatory and anti-tumor properties. In a study on human melanoma cells, ingenol-3-angelate demonstrated IC50 values of approximately 38 µM and 46 µM for suppressing cell survival and proliferation. This suggests that the angelate moiety may contribute significantly to the bioactivity of these compounds.

Experimental Methodologies

The following sections detail the typical experimental protocols used to evaluate the antimicrobial and anti-inflammatory efficacy of compounds like this compound.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC).

General Protocol (Broth Microdilution Method):

  • Preparation of Microorganism: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: A serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Production in Macrophages)

Objective: To assess the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent.

General Protocol:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.

  • Incubation: The plates are incubated for a period to allow for cytokine production.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or other sensitive detection methods.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that inhibits cytokine production by 50%.

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

Microbial_Cell_Wall_Synthesis_Inhibition cluster_b_lactam β-Lactams (e.g., Penicillin) cluster_glycopeptide Glycopeptides (e.g., Vancomycin) cluster_angelol_b This compound (Proposed) PBP Penicillin-Binding Proteins (PBPs) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking catalyzes BetaLactam β-Lactam Antibiotic BetaLactam->PBP inhibits Precursors Peptidoglycan Precursors Polymerization Peptidoglycan Polymerization Precursors->Polymerization Glycopeptide Glycopeptide Antibiotic Glycopeptide->Precursors binds to & inhibits CellWall Microbial Cell Wall Disruption Cell Wall Disruption CellWall->Disruption AngelolB This compound AngelolB->CellWall targets

Caption: Mechanisms of microbial cell wall synthesis inhibitors.

Anti_inflammatory_Assay_Workflow A 1. Seed Macrophage Cells B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS B->C D 4. Incubate C->D E 5. Measure Cytokines (e.g., TNF-α, IL-6) D->E F 6. Calculate IC50 E->F

Caption: Experimental workflow for in vitro anti-inflammatory assay.

Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Signaling MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces expression AngelolB This compound (Potential Target) AngelolB->NFkB inhibits?

Caption: Simplified LPS-induced inflammatory signaling pathway.

Conclusion and Future Directions

This compound presents a compelling profile as a potential antimicrobial and anti-inflammatory agent. While direct quantitative comparisons with established inhibitors are currently limited by the available data, preliminary evidence from related compounds and extracts is promising. Further research is critically needed to isolate and quantify the specific inhibitory activities of this compound against a range of microbial pathogens and in various models of inflammation. The detailed experimental protocols provided herein offer a framework for such future investigations, which will be essential in fully elucidating the therapeutic potential of this natural compound and paving the way for its potential development as a novel therapeutic.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Angelol B and structurally related coumarins. The information is supported by experimental data to elucidate key structure-activity relationships (SAR).

This compound, a member of the angelol-type coumarin family, has garnered interest for its potential therapeutic properties. Understanding how its chemical structure influences its biological activity, in comparison to similar coumarin compounds, is crucial for the development of novel therapeutics. This guide delves into the anticancer, anti-inflammatory, and antimicrobial activities of this compound and its analogues, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Comparative Biological Activity

While extensive quantitative data for this compound across all biological activities remains somewhat limited in publicly accessible literature, preliminary studies and research on related compounds provide valuable insights. The inhibitory effects of Angelol-type coumarins, including this compound, C, D, and G, have been noted, particularly concerning platelet aggregation.[1]

Anticancer Activity

The anticancer potential of various coumarin derivatives has been widely investigated.[2] Studies suggest that the presence and position of different functional groups on the coumarin scaffold significantly influence their cytotoxic effects. For many coumarin derivatives, anticancer activity is evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Table 1: Anticancer Activity of Selected Coumarin Derivatives (Illustrative)

CompoundCancer Cell LineIC₅₀ (µM)Reference
Coumarin Derivative 1HTB-26 (Breast Cancer)10 - 50[3]
Coumarin Derivative 2PC-3 (Prostate Cancer)10 - 50[3]
Coumarin Derivative 3HepG2 (Liver Cancer)10 - 50[3]
5-Fluorouracil (Control)HCT116 (Colon Cancer)~22[3]
Anti-inflammatory Activity

The anti-inflammatory properties of coumarins are often assessed using models such as carrageenan-induced paw edema in rats. The percentage of edema inhibition is a key parameter to quantify the anti-inflammatory effect.

Table 2: Anti-inflammatory Activity of Selected Coumarin Derivatives (Illustrative)

CompoundAssayDosageInhibition (%)Reference
Coumarin Derivative XCarrageenan-induced paw edema10 mg/kg44.05[4]
Coumarin Derivative YCarrageenan-induced paw edema10 mg/kg38.10[4]
Indomethacin (Control)Carrageenan-induced paw edema10 mg/kg~32[4]

Note: Specific quantitative data on the anti-inflammatory activity of this compound was not found in the reviewed literature. This table provides an example of data from studies on other coumarin derivatives.

Antimicrobial Activity

The antimicrobial efficacy of coumarins is typically determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. The broth microdilution method is a standard assay for determining MIC values.

Table 3: Antimicrobial Activity of Selected Coumarin Derivatives (Illustrative)

CompoundMicroorganismMIC (µg/mL)Reference
AegelinolStaphylococcus aureus16[3]
AgasyllinStaphylococcus aureus32[3]
OsthenolBacillus cereus62.5 - 125[5]
ImperatorinStaphylococcus aureus12[6]
IsoimperatorinStaphylococcus aureus12[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols used to assess the biological activities of coumarins.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are then treated with various concentrations of the test compounds (e.g., this compound and related coumarins) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Typically, male Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), a solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Molecular Mechanisms

The biological activities of coumarins are often attributed to their interaction with various cellular signaling pathways. For instance, the anticancer effects of some coumarins are linked to the modulation of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Angelol_B This compound & Related Coumarins Angelol_B->PI3K Potential Inhibition Angelol_B->Akt Potential Inhibition Angelol_B->mTOR Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound and related coumarins.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of coumarins is complex and depends on the type and position of substituents on the benzopyrone core.

  • Hydroxyl Groups: The presence and location of hydroxyl groups can significantly impact antioxidant and anticancer activities.

  • Prenyl and Geranyl Groups: Lipophilic groups, such as prenyl or geranyl moieties, often enhance the antimicrobial and anticancer activities of coumarins by increasing their ability to penetrate cell membranes.

  • Other Substituents: The addition of other functional groups, such as methoxy or halogen groups, at different positions on the coumarin ring can modulate the biological activity, potency, and selectivity of the compounds. For example, in some antibacterial studies, a prenyl chain at position 8 and a hydroxyl group at position 7 were found to be important for activity against Gram-positive bacteria.[5]

For the angelol-type coumarins, the complex ester side chains are expected to play a crucial role in their biological activities. The specific nature of these ester groups in this compound, C, D, G, K, and L likely accounts for any observed differences in their potency as, for example, platelet aggregation inhibitors.[1]

SAR_Logic Coumarin_Core Coumarin Core Structure Biological_Activity Biological Activity (Anticancer, Anti-inflammatory, etc.) Coumarin_Core->Biological_Activity Influences Substituents Substituents (e.g., -OH, -OCH3, Prenyl) Substituents->Biological_Activity Modulates

Caption: Logical relationship of coumarin structure and substituents to biological activity.

Conclusion

This compound and its related coumarins represent a promising class of compounds with a range of potential therapeutic applications. While more specific and comparative quantitative data on the biological activities of this compound are needed, the existing literature on coumarins provides a strong foundation for understanding their structure-activity relationships. Future research should focus on systematic studies of a series of angelol-type coumarins to precisely elucidate the contribution of different structural features to their anticancer, anti-inflammatory, and antimicrobial properties. Such studies will be instrumental in the rational design and development of new, more potent, and selective coumarin-based drugs.

References

A Comparative Analysis of Angelol B and Angesinenolide B: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of natural product research, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. This guide presents a detailed comparative study of two promising phytochemicals, Angelol B and Angesinenolide B, both derived from the renowned medicinal plant genus Angelica. This report is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of their chemical properties, biological activities, and mechanisms of action, supported by available experimental data.

I. Chemical and Physical Properties

A foundational comparison begins with the distinct chemical identities of this compound and Angesinenolide B. While both are complex organic molecules, their structural classifications and key properties differ, influencing their biological activities.

PropertyThis compoundAngesinenolide B
Chemical Class CoumarinPhthalide Dimeric Peroxide
Molecular Formula C₂₀H₂₄O₇Not explicitly found in search results
Molecular Weight 376.4 g/mol Not explicitly found in search results
Source Angelica pubescens f. biserrataAngelica sinensis radix

II. Comparative Biological Activities and Efficacy

Both this compound and Angesinenolide B have demonstrated significant biological activities, with current research highlighting their potential in managing inflammatory conditions and microbial infections.

Anti-inflammatory Activity

Angesinenolide B has been the subject of recent and detailed investigation into its anti-inflammatory properties. A 2025 study demonstrated its potent ability to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] The half-maximal inhibitory concentration (IC₅₀) for NO inhibition was determined to be 4.98 ± 0.94 μM , indicating strong anti-inflammatory potential.[1]

This compound , while also reported to possess significant anti-inflammatory activity, has less extensive quantitative data available in the public domain.[2][3] However, one study reported its inhibitory effect on cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory cascade, with an IC₅₀ value of 25 µM .

Biological ActivityThis compoundAngesinenolide B
Anti-inflammatory Yes (IC₅₀ for COX-1: 25 µM)Yes (IC₅₀ for NO inhibition: 4.98 ± 0.94 μM)[1]
Antimicrobial Yes (acts by disrupting microbial cell walls)Not reported in search results
Other Activities Potential for modulating immune responsesAnticoagulant activity

III. Mechanism of Action and Signaling Pathways

Understanding the molecular pathways through which these compounds exert their effects is crucial for targeted drug development.

Angesinenolide B has a well-defined mechanism of action in the context of inflammation. It has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STATs) signaling pathways.[4][5] It also reduces the production of reactive oxygen species (ROS), further contributing to its anti-inflammatory effects.[4]

The signaling pathway for This compound 's anti-inflammatory activity is less clearly elucidated in the available literature. However, some evidence suggests its involvement in the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[2] Further research is required to fully map its mechanism of action.

Angesinenolide_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, ERK, p38) TLR4->MAPK STATS STATs Pathway TLR4->STATS ROS ROS Production TLR4->ROS Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK->Inflammatory_Mediators STATS->Inflammatory_Mediators ROS->Inflammatory_Mediators Angesinenolide_B Angesinenolide B Angesinenolide_B->MAPK Inhibits Angesinenolide_B->STATS Inhibits Angesinenolide_B->ROS Reduces

Figure 1: Proposed anti-inflammatory signaling pathway of Angesinenolide B.

Angelol_B_Pathway Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Pathway->Pro_inflammatory_Genes COX1 COX-1 Prostaglandins Prostaglandins COX1->Prostaglandins Angelol_B This compound Angelol_B->NFkB_Pathway Inhibits (putative) Angelol_B->COX1 Inhibits

Figure 2: Postulated anti-inflammatory signaling pathway of this compound.

IV. Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are outlined below.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition) for Angesinenolide B

NO_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 NO Measurement cluster_2 Data Analysis A Seed RAW 264.7 cells B Pre-treat with Angesinenolide B A->B C Stimulate with LPS (1 µg/mL) B->C D Collect supernatant C->D E Add Griess Reagent D->E F Measure absorbance at 540 nm E->F G Calculate NO concentration H Determine % inhibition G->H I Calculate IC50 value H->I

Figure 3: Experimental workflow for the nitric oxide inhibition assay.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Angesinenolide B. The cells are pre-incubated for a specified period (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature.

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC₅₀ value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution) for this compound

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without this compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

V. Conclusion and Future Directions

This comparative guide underscores the therapeutic potential of both this compound and Angesinenolide B, while also highlighting areas where further research is needed. Angesinenolide B emerges as a potent anti-inflammatory agent with a well-characterized mechanism of action. This compound shows promise as both an anti-inflammatory and antimicrobial compound, though more detailed studies are required to quantify its anti-inflammatory efficacy and fully elucidate its signaling pathways.

Future research should focus on:

  • Conducting direct, head-to-head comparative studies of this compound and Angesinenolide B in various preclinical models of inflammation and microbial infection.

  • Elucidating the detailed anti-inflammatory signaling pathway of this compound.

  • Performing comprehensive toxicological and pharmacokinetic studies for both compounds to assess their safety and bioavailability.

Such investigations will be instrumental in paving the way for the potential clinical application of these promising natural products.

References

Validating the Effect of Angelol B on the NF-κB Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

To the Researchers, Scientists, and Drug Development Professionals,

This guide provides a comparative framework for validating the inhibitory effects of novel compounds on the Nuclear Factor-kappa B (NF-κB) signaling pathway. As experimental data on the specific effects of Angelol B on this pathway are not currently available in the public domain, we present a detailed comparison of two well-characterized NF-κB inhibitors, Parthenolide and BAY 11-7082 . The methodologies and data presented herein can serve as a comprehensive template for the evaluation of this compound and other potential modulators of this critical inflammatory pathway.

Executive Summary

The NF-κB signaling cascade is a cornerstone of the inflammatory response, making it a prime target for therapeutic intervention in a host of diseases. Validating the efficacy and mechanism of action of potential inhibitors is a critical step in the drug discovery process. This guide outlines the key experimental approaches for this validation and provides a comparative analysis of Parthenolide, a natural sesquiterpene lactone, and BAY 11-7082, a synthetic small molecule inhibitor. Both compounds are known to effectively suppress NF-κB activation, albeit through potentially different primary mechanisms.

Comparative Analysis of NF-κB Inhibitors

The following tables summarize the known inhibitory activities of Parthenolide and BAY 11-7082 on key events in the NF-κB signaling pathway. This quantitative data provides a benchmark for assessing the potency of new chemical entities like this compound.

Table 1: Quantitative Inhibition of NF-κB Pathway Activation

ParameterParthenolideBAY 11-7082Source
Target IκB Kinase (IKK), p65 subunitIκB Kinase (IKK)[1][2]
IC50 (IκBα Phosphorylation) Not explicitly defined, but potent inhibition observed at µM concentrations10 µM (in tumor cells)[3]
IC50 (NF-κB Reporter Assay) Dose-dependent inhibition; specific IC50 not consistently reported~2 µM (in HEK293 cells)
Effective Concentration (Western Blot) 5-40 µM5-10 µM

Table 2: Observed Effects on Key NF-κB Pathway Events

EventParthenolideBAY 11-7082
IκBα Degradation Inhibits degradationInhibits degradation
p65 Nuclear Translocation Inhibits translocationInhibits translocation
NF-κB DNA Binding Inhibits DNA bindingInhibits DNA binding

Experimental Protocols for Pathway Validation

Accurate and reproducible experimental design is paramount for the validation of a compound's effect on the NF-κB pathway. Below are detailed methodologies for the key assays cited in this guide.

Western Blot for IκBα Degradation and p65 Phosphorylation

This assay is fundamental for determining if a compound inhibits the upstream signaling events leading to NF-κB activation.

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., HeLa, RAW264.7, or a cell line relevant to the intended therapeutic area) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of the test compound (e.g., this compound, Parthenolide, or BAY 11-7082) for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 20 ng/mL for 15-30 minutes) or Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 30-60 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by size on a polyacrylamide gel (e.g., 10-12%).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB, providing a functional readout of pathway inhibition.

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment:

    • After 24-48 hours, pre-treat the transfected cells with the test compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition relative to the stimulated control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a direct method to assess the DNA-binding activity of NF-κB.

  • Nuclear Extract Preparation:

    • Treat cells with the test compound and/or stimulus as described for the Western blot protocol.

    • Isolate nuclear extracts using a commercial kit or a standard protocol.

  • Probe Labeling:

    • Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

  • Binding Reaction:

    • Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

    • For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture.

  • Electrophoresis and Detection:

    • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric method (for non-radioactive probes).

  • Data Analysis:

    • Analyze the shift in the mobility of the labeled probe, which indicates the formation of an NF-κB-DNA complex. A decrease in the shifted band in the presence of the test compound indicates inhibition of DNA binding.

Visualizing the Validation Process

The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway and the experimental workflows for validating a potential inhibitor.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation p65 p65 p65_nuc p65 p65->p65_nuc Translocation p50_nuc p50 p65->p50_nuc Translocation p50 p50 p50->p65_nuc Translocation p50->p50_nuc Translocation NFkB_complex p65 p50 IκBα AngelolB This compound (Hypothetical) AngelolB->IKK_complex Inhibits? NFkB_DNA NF-κB binding to DNA p65_nuc->NFkB_DNA p50_nuc->NFkB_DNA Gene_Transcription Gene Transcription (e.g., IL-6, TNF-α) NFkB_DNA->Gene_Transcription Induces

Caption: Canonical NF-κB Signaling Pathway.

Experimental_Workflow start Start: Hypothesis (e.g., this compound inhibits NF-κB) cell_culture Cell Culture & Treatment (Stimulus +/- Inhibitor) start->cell_culture western_blot Western Blot (p-IκBα, p-p65) cell_culture->western_blot luciferase_assay Luciferase Reporter Assay (NF-κB Activity) cell_culture->luciferase_assay emsa EMSA (DNA Binding) cell_culture->emsa data_analysis Data Analysis & Interpretation western_blot->data_analysis luciferase_assay->data_analysis emsa->data_analysis conclusion Conclusion on Inhibitory Effect data_analysis->conclusion

Caption: Experimental Workflow for Validation.

Logical_Relationship AngelolB This compound Inhibition_IKK Inhibition of IKK Phosphorylation AngelolB->Inhibition_IKK Stabilization_IkBa Stabilization of IκBα Inhibition_IKK->Stabilization_IkBa Block_Translocation Blockade of p65/p50 Nuclear Translocation Stabilization_IkBa->Block_Translocation Reduce_Transcription Reduced Transcription of Pro-inflammatory Genes Block_Translocation->Reduce_Transcription Anti_Inflammatory_Effect Anti-inflammatory Effect Reduce_Transcription->Anti_Inflammatory_Effect

Caption: Logical Flow of NF-κB Inhibition.

References

Comparative Analysis of Inflammasome Suppression: Angelol B vs. Aegeline

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the inflammasome-suppressing activities of Angelol B and Aegeline is not currently possible due to a lack of available scientific literature on the effects of this compound on inflammasome pathways. Extensive searches for "this compound" in the context of inflammasome inhibition, anti-inflammatory effects, and related signaling pathways such as NF-κB did not yield any studies detailing its mechanism or providing experimental data on this topic. This compound is identified as a coumarin isolated from the roots of Angelica pubescens f. biserrata. While some coumarins from this plant have been noted for their inhibitory effects on platelet aggregation, their role in inflammasome regulation remains uncharacterized.

In contrast, research is available on Aegeline , an alkaloid found in Aegle marmelos, and its capacity to suppress the NLRP3 inflammasome. This guide will, therefore, focus on presenting the current understanding of Aegeline's mechanism of action and its effects on inflammasome signaling, which may serve as a valuable reference for researchers interested in natural compounds for inflammasome modulation.

Aegeline: An Inhibitor of the NF-κB-Mediated NLRP3 Inflammasome Pathway

Aegeline has demonstrated significant anti-inflammatory potential by targeting the NLRP3 inflammasome, a key multiprotein complex involved in the innate immune response and the maturation of pro-inflammatory cytokines like IL-1β and IL-18.

Mechanism of Action

Experimental evidence suggests that Aegeline exerts its inflammasome-suppressing effects primarily through the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical upstream regulator for the priming step of NLRP3 inflammasome activation, which involves the transcriptional upregulation of NLRP3 and pro-IL-1β.

The proposed mechanism of Aegeline's action is illustrated in the following signaling pathway diagram:

Aegeline_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Stimulus Inflammatory Stimulus (e.g., TNBS) NFkB_Activation NF-κB Activation Stimulus->NFkB_Activation NLRP3_Expression NLRP3, IL-1β, IL-18 Gene Expression NFkB_Activation->NLRP3_Expression Aegeline Aegeline Aegeline->NFkB_Activation Inhibits Inflammasome_Assembly NLRP3 Inflammasome Assembly & Activation NLRP3_Expression->Inflammasome_Assembly Caspase1 Caspase-1 Activation Inflammasome_Assembly->Caspase1 Cytokines Mature IL-1β, IL-18 (Inflammation) Caspase1->Cytokines

Caption: Aegeline inhibits the NF-κB pathway, reducing inflammasome gene expression.

Supporting Experimental Data

A study investigating the effects of Aegeline in a mouse model of 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis provides quantitative data on its inflammasome-suppressing activity.

Table 1: Effect of Aegeline on Gene Expression in TNBS-Induced Colitis Mouse Model

GeneControl (TNBS)Aegeline (10 mg/kg)Aegeline (20 mg/kg)Sulfasalazine (100 mg/kg)
NF-κB HighSignificantly DownregulatedSignificantly DownregulatedDownregulated
NLRP3 HighSignificantly DownregulatedSignificantly DownregulatedDownregulated
IL-1β HighSignificantly DownregulatedSignificantly DownregulatedDownregulated
IL-18 HighSignificantly DownregulatedSignificantly DownregulatedDownregulated
iNOS HighSignificantly DownregulatedSignificantly DownregulatedDownregulated
COX-2 HighSignificantly DownregulatedSignificantly DownregulatedDownregulated

Data is a qualitative summary based on the findings of the cited study. For precise quantitative values, please refer to the original publication.

These findings indicate that Aegeline, particularly at higher doses, effectively downregulates the gene expression of key components and downstream targets of the NLRP3 inflammasome pathway.

Experimental Protocols

The following is a generalized experimental workflow for assessing the in vivo efficacy of an inflammasome inhibitor in a colitis model, based on the methodology used in the Aegeline study.

Experimental_Workflow Induction Induce Colitis in Mice (e.g., with TNBS) Grouping Divide Mice into Groups: - Normal Control - Model Control (TNBS) - Test Compound (Aegeline) - Positive Control (Sulfasalazine) Induction->Grouping Treatment Administer Daily Treatment (e.g., Oral Gavage) Grouping->Treatment Monitoring Monitor Physical Parameters: - Body Weight - Stool Consistency - Rectal Bleeding Treatment->Monitoring Sacrifice Euthanize Mice and Collect Colon Tissue Monitoring->Sacrifice Analysis Perform Analyses: - Macroscopic Evaluation (Colon Length) - Histopathology (H&E Staining) - Myeloperoxidase (MPO) Assay - Gene Expression Analysis (RT-qPCR) Sacrifice->Analysis

Caption: Workflow for in vivo evaluation of anti-inflammatory compounds in a colitis model.

Conclusion and Future Directions

While Aegeline shows promise as a suppressor of the NLRP3 inflammasome via the NF-κB pathway, the field lacks any comparable data for this compound. To enable a direct comparison, future research would need to investigate the anti-inflammatory properties of this compound, specifically its effects on inflammasome activation and the underlying molecular mechanisms. Such studies could involve in vitro assays using macrophage cell lines stimulated with NLRP3 activators, as well as in vivo studies in relevant disease models.

Researchers interested in coumarin compounds for inflammasome inhibition may consider investigating this compound and other related molecules from Angelica species, given that other natural compounds with similar structural motifs have demonstrated anti-inflammatory activities. For now, Aegeline stands as a documented inhibitor of the NLRP3 inflammasome with a defined mechanism of action.

Replicating Published Findings on Angelol B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phytochemical Angelol B, focusing on its antimicrobial and anti-inflammatory properties. The information is based on published findings for this compound and structurally related compounds. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Antimicrobial Activity of this compound and Alternatives

This compound, a chalcone isolated from plants of the Angelica genus, has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1] Its mechanism is believed to involve the disruption of the bacterial cell membrane.[2][3] A closely related, and likely identical, compound, Xanthoangelol, has been the subject of more extensive quantitative studies.

Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) against Gram-Positive Bacteria

CompoundOrganismMIC (µg/mL)
Xanthoangelol (this compound) Micrococcus luteus IFO-127080.76[1]
Staphylococcus aureus (various strains)0.5 - 8[2]
Gentamicin Micrococcus luteus IFO-127080.76[1]
Vancomycin Staphylococcus aureus (various strains)0.5 - 2[2]
Xanthorrhizol Staphylococcus aureus ATCC 2921316[4]
Staphylococcus aureus ATCC 33592 (MRSA)64[5]
Thymus zygis Essential Oil Staphylococcus aureus ATCC 259220.05% (v/v)
MRSA 12/080.1% (v/v)
WLBU2 (peptide) MRSA0.78 - 6.25 µM

Anti-inflammatory and Cytotoxic Activity

Compounds with an "angelate" moiety, such as those found in Angelica species, have been investigated for their anti-inflammatory and cytotoxic effects. The proposed mechanism for the anti-inflammatory activity of these compounds often involves the inhibition of the NF-κB signaling pathway.

Table 2: Comparison of IC50 Values for Anti-inflammatory and Cytotoxic Effects

CompoundActivityCell Line/TargetIC50
Ingenol-3-angelate CytotoxicityHuman Melanoma (A2058)38 µM[6][7]
CytotoxicityHuman Melanoma (HT144)46 µM[6][7]
Decursinol angelate Anti-inflammatoryModulates macrophage inflammatory responseData not quantified as IC50
Xanthoangelol MAO-A Inhibition43.4 µM
MAO-B Inhibition43.9 µM

Signaling Pathways and Mechanisms of Action

Inhibition of the SaeRS Two-Component System in S. aureus

Xanthothis compound has been shown to inhibit the SaeRS two-component system (TCS) in Staphylococcus aureus. This system is a key regulator of virulence factor expression in the bacterium. By inhibiting the histidine kinase activity of SaeS, Xanthothis compound prevents the phosphorylation of the response regulator SaeR, thereby downregulating the expression of virulence genes.

SaeRS_Inhibition cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm SaeS SaeS (Sensor Histidine Kinase) ADP ADP SaeS->ADP P P SaeR SaeR (Response Regulator) SaeR_P SaeR-P Virulence_Genes Virulence Genes Angelol_B This compound (Xanthothis compound) Angelol_B->SaeS Inhibits ATP ATP ATP->SaeS Autophosphorylation P->SaeR Phosphotransfer SaeR_P->Virulence_Genes Activates Transcription

Caption: Inhibition of the SaeRS signaling pathway by this compound.

Modulation of the NF-κB Signaling Pathway

This compound and related compounds are suggested to exert their anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By preventing the degradation of IκBα and the subsequent nuclear translocation of the p50/p65 dimer, these compounds can suppress the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity. The broth microdilution method is a common technique for determining MIC values.

MIC_Workflow A Prepare serial dilutions of this compound in a 96-well microplate. B Inoculate each well with a standardized bacterial suspension (e.g., S. aureus). A->B C Include positive (bacteria only) and negative (broth only) controls. B->C D Incubate the microplate at 37°C for 18-24 hours. C->D E Observe for visible turbidity in the wells. The lowest concentration without turbidity is the MIC. D->E

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Preparation of this compound dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (or another appropriate broth) in the wells of a 96-well microtiter plate.

  • Inoculum preparation: The test bacterium (e.g., Staphylococcus aureus) is grown in broth to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the this compound dilution is inoculated with the prepared bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway. It utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of an NF-κB response element.

NFkB_Assay_Workflow A Seed cells with NF-κB luciferase reporter in a 96-well plate. B Pre-treat cells with various concentrations of this compound. A->B C Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS). B->C D Incubate for a defined period (e.g., 6-8 hours). C->D E Lyse the cells and add luciferase substrate. D->E F Measure luminescence using a luminometer. Calculate IC50 value. E->F

Caption: Workflow for NF-κB luciferase reporter assay.

Detailed Protocol:

  • Cell Culture: A suitable cell line (e.g., HEK293 or THP-1) stably transfected with an NF-κB-luciferase reporter construct is cultured in appropriate media and seeded into a 96-well plate.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce the NF-κB pathway.

  • Incubation: The plate is incubated for a period that allows for the expression of the luciferase gene (typically 6-8 hours).

  • Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added to each well. The resulting luminescence, which is proportional to the activity of the NF-κB pathway, is measured using a luminometer.

  • Data Analysis: The luminescence readings are normalized to a control (stimulated cells without the compound). The IC50 value, the concentration of this compound that causes 50% inhibition of NF-κB activity, is then calculated from the dose-response curve.

References

Independent Verification of Angelol B's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of constituents found within the Angelica genus, with a focus on antimicrobial and anti-inflammatory properties. While the initial interest was in the specific compound Angelol B, a coumarin isolated from Angelica pubescens f. biserrata, publicly available quantitative data on its distinct bioactivity is limited.[1][2] Therefore, this guide will focus on the well-documented therapeutic properties of Angelica archangelica essential oil, a natural product known to contain a complex mixture of bioactive compounds, and compare it with a relevant natural alternative, Tea Tree Oil, and a conventional antibiotic, Ciprofloxacin.

Executive Summary

Extracts and essential oils from the Angelica genus have demonstrated significant antimicrobial and anti-inflammatory activities in numerous studies.[3][4][5][6][7][8][9] This guide synthesizes available data to provide a comparative overview for researchers exploring natural products for therapeutic applications. The primary focus will be on the antimicrobial efficacy of Angelica archangelica essential oil against various pathogens and its potential anti-inflammatory mechanisms.

Antimicrobial Activity: A Comparative Analysis

The antimicrobial potential of Angelica archangelica essential oil has been evaluated against a range of bacteria and fungi. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC)

MicroorganismAngelica archangelica Essential Oil (MIC)Tea Tree Oil (MIC)Ciprofloxacin (MIC)
Staphylococcus aureus14.2 µL/mL[4][5]0.25 - 2.0% (v/v)0.12 - 1.0 µg/mL
Escherichia coli28.4 µL/mL[4][5]0.25 - 2.0% (v/v)0.008 - 0.5 µg/mL
Candida albicans0.50% (v/v)[3]0.12 - 1.0% (v/v)Not Applicable
Clostridium difficile0.25% (v/v)[3]Not Widely Reported4 - 16 µg/mL
Enterococcus faecalis0.13% (v/v)[3]1.0 - 4.0% (v/v)0.25 - 2.0 µg/mL

Note: MIC values for essential oils can be presented in µL/mL or % (v/v). Direct comparison with µg/mL values for antibiotics requires density information for precise conversion.

Anti-inflammatory Potential: Mechanistic Insights

Compounds isolated from Angelica species have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9] These pathways are critical in the cellular response to inflammatory stimuli, leading to the production of inflammatory mediators like cytokines and enzymes such as cyclooxygenase-2 (COX-2).

dot digraph "NF-kB Signaling Pathway" { graph [fontname="Arial", fontsize=10, layout=dot, rankdir=TB, splines=ortho, nodesep=0.4, ranksep=0.5, size="7.6,7.6!"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"Inflammatory Stimuli (LPS)" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "TLR4" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MyD88" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IKK Complex" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IκBα" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "NF-κB (p65/p50)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Nucleus" [shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; "Pro-inflammatory Genes (TNF-α, IL-6, COX-2)" [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; "Angelica Compounds" [shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"];

"Inflammatory Stimuli (LPS)" -> "TLR4"; "TLR4" -> "MyD88"; "MyD88" -> "IKK Complex" [label="Activation"]; "IKK Complex" -> "IκBα" [label="Phosphorylation & Degradation"]; "IκBα" -> "NF-κB (p65/p50)" [style=dashed, arrowhead=none, label="Inhibition"]; "NF-κB (p65/p50)" -> "Nucleus" [label="Translocation"]; "Nucleus" -> "Pro-inflammatory Genes" [label="Transcription"]; "Angelica Compounds" -> "IKK Complex" [arrowhead=tee, label="Inhibition"]; } tcaption { fontname="Arial"; fontsize=10; labelloc="b"; label="NF-κB Signaling Pathway Inhibition"; }

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound (Angelica archangelica essential oil, Tea Tree Oil, or Ciprofloxacin) is serially diluted in the broth in a 9-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the test compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

  • Incubation: The plate is incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value (the concentration of the test compound that inhibits 50% of NO production) can then be determined.

Conclusion

While specific quantitative data for this compound remains limited in the public domain, the essential oil of Angelica archangelica, a plant from the same genus, exhibits promising antimicrobial and anti-inflammatory properties. Its efficacy against a range of pathogens, coupled with its potential to modulate key inflammatory signaling pathways, makes it a subject of interest for further research and development. This guide provides a foundational comparison to aid researchers in contextualizing the therapeutic potential of Angelica-derived compounds and in designing future experimental investigations. Further studies are warranted to isolate and characterize the specific bioactivities of individual constituents like this compound to fully understand their therapeutic contributions.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of Angelol B

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Notice: Before handling or disposing of Angelol B, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the manufacturer or supplier. An SDS contains specific hazard information, handling precautions, and detailed disposal instructions that are critical for ensuring laboratory safety and environmental compliance. The following information provides a general framework for the disposal of chemical waste and should be adapted to the specific guidance found in the this compound SDS.

General Procedures for Laboratory Chemical Disposal

For the safe disposal of this compound, a systematic approach is required to protect laboratory personnel and the environment. The following steps outline a standard procedure for managing chemical waste in a research setting.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in solid form, dissolved in a solvent, or mixed with other reagents. This characterization is crucial for proper segregation and disposal.

  • Segregate Waste Streams: Do not mix this compound waste with incompatible materials. For instance, halogenated and non-halogenated solvent wastes must be kept in separate containers.[1] Similarly, acidic and basic wastes should not be mixed. Oxidizing agents must be kept separate from organic compounds and reducing agents.[2]

Step 2: Personal Protective Equipment (PPE)

  • Minimum PPE: When handling any chemical waste, including this compound, always wear appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Consult the SDS: The SDS for this compound will specify the exact type of PPE required based on the compound's hazards. This may include specific glove materials (e.g., nitrile, butyl rubber), respirators, or face shields.[4][5][6]

Step 3: Waste Accumulation and Storage

  • Use Appropriate Containers: Collect this compound waste in a chemically compatible, leak-proof container with a secure lid. The container must be in good condition, free of cracks or leaks.[7][8]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the concentration and quantity of all components in the waste stream.[8] The label should also include the date when the first waste was added to the container.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be at or near the point of generation and under the control of the laboratory personnel. The container must be kept closed at all times, except when adding waste.[1][7][9]

  • Secondary Containment: Store hazardous waste containers in secondary containment to prevent spills from reaching drains.[8]

Step 4: Disposal of Solid and Liquid Waste

  • Solid this compound Waste: Place solid waste in a designated hazardous waste container. Ensure the container is properly labeled and stored in the SAA.

  • This compound in Solution: The disposal route will depend on the solvent used. Collect the solution in the appropriate liquid hazardous waste container (e.g., for halogenated or non-halogenated solvents).

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, or pipette tips, must be disposed of as hazardous waste in a properly labeled, sealed container.[10]

Step 5: Arranging for Waste Pickup

  • Contact Environmental Health and Safety (EHS): Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS department and the chemical's SDS.[9] Contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup for the full waste container.[7]

Key Safety and Disposal Information for this compound

The following table summarizes the types of quantitative data that should be extracted from the this compound Safety Data Sheet (SDS) to inform safe handling and disposal procedures. This table is a template and must be populated with information from the specific SDS for this compound.

CategoryInformation (To be obtained from SDS)
Physical Properties Appearance: (e.g., White powder, colorless liquid) Odor: (e.g., Odorless, characteristic odor) Solubility: (e.g., Soluble in ethanol, insoluble in water)
Hazard Identification GHS Hazard Classifications: (e.g., Acute Toxicity, Skin Irritation, Carcinogenicity) Signal Word: (e.g., Danger, Warning) Hazard Statements: (e.g., H302: Harmful if swallowed)
Personal Protective Equipment (PPE) Eye/Face Protection: (e.g., Safety glasses with side shields, face shield) Skin Protection: (e.g., Chemical-resistant gloves - specify material, lab coat) Respiratory Protection: (e.g., Not required under normal use, use NIOSH-approved respirator with organic vapor cartridges)
Incompatible Materials (e.g., Strong oxidizing agents, strong acids, strong bases)
Accidental Release Measures Spill Cleanup: (e.g., Absorb with inert material, collect in a suitable container for disposal) Emergency Procedures: (e.g., Evacuate area, ventilate space)
Disposal Considerations Disposal Method: (e.g., Dispose of in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service.)

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

AngelolB_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated sds Consult this compound Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe characterize Characterize Waste (Solid, Liquid, Contaminated) segregate Segregate Waste by Type (e.g., Halogenated vs. Non-halogenated) characterize->segregate ppe->characterize container Select and Label Appropriate Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store full Is Container Full? store->full full->store No pickup Arrange for Waste Pickup (Contact EHS) full->pickup Yes end End: Waste Disposed pickup->end

Caption: A workflow for the safe disposal of this compound.

Emergency Procedures for Accidental Release

In the event of a chemical spill, the following general procedure should be followed. Refer to the this compound SDS for specific instructions.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, volatile, or highly hazardous, evacuate the area.

  • Ventilate: If safe to do so, increase ventilation in the area, for example, by using a chemical fume hood.

  • Contain the Spill: Use a spill kit with appropriate absorbent materials to contain the spill. Work from the outside of the spill inwards to prevent it from spreading.[11]

  • Cleanup: Collect the absorbed material and any contaminated items in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution as recommended by the SDS.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.[12]

References

Essential Safety and Operational Protocols for Handling Novel Potent Compounds Like Angelol B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety data for a compound named "angelol B" is not publicly available. Therefore, this guidance is based on established best practices for handling novel, potent, or uncharacterized cytotoxic compounds in a research and drug development setting. A thorough risk assessment should be conducted before handling any new chemical.[1]

This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling potent, uncharacterized compounds, hypothetically termed "this compound." The procedural, step-by-step guidance directly answers specific operational questions to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is crucial when handling compounds with unknown toxicity.[2] Assume high toxicity for any uncharacterized substance.[2]

Table 1: Recommended Engineering Controls and Personal Protective Equipment (PPE)

Control/PPE TypeSpecificationPurpose
Engineering Controls
PrimaryCertified Chemical Fume HoodTo prevent inhalation of powders or vapors during all handling procedures.[2]
Powder-Coated Balance EnclosureFor weighing potent compounds to minimize the generation of aerosols.[2]
Personal Protective Equipment
Hand ProtectionDouble-gloving with nitrile or neoprene glovesTo prevent skin contact. Check manufacturer's breakthrough times.[2]
Eye/Face ProtectionChemical safety goggles or a face shieldTo protect eyes and face from splashes or airborne particles.[3][4]
Body ProtectionFully-fastened laboratory coatTo protect skin and clothing from contamination.[2]
Respiratory ProtectionN95 or higher respiratorTo be used if handling outside of a fume hood is unavoidable.[2] For significant aerosolization risk, a Powered Air-Purifying Respirator (PAPR) or Self-Contained Breathing Apparatus (SCBA) may be necessary.[5]
FootwearClosed-toe shoesTo protect feet from spills.[4]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and ensure safety at every stage of handling a potent new chemical entity.

Compound Receipt and Inspection
  • Procedure:

    • Upon arrival, inspect the package for any signs of damage or leakage in a designated receiving area.

    • Don appropriate PPE (at a minimum, a lab coat, safety glasses, and nitrile gloves) before opening the package.

    • Verify the container is intact and properly labeled.

    • If the container is compromised, treat it as a spill and follow the spill cleanup procedures outlined below.

Storage
  • Procedure:

    • Store the compound in a clearly labeled, tightly sealed container.[2]

    • Keep the container in a designated, ventilated, and access-controlled storage area.[2]

    • If the compound is light-sensitive or hygroscopic, store it in an amber vial within a desiccator.[2]

    • Maintain an accurate inventory of the compound.[6]

Handling and Use (Weighing and Solubilizing)
  • Procedure:

    • All handling of the solid compound must be performed within a certified chemical fume hood or a powder-coated balance enclosure.[2]

    • Don the full required PPE as detailed in Table 1, including double gloves.[2]

    • To weigh the compound, carefully transfer the required amount onto weighing paper using a dedicated spatula.

    • To solubilize, add the appropriate solvent to the vial containing the compound. If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.[2]

    • Clearly label the resulting solution with the compound ID, concentration, solvent, and date.[2]

Waste Disposal
  • Procedure:

    • Dispose of all contaminated materials, such as gloves, pipette tips, and weighing paper, in a designated hazardous waste container.[2]

    • Liquid waste containing the compound should be collected in a labeled, sealed hazardous waste bottle.[2]

    • Cytotoxic waste should be segregated and disposed of according to institutional and local regulations, often requiring incineration or chemical neutralization.[7][8]

    • Sharps should be placed in a puncture-proof sharps container.[8]

Safe Handling Workflow for Potent Compounds Safe Handling Workflow for Potent Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment don_ppe Don Full PPE risk_assessment->don_ppe prep_workspace Prepare Workspace in Fume Hood don_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh Begin Experiment solubilize Solubilize Compound weigh->solubilize storage Store Stock Solution solubilize->storage decontaminate Decontaminate Surfaces storage->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for handling novel chemical compounds.[2]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and contamination.

Spill Kit

A clearly labeled spill kit should be readily accessible in all areas where the compound is handled.[9][10] The kit should include:

  • A respirator or heavy-duty mask

  • Chemical splash goggles

  • Two pairs of chemotherapy-grade gloves

  • An impervious disposable gown

  • Absorbent pads or paper towels

  • A small scoop and sharps container for glass fragments

  • Two large cytotoxic waste disposal bags[9]

Spill Cleanup Procedure

The procedure for cleaning a cytotoxic spill depends on the size of the spill. A small spill is generally defined as less than 5 ml or 5 g.[10]

Table 2: Spill Cleanup Protocol

Spill SizePPE RequiredCleanup Steps
Small Spill (<5 mL or 5 g) Gown, double chemo-protective gloves, eye protection.[9]1. Contain liquids with absorbent pads or powders with wet absorbent gauze.[9] 2. Collect broken glass in a sharps container.[9] 3. Place all waste in a cytotoxic drug disposal bag.[9] 4. Clean the spill area twice with a detergent solution, followed by 70% isopropyl alcohol.[9]
Large Spill (>5 mL or 5 g) Gown, double chemo-protective gloves, eye protection, and a respirator.[9][10]1. Restrict access to the spill area.[9] 2. Gently cover the spill with absorbent sheets or damp cloths for powders to avoid aerosols.[9] 3. Collect broken glass in a sharps container.[9] 4. Thoroughly clean all contaminated surfaces twice with a detergent solution, then with 70% isopropyl alcohol.[9] 5. Dispose of all contaminated materials in the cytotoxic disposal bag.[9]

digraph "Spill Response Decision Tree" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Spill Response Decision Tree", rankdir="TB", splines="ortho", nodesep="0.6"];
node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

spill [label="Spill Occurs", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess_size [label="Assess Spill Size", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; small_spill [label="Small Spill (<5mL/g)"]; large_spill [label="Large Spill (>5mL/g)"]; don_ppe_small [label="Don Gown, Double Gloves, Eye Protection"]; don_ppe_large [label="Don Gown, Double Gloves, Eye Protection, Respirator"]; contain_spill [label="Contain Spill"]; clean_area [label="Clean Area Twice with Detergent, then Alcohol"]; dispose_waste [label="Dispose of Waste in Cytotoxic Bag"]; restrict_area [label="Restrict Access to Area"];

spill -> assess_size; assess_size -> small_spill [label="Small"]; assess_size -> large_spill [label="Large"]; small_spill -> don_ppe_small; large_spill -> restrict_area; restrict_area -> don_ppe_large; don_ppe_small -> contain_spill; don_ppe_large -> contain_spill; contain_spill -> clean_area; clean_area -> dispose_waste; }

Caption: Decision-making process for cytotoxic spill cleanup.

Emergency Procedures for Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.[2][11]

  • Eye Contact: Immediately flush the eyes with water or an isotonic eyewash for at least 15 minutes, holding the eyelids open.[10][11][12] Seek immediate medical attention.[11]

  • Ingestion: Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

In all cases of exposure, report the incident to the appropriate institutional authority, such as the Environmental Health and Safety office.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.